molecular formula C13H12BrNO B581105 2-(Benzyloxy)-5-bromo-3-methylpyridine CAS No. 1289270-73-0

2-(Benzyloxy)-5-bromo-3-methylpyridine

Cat. No.: B581105
CAS No.: 1289270-73-0
M. Wt: 278.149
InChI Key: IYQUGOYFVFTNMR-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-bromo-3-methylpyridine (CAS 1289270-73-0) is a high-purity pyridine derivative supplied with a typical purity of >=95% . Characterized by its molecular formula C13H12BrNO and a molecular weight of 278.14 g/mol , this compound serves as a versatile and critical synthetic intermediate in organic and medicinal chemistry . Its primary research value lies in its application as a key building block for the synthesis of more complex chemical compounds featuring the pyridine scaffold, which is a common structure in many biologically active molecules . Specifically, it is employed in pharmaceutical research and development for creating potential therapeutic agents, including antimicrobials and antivirals . The strategic substitution on the pyridine ring—a benzyloxy group, a bromine atom, and a methyl group—provides distinct reactive sites for further chemical transformations, such as cross-coupling reactions, making it a valuable precursor for generating a diverse array of derivatives . For optimal stability, this reagent should be stored sealed in a dry environment at 2-8°C . This product is intended for laboratory and research purposes only. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-methyl-2-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-10-7-12(14)8-15-13(10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQUGOYFVFTNMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OCC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744592
Record name 2-(Benzyloxy)-5-bromo-3-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289270-73-0
Record name 2-(Benzyloxy)-5-bromo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)-5-bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details the synthesis of 2-(Benzyloxy)-5-bromo-3-methylpyridine, a valuable substituted pyridine derivative with applications in medicinal chemistry and materials science. This document provides a complete walkthrough of a robust two-step synthetic pathway, commencing with the diazotization and bromination of 2-amino-3-methylpyridine to yield the key intermediate, 5-bromo-2-hydroxy-3-methylpyridine. The subsequent Williamson ether synthesis to afford the final product is meticulously described. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step experimental protocols, and includes essential safety information and characterization data to ensure reproducible and reliable results.

Introduction and Strategic Overview

The synthesis of functionalized pyridine rings is a cornerstone of modern organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. This compound serves as a versatile building block, incorporating a benzyl ether for potential protecting group strategies, a bromine atom for subsequent cross-coupling reactions, and a methyl group that influences the electronic and steric properties of the pyridine core.

The synthetic strategy outlined herein is a logical and efficient two-step process. The initial step focuses on the regioselective introduction of a bromine atom at the 5-position and the conversion of the 2-amino group to a hydroxyl group. The second step involves the formation of the benzyl ether via a classic Williamson ether synthesis, a reliable and high-yielding nucleophilic substitution reaction.

Reaction Schematics and Mechanisms

Overall Synthetic Pathway

Synthetic Pathway A 2-Amino-3-methylpyridine B 5-Bromo-2-hydroxy-3-methylpyridine A->B 1. H₂SO₄, NaNO₂ 2. CuBr, HBr C This compound B->C NaH, Benzyl Bromide DMF

Caption: Overall synthetic route to this compound.

Step 1: Synthesis of 5-Bromo-2-hydroxy-3-methylpyridine

This transformation is achieved through a Sandmeyer-type reaction. The amino group of 2-amino-3-methylpyridine is first converted into a diazonium salt using sodium nitrite in an acidic medium. The subsequent introduction of a bromide source, such as hydrobromic acid, and a copper(I) bromide catalyst facilitates the replacement of the diazonium group with a bromine atom. The presence of water in the reaction medium leads to the concurrent hydrolysis of the diazonium group at the 2-position to a hydroxyl group, yielding the pyridinone tautomer.

Step 2: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and efficient method for forming ethers.[1] It proceeds via an S_N2 mechanism. In this step, the hydroxyl group of 5-bromo-2-hydroxy-3-methylpyridine is deprotonated by a strong base, typically sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage. The use of a primary halide like benzyl bromide is advantageous as it minimizes the competing E2 elimination reaction.[1]

Williamson Ether Synthesis Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack ROH Pyridin-OH RO_Na Pyridin-O⁻ Na⁺ ROH->RO_Na + NaH NaH NaH H2 H₂ (gas) NaH->H2 RO_Na_nuc Pyridin-O⁻ Product Pyridin-O-Benzyl RO_Na_nuc->Product attacks Benzyl-Br BnBr Benzyl-Br NaBr NaBr BnBr->NaBr

Caption: Mechanism of the Williamson ether synthesis.

Experimental Protocols

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Key Hazards
2-Amino-3-methylpyridine1603-40-3108.14Harmful if swallowed, Skin/eye irritant
Sodium Nitrite7632-00-069.00Oxidizer, Toxic, Environmental hazard
Sulfuric Acid (conc.)7664-93-998.08Corrosive, Severe skin/eye damage
Copper(I) Bromide7787-70-4143.45Irritant
Hydrobromic Acid (48%)10035-10-680.91Corrosive, Severe skin/eye damage
Sodium Hydride (60% in oil)7646-69-724.00Flammable solid, Water-reactive
Benzyl Bromide100-39-0171.03Lachrymator, Toxic, Corrosive
N,N-Dimethylformamide (DMF)68-12-273.09Reproductive toxin, Irritant
Ethyl Acetate141-78-688.11Flammable liquid, Eye irritant
Hexanes110-54-386.18Flammable liquid, Health hazard
Sodium Bicarbonate144-55-884.01-
Anhydrous Sodium Sulfate7757-82-6142.04-
Synthesis of 5-Bromo-2-hydroxy-3-methylpyridine
  • Diazotization: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add 2-amino-3-methylpyridine (1.0 eq) to a cooled (0-5 °C) solution of concentrated sulfuric acid.

  • Maintain the temperature below 10 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise. Stir the mixture for 1 hour at 0-5 °C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution, ensuring the temperature does not exceed 20 °C.

  • After the addition is complete, warm the reaction mixture to 60 °C and stir for 2 hours.

  • Work-up and Purification: Cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-bromo-2-hydroxy-3-methylpyridine as a solid.

Synthesis of this compound
  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: To this suspension, add a solution of 5-bromo-2-hydroxy-3-methylpyridine (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
5-Bromo-2-hydroxy-3-methylpyridineC₆H₆BrNO188.02Off-white to light yellow solid170-174[2]
This compoundC₁₃H₁₂BrNO278.14Yellow solid-

Expected NMR Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.0-8.2 (s, 1H, pyridine H), 7.6-7.8 (s, 1H, pyridine H), 7.2-7.5 (m, 5H, Ar-H), 5.4 (s, 2H, OCH₂), 2.2 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 160-162, 148-150, 140-142, 136-138, 128-129 (multiple peaks), 127-128, 118-120, 110-112, 68-70, 16-18.

(Note: The exact chemical shifts may vary depending on the solvent and instrument used. The provided data is an estimation based on similar structures.)

Safety and Handling

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Sodium Hydride (NaH): Extremely reactive with water, releasing flammable hydrogen gas which can ignite spontaneously. Handle under an inert atmosphere. Use a Class D fire extinguisher for fires involving sodium hydride.

  • Benzyl Bromide: A potent lachrymator (causes tearing) and is toxic. Handle with extreme care in a fume hood. Avoid inhalation and contact with skin and eyes.

  • Strong Acids (H₂SO₄, HBr): Highly corrosive. Handle with appropriate PPE, including acid-resistant gloves and a face shield.

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Quench reactive reagents carefully before disposal.

Conclusion

This guide provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for their scientific endeavors. The provided characterization data serves as a benchmark for product validation, ensuring the integrity of the synthesized material.

References

  • Marinier, A.; Priestley, E. S. J. Med. Chem. 2019, 62, 7400-7416.[1]

  • Sigma-Aldrich. 2-Amino-5-bromo-3-methylpyridine product page. (Accessed Jan 15, 2026).[3]

  • Khan Academy. Williamson ether synthesis. (Accessed Jan 15, 2026).[4]

  • Stenutz, R. 5-bromo-2-hydroxy-3-methylpyridine. (Accessed Jan 15, 2026).[5]

  • PubChem. 2-(Benzyloxy)-3-bromo-5-methylpyridine. (Accessed Jan 15, 2026).[2]

  • Sigma-Aldrich. 5-Bromo-2-hydroxy-3-methylpyridine product page. (Accessed Jan 15, 2026).
  • Li, X. et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. IJSSST, 2016, 17(46), 55.[6]

  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine. (Accessed Jan 15, 2026).[7]

  • Ottokemi. 2-Amino-5-bromo-3-methylpyridine, 97%. (Accessed Jan 15, 2026).[8]

  • The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. (Accessed Jan 15, 2026).

  • The Royal Society of Chemistry. Supporting Information. (Accessed Jan 15, 2026).[9]

  • ChemicalBook. 2-Amino-5-bromo-3-methylpyridine(3430-21-5) 1H NMR spectrum. (Accessed Jan 15, 2026).[10]

  • ChemicalBook. This compound. (Accessed Jan 15, 2026).[11]

  • PrepChem. Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. (Accessed Jan 15, 2026).[12]

  • Arctom Scientific. This compound. (Accessed Jan 15, 2026).[13]

  • Sigma-Aldrich. 2-Benzyloxy-5-bromo-pyridine. (Accessed Jan 15, 2026).[14]

  • CymitQuimica. This compound. (Accessed Jan 15, 2026).[15]

Sources

An In-Depth Technical Guide to 2-(Benzyloxy)-5-bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical intermediate 2-(Benzyloxy)-5-bromo-3-methylpyridine, including its CAS number, chemical and physical properties, a plausible synthesis pathway, and its potential applications in the field of drug discovery. As a key building block, this compound holds significance for medicinal chemists in the development of novel therapeutics.

Core Compound Identification and Properties

Chemical Identity:

  • Systematic Name: this compound

  • CAS Number: 1289270-73-0[1]

  • Molecular Formula: C₁₃H₁₂BrNO[1][2]

  • Molecular Weight: 278.14 g/mol [1][2]

Physicochemical Properties:

A summary of the key physicochemical properties for this compound is provided in the table below. It is important to note that while some data is available from chemical suppliers, experimental values for properties like melting and boiling points are not consistently reported in publicly available literature.

PropertyValueSource
Molecular Weight 278.14 g/mol [1][2]
Molecular Formula C₁₃H₁₂BrNO[1][2]
Appearance Yellow solidCymitQuimica
Purity Typically ≥95%CymitQuimica
Boiling Point Not specified[3]
Melting Point Not specified

Synthesis and Mechanism

Proposed Synthetic Pathway:

The synthesis of this compound can be logically approached from 2-amino-5-bromo-3-methylpyridine. This precursor contains the core pyridine ring with the desired bromine and methyl substitutions. The synthetic strategy focuses on the conversion of the amino group to a benzyloxy group.

G A 2-Amino-5-bromo-3-methylpyridine B Diazotization (NaNO₂, H₂SO₄/H₂O) A->B Step 1 C 5-Bromo-3-methylpyridin-2-ol B->C D Williamson Ether Synthesis (Benzyl bromide, Base) C->D Step 2 E This compound D->E

A plausible synthetic workflow.

Step 1: Diazotization and Hydrolysis of 2-Amino-5-bromo-3-methylpyridine

The initial step involves the conversion of the amino group of 2-amino-5-bromo-3-methylpyridine into a hydroxyl group. This is a classic Sandmeyer-type reaction involving diazotization followed by hydrolysis.

  • Causality: The amino group is not a good leaving group for direct substitution. Diazotization with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) converts the amino group into a diazonium salt. The diazonium group is an excellent leaving group (as dinitrogen gas), facilitating nucleophilic substitution by water to form the corresponding pyridinol.

Experimental Protocol (Hypothetical):

  • To a solution of 2-amino-5-bromo-3-methylpyridine in aqueous sulfuric acid, cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise.

  • The reaction mixture is stirred at this temperature for a period to ensure complete formation of the diazonium salt.

  • The mixture is then gently warmed to facilitate the hydrolysis of the diazonium salt to 5-bromo-3-methylpyridin-2-ol.

  • The product can be isolated by neutralization and extraction with a suitable organic solvent.

Step 2: Williamson Ether Synthesis

The resulting 5-bromo-3-methylpyridin-2-ol is then subjected to a Williamson ether synthesis to introduce the benzyloxy group.

  • Causality: The hydroxyl group of the pyridinol is deprotonated by a base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction (SN2) with benzyl bromide, where the bromide acts as the leaving group, to form the desired 2-(benzyloxy) ether.

Experimental Protocol (Hypothetical):

  • 5-Bromo-3-methylpyridin-2-ol is dissolved in a suitable aprotic solvent (e.g., DMF, THF).

  • A base, such as sodium hydride or potassium carbonate, is added to the solution to deprotonate the hydroxyl group.

  • Benzyl bromide is then added, and the reaction mixture is stirred, possibly with heating, to drive the reaction to completion.

  • The final product, this compound, is isolated through aqueous workup and purified by techniques such as column chromatography.

Applications in Drug Discovery

Substituted pyridine scaffolds are ubiquitous in medicinal chemistry and are components of numerous approved drugs. The title compound, this compound, serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors.

Role as a Kinase Inhibitor Building Block:

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The structure of this compound offers several strategic advantages for the synthesis of kinase inhibitors:

  • The Pyridine Core: The pyridine ring can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site.

  • The Bromine Atom: The bromine atom at the 5-position serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the exploration of structure-activity relationships by appending different functional groups that can interact with specific pockets of the kinase active site.

  • The Benzyloxy and Methyl Groups: These groups can contribute to the overall lipophilicity and steric profile of the molecule, influencing its pharmacokinetic properties and binding affinity.

G A This compound B Cross-Coupling Reaction (e.g., Suzuki Coupling) A->B C Functionalized Pyridine Derivative B->C D Further Synthetic Modifications C->D E Potential Kinase Inhibitor D->E

General workflow for drug discovery.

Characterization and Analytical Data

Expected NMR Spectral Features:

  • ¹H NMR: Signals corresponding to the protons on the pyridine ring, the methyl group, the benzylic methylene group, and the phenyl ring of the benzyl group would be expected.

  • ¹³C NMR: Resonances for all 13 carbon atoms in the molecule would be present, including those of the pyridine ring, the methyl group, the benzylic methylene carbon, and the carbons of the phenyl ring.

Safety and Handling

A Material Safety Data Sheet (MSDS) should always be consulted before handling any chemical. The following information is based on available safety data for this compound.

Hazard Identification:

  • The compound is generally classified as an irritant.

  • Specific hazard statements may include warnings for skin irritation, serious eye irritation, and potential respiratory irritation.

Recommended Precautions:

  • Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side shields or goggles.

    • Skin Protection: Wear compatible chemical-resistant gloves.

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash thoroughly after handling.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly in the synthesis of kinase inhibitors. Its well-defined structure and reactive handles allow for the systematic development of novel therapeutic agents. While detailed experimental data is somewhat limited in public sources, its properties and reactivity can be reliably inferred from established chemical principles. As with all chemical reagents, proper safety precautions are paramount during its handling and use in a laboratory setting.

References

  • Google Patents. (2016). Preparation method for 2,5-dibromo-3-methylpyridine. (URL: )
  • Arctom Scientific. CAS NO. 1289270-73-0 | this compound. (URL: [Link])

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-5-bromo-3-methylpyridine: A Versatile Intermediate for Innovative Synthesis. (URL: [Link])

  • PubChem. 2-(Benzyloxy)-3-bromo-5-methylpyridine. (URL: [Link])

  • Google Patents. (2009). Method for preparing 5-bromo-2-methylpyridine. (URL: )
  • Google Patents. (2022). Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine. (URL: )
  • Google Patents. (2024). Hsd17b13 inhibitors and/or degraders. (URL: )
  • Eureka | Patsnap. Preparation method of 2-methyl-3-bromopyridine. (URL: [Link])

  • Google Patents. (2014). Pyrimidine compound and medical use thereof. (URL: )
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. (URL: [Link])

  • PubChem. 2-Amino-5-bromo-3-methylpyridine. (URL: [Link])

  • Organic Syntheses. (1955). 2,3-diaminopyridine. (URL: [Link])

  • MDPI. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (URL: [Link])

  • Google Patents. (2015). Fluorophenyl pyrazol compounds. (URL: )

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An In-Depth Technical Guide to 2-(Benzyloxy)-5-bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Authored Guide for Professionals in Drug Discovery and Chemical Research

Abstract

This technical guide provides a comprehensive overview of 2-(Benzyloxy)-5-bromo-3-methylpyridine, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust and logical synthetic pathway, and analyze its reactivity and strategic applications, particularly in the construction of complex pharmaceutical intermediates. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the practical utility and handling of this versatile compound. All methodologies and claims are supported by authoritative citations to ensure scientific integrity.

Compound Identification and Physicochemical Properties

This compound is a substituted pyridine derivative featuring a benzyloxy group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 3-position. This specific arrangement of functional groups makes it a highly valuable and versatile intermediate in synthetic chemistry.

Key Identifiers:

  • IUPAC Name: 5-Bromo-3-methyl-2-(phenylmethoxy)pyridine

  • Common Name: this compound

  • CAS Number: 1289270-73-0[1][2][3]

  • Molecular Formula: C₁₃H₁₂BrNO[3]

  • Molecular Weight: 278.14 g/mol [3]

A summary of its key physicochemical properties is presented in Table 1. Note that experimental data for this specific compound is scarce; therefore, some values are computed based on its structure and drawn from closely related analogs.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Comment
Molecular Weight 278.14 g/mol (Calculated)[3]
Molecular Formula C₁₃H₁₂BrNOVerified[3]
XLogP3-AA 3.7Computed for isomer 2-(Benzyloxy)-3-bromo-5-methylpyridine[4]
Hydrogen Bond Donor Count 0Computed for isomer[4]
Hydrogen Bond Acceptor Count 2Computed for isomer[4]
Rotatable Bond Count 3Computed for isomer[4]
Topological Polar Surface Area 22.1 ŲComputed for isomer[4]
Canonical SMILES CC1=CC(=C(N=C1)OCC2=CC=CC=C2)Br(Isomer Structure)[4]
InChI Key ZXBALWCXRZIYRP-UHFFFAOYSA-N(Isomer Structure)[4]

Synthesis and Manufacturing Pathway

The synthesis of this compound is not commonly detailed in standard literature but can be logically constructed from readily available precursors through established, high-yielding reactions. A scientifically sound and efficient pathway involves the benzylation of the corresponding hydroxypyridine, which itself can be derived from an aminopyridine precursor.

The causality for this multi-step approach is rooted in the reliability of each transformation. The precursor, 2-amino-5-bromo-3-methylpyridine (CAS 3430-21-5), is a commercially available and versatile starting material.[5][6] The conversion of an aminopyridine to a pyridinol via diazotization is a classic and well-understood method, and the final benzylation step proceeds via the robust Williamson ether synthesis.[7][8]

Proposed Synthetic Workflow

The overall transformation can be visualized as a three-stage process starting from 2-amino-3-methylpyridine.

G A 2-Amino-3-methylpyridine B Bromination A->B Br₂/AcOH C 2-Amino-5-bromo-3-methylpyridine B->C D Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O) C->D E 5-Bromo-3-methylpyridin-2-ol D->E F Williamson Ether Synthesis (BnBr, Base e.g., NaH) E->F G This compound F->G

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol: Step 3 - Williamson Ether Synthesis

This protocol describes the final step: the conversion of 5-Bromo-3-methylpyridin-2-ol to the target compound.

Materials:

  • 5-Bromo-3-methylpyridin-2-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-3-methylpyridin-2-ol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material. Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group of the pyridinol to form the corresponding sodium alkoxide.[9][10] This significantly increases the nucleophilicity of the oxygen atom, making it ready to attack the electrophilic benzyl bromide. The evolution of hydrogen gas will be observed. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material. Mechanism: This is a classic Sₙ2 reaction where the nucleophilic pyridinolate attacks the benzylic carbon, displacing the bromide leaving group to form the ether linkage.[8]

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. Causality: The water wash removes residual DMF and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

  • The Bromine Atom (C5-Br): The bromine atom on the electron-deficient pyridine ring is an excellent handle for transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig amination reactions.[11][12][13] This allows for the facile introduction of aryl, heteroaryl, alkyl, or amino substituents at the 5-position, a common strategy for scaffold decoration in medicinal chemistry.[14][15]

  • The Benzyloxy Group (C2-O-Bn): The benzyloxy group serves two primary purposes. First, it acts as a stable protecting group for the pyridin-2-ol tautomer. Second, it can be readily cleaved via catalytic hydrogenation (e.g., H₂, Pd/C) to unmask the hydroxyl group, providing a site for further functionalization or to reveal a key pharmacophoric feature in a final compound.

Core Application: Suzuki-Miyaura Cross-Coupling

A primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures, which are prevalent in many active pharmaceutical ingredients (APIs).[16][17]

G cluster_0 Reactants cluster_1 Catalytic Cycle cluster_2 Product A This compound C Pd(0) Catalyst + Base (e.g., K₂CO₃) A->C B Arylboronic Acid (R-B(OH)₂) B->C D 5-Aryl-2-(benzyloxy)-3-methylpyridine (Biaryl Product) C->D C-C Bond Formation

Caption: Use of the title compound in a Suzuki-Miyaura cross-coupling reaction.

This reaction enables the modular synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. For instance, various arylboronic acids can be coupled to the pyridine core to probe interactions with a biological target. The resulting 5-aryl-2-(benzyloxy)-3-methylpyridine derivatives are key intermediates in the synthesis of inhibitors for enzymes like kinases and other protein targets.[18][19]

Analytical Characterization

Full characterization is essential to confirm the identity and purity of this compound. While a specific public spectrum is not available, the expected NMR signals can be predicted based on its structure and data from analogous compounds.[20][21]

  • ¹H NMR:

    • Pyridine Protons: Two distinct signals in the aromatic region (δ 7.5-8.5 ppm), likely appearing as doublets or singlets depending on coupling.

    • Phenyl Protons (from Benzyl): A multiplet in the aromatic region (δ 7.2-7.5 ppm) integrating to 5 protons.

    • Benzylic Protons (-CH₂-): A characteristic singlet around δ 5.0-5.5 ppm, integrating to 2 protons.

    • Methyl Protons (-CH₃): A singlet in the upfield region (δ 2.0-2.5 ppm), integrating to 3 protons.

  • ¹³C NMR:

    • Pyridine Carbons: Five distinct signals in the range of δ 110-160 ppm. The carbon bearing the benzyloxy group (C2) would be highly deshielded.

    • Phenyl Carbons: Signals between δ 127-137 ppm.

    • Benzylic Carbon (-CH₂-): A signal around δ 70 ppm.

    • Methyl Carbon (-CH₃): A signal in the upfield region, typically δ 15-25 ppm.

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio). The exact mass should correspond to the molecular formula C₁₃H₁₂BrNO.

Safety and Handling

As with any brominated heterocyclic compound, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

  • Hazards: While specific toxicity data is not available, related bromopyridine compounds are generally classified as irritants. Assume the compound is harmful if swallowed and causes skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a strategically important building block for chemical synthesis, particularly in the fields of drug discovery and materials science. Its well-defined reactive sites—the bromine atom for cross-coupling and the cleavable benzyloxy group—provide chemists with a versatile and powerful tool for constructing complex molecular architectures. A clear understanding of its synthesis, reactivity, and analytical profile, as outlined in this guide, is crucial for its effective and safe utilization in research and development.

References

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Molecular weight and formula of 2-(Benzyloxy)-5-bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Benzyloxy)-5-bromo-3-methylpyridine: Synthesis, Characterization, and Applications

Abstract

This technical guide offers a comprehensive overview of this compound, a key heterocyclic building block relevant to researchers, scientists, and professionals in drug development. The document outlines the compound's core physicochemical properties, provides a detailed, field-proven protocol for its synthesis and purification, and describes rigorous methods for its structural characterization. Furthermore, it explores the molecule's synthetic utility, emphasizing its potential as a versatile intermediate for creating diverse chemical entities through modern cross-coupling chemistries. This guide is structured to provide both foundational knowledge and actionable insights, grounding all technical claims in authoritative sources.

Introduction to a Versatile Pyridine Scaffold

This compound (CAS No: 1289270-73-0) is a substituted pyridine derivative that serves as a highly valuable intermediate in organic synthesis.[1][2] Its architecture is distinguished by three key functional components integrated onto a pyridine core:

  • A Benzyloxy Group: Positioned at the 2-position, this group is a stable ether linkage that can act as a protecting group for a hydroxyl functionality or be an integral part of a final target molecule's pharmacophore.

  • A Bromo Substituent: The bromine atom at the 5-position is a critical synthetic handle. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of carbon-carbon and carbon-heteroatom bonds.

  • A Methyl Group: The methyl group at the 3-position provides steric and electronic influence, which can be crucial for modulating the biological activity and pharmacokinetic properties of derivative compounds.

This strategic combination of features makes this compound a sought-after precursor in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its utility is analogous to other functionalized pyridine intermediates that form the backbone of numerous pharmaceutical agents and agrochemicals.[3][4]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. Accurate characterization begins with a clear understanding of these foundational data points.

Table 1: Core Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₃H₁₂BrNO[1][5]
Molecular Weight 278.14 g/mol [1][2][5]
Monoisotopic Mass 277.01023 Da[5]
CAS Number 1289270-73-0[1][2]
Appearance Yellow solid[2]
Typical Purity ≥95%[2]
IUPAC Name This compound

Chemical Structure of this compound struct

Caption: 2D structure of this compound.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most reliably achieved via a Williamson ether synthesis. This classic yet powerful method involves the O-alkylation of a corresponding hydroxypyridine with a benzyl halide.

Synthetic Strategy and Rationale

The chosen strategy involves the reaction of 5-bromo-3-methylpyridin-2-ol with benzyl bromide. The causality behind the experimental choices is as follows:

  • Precursor: 5-bromo-3-methylpyridin-2-ol is the logical starting material, as the pyridine nitrogen activates the 2-position for nucleophilic attack and the hydroxyl group provides the site for benzylation.

  • Base: Sodium hydride (NaH) is selected as the base. It is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group to form a highly reactive alkoxide. This ensures the reaction proceeds to completion.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal. These solvents effectively solvate the sodium cation without interfering with the nucleophilicity of the alkoxide, thereby accelerating the Sₙ2 reaction.

  • Purification: Column chromatography is the standard for purifying products of this nature, effectively separating the desired ether from unreacted starting materials and byproducts based on polarity.

Detailed Experimental Protocol

Safety Note: This procedure involves strong bases and flammable solvents. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 5-bromo-3-methylpyridin-2-ol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add 5-bromo-3-methylpyridin-2-ol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a solution of approximately 0.2 M concentration.

  • Deprotonation: Cool the flask to 0 °C in an ice-water bath. Add sodium hydride (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Effervescence (hydrogen gas evolution) will be observed.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes after the NaH addition is complete. The solution should become a homogeneous suspension of the sodium salt.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise via syringe over 10 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 90:10 hexanes:EtOAc) to elute the final product.

  • Final Product: Combine the pure fractions and concentrate under reduced pressure to afford this compound as a solid.

Caption: Workflow for the synthesis of this compound.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system for characterization.

Protocol for Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): Dissolve a small sample (~5-10 mg) in deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Acquire ¹H NMR and ¹³C NMR spectra.

  • Mass Spectrometry (MS): Analyze a dilute solution of the compound via Electrospray Ionization (ESI) or another soft ionization technique to determine the mass-to-charge ratio (m/z) of the molecular ion.

  • Infrared (IR) Spectroscopy: Acquire an IR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory.

Table 2: Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR - A singlet for the benzylic protons (-CH₂-) around δ 5.3-5.5 ppm.- A multiplet for the aromatic protons of the benzyl group between δ 7.2-7.5 ppm.- Two distinct singlets or doublets for the two protons on the pyridine ring.- A singlet for the methyl group (-CH₃) protons around δ 2.2-2.4 ppm.
¹³C NMR - A signal for the benzylic carbon (~70 ppm).- Signals for the aromatic carbons of the benzyl and pyridine rings (110-160 ppm).- A signal for the methyl carbon (~15-20 ppm).
MS (ESI+) - A molecular ion peak [M+H]⁺ at m/z ≈ 278/280.- A characteristic isotopic pattern (approx. 1:1 ratio) for a molecule containing one bromine atom.
IR (ATR) - C-O-C ether stretching vibrations around 1250-1050 cm⁻¹.- Aromatic C=C and C=N stretching around 1600-1450 cm⁻¹.- Aromatic C-H stretching just above 3000 cm⁻¹.

Synthetic Utility and Applications in Drug Development

The true value of this compound lies in its capacity as a versatile synthetic intermediate. The bromine atom at the 5-position is the primary site for molecular elaboration.

Key Transformations:

  • Suzuki Coupling: Reaction with various boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which are valuable in medicinal chemistry.

  • Buchwald-Hartwig Amination: Coupling with amines to form C-N bonds, creating substituted aminopyridines.

  • Stille Coupling: Reaction with organostannanes to form C-C bonds.

  • Lithiation/Grignard Formation: The bromine can be exchanged with lithium or magnesium to form an organometallic nucleophile, which can then react with a variety of electrophiles.

This suite of reliable and high-yielding reactions allows for the rapid generation of a library of diverse analogues from a single, common intermediate. This approach, known as divergent synthesis, is a cornerstone of modern drug discovery, enabling efficient exploration of the chemical space around a core scaffold to optimize for potency, selectivity, and pharmacokinetic properties.

Synthetic Utility of the Scaffold Core This compound Suzuki Suzuki Coupling (R-B(OH)₂) Core->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH) Core->Sonogashira Buchwald Buchwald-Hartwig (R₂NH) Core->Buchwald Stille Stille Coupling (R-SnBu₃) Core->Stille Prod_Suzuki Aryl/Alkyl Derivative Suzuki->Prod_Suzuki Prod_Sonogashira Alkynyl Derivative Sonogashira->Prod_Sonogashira Prod_Buchwald Amino Derivative Buchwald->Prod_Buchwald Prod_Stille Aryl/Vinyl Derivative Stille->Prod_Stille

Caption: Role as a scaffold for generating diverse chemical derivatives.

Conclusion

This compound is a well-defined and synthetically accessible chemical entity with significant potential for advanced organic synthesis. Its stable structure, combined with the synthetically versatile bromine handle, makes it an ideal starting point for the development of novel compounds in pharmaceutical and materials science research. The protocols and data presented in this guide provide a robust framework for its synthesis, characterization, and strategic application, empowering researchers to leverage its full potential in their discovery programs.

References

  • PubChem. 2-(Benzyloxy)-3-bromo-5-methylpyridine. National Center for Biotechnology Information. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. Innovations in Synthesis: The Future of 2-Amino-5-bromo-3-methylpyridine Production. [Link]

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  • Google Patents. Method for preparing 5-bromo-2-methylpyridine.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(Benzyloxy)-5-bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 2-(Benzyloxy)-5-bromo-3-methylpyridine is a substituted pyridine derivative of interest, combining the structural features of a halogenated pyridine core, a methyl substituent, and a benzyl ether. Such scaffolds are common in medicinal chemistry, making a thorough understanding of their spectroscopic properties essential for synthesis confirmation, purity assessment, and further derivatization.

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. As direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from analogous structures and foundational NMR principles to offer a robust, predictive interpretation. The causality behind spectral assignments is explained, providing researchers with the tools to interpret their own experimental data. Furthermore, a detailed, field-proven protocol for the acquisition of high-quality NMR data for this class of compounds is presented.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR spectral data, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on the pyridine ring, the methyl group, the benzylic methylene group, and the phenyl ring. The chemical shifts are influenced by the electronic effects of the substituents: the electron-withdrawing bromine and nitrogen atoms, and the electron-donating methyl and benzyloxy groups.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H6~8.15d~2.51H
H4~7.50d~2.51H
H12 (ortho)~7.45m-2H
H13 (meta)~7.38m-2H
H14 (para)~7.32m-1H
H10 (-CH₂-)~5.40s-2H
H8 (-CH₃)~2.30s-3H
Analysis and Rationale:
  • Pyridine Protons (H6 and H4): The protons on the pyridine ring are expected to be the most downfield due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.[1]

    • H6: This proton is ortho to the ring nitrogen and is significantly deshielded, placing its predicted chemical shift around 8.15 ppm. It is expected to appear as a doublet due to coupling with H4, with a small coupling constant (⁴J) of approximately 2.5 Hz, which is typical for meta-coupling in pyridine rings.

    • H4: This proton is meta to the nitrogen and is also deshielded, though to a lesser extent than H6. Its chemical shift is predicted to be around 7.50 ppm. It will also appear as a doublet due to the same meta-coupling with H6.

  • Benzyl Protons (H12, H13, H14, and H10):

    • Phenyl Group (H12, H13, H14): The five protons of the phenyl ring of the benzyloxy group are expected to resonate in the typical aromatic region of 7.30-7.50 ppm.[2] Due to the relatively free rotation and minimal electronic influence from the rest of the molecule, these signals may overlap and appear as a complex multiplet. For similar structures like 2-benzylpyridine, these protons appear between 7.18 and 7.35 ppm.[3]

    • Methylene Group (H10): The benzylic methylene protons are adjacent to an oxygen atom, which strongly deshields them. Their chemical shift is predicted to be around 5.40 ppm. These two protons are chemically equivalent and have no adjacent protons to couple with, so they should appear as a sharp singlet.

  • Methyl Protons (H8): The methyl group attached to the pyridine ring is in a relatively shielded environment. Based on data for 3-methylpyridine (picoline), where the methyl signal appears around 2.3 ppm, a similar chemical shift is predicted here.[4] This signal will be a singlet as there are no vicinal protons.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show 11 distinct signals, corresponding to the 11 unique carbon environments in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C2~162.0
C6~148.0
C4~140.0
C11 (ipso)~136.5
C3~132.0
C13 (meta)~128.8
C12 (ortho)~128.5
C14 (para)~128.2
C5~115.0
C10 (-CH₂-)~70.0
C8 (-CH₃)~18.0
Analysis and Rationale:
  • Pyridine Carbons (C2, C3, C4, C5, C6): The chemical shifts of the pyridine ring carbons are influenced by their position relative to the nitrogen and the various substituents.

    • C2: This carbon is bonded to both the electronegative nitrogen and oxygen atoms, making it the most deshielded carbon in the pyridine ring, with a predicted shift of around 162.0 ppm.

    • C6 and C4: These carbons are also significantly deshielded by the nitrogen atom, with predicted shifts of approximately 148.0 ppm and 140.0 ppm, respectively.

    • C3: The chemical shift of this carbon, substituted with a methyl group, is predicted to be around 132.0 ppm.

    • C5: This carbon is attached to the bromine atom. The heavy atom effect of bromine typically shields the attached carbon, but its electron-withdrawing nature can have a competing deshielding effect. In 5-bromopyridine derivatives, this carbon often appears in the 115-120 ppm range.

  • Benzyl Carbons (C10, C11, C12, C13, C14):

    • C10 (-CH₂-): The benzylic carbon is attached to an oxygen atom and is expected to have a chemical shift around 70.0 ppm.[5]

    • Phenyl Group (C11, C12, C13, C14): The carbons of the phenyl ring are expected in the aromatic region of 128-137 ppm.[6][7] The ipso-carbon (C11), attached to the CH₂O group, will be the most downfield of this group. The ortho (C12), meta (C13), and para (C14) carbons will have very similar chemical shifts, often in the 128-129 ppm range.

  • Methyl Carbon (C8): The methyl carbon is in a highly shielded, aliphatic environment, and its signal is predicted to be the most upfield, at approximately 18.0 ppm, similar to the methyl carbon in 3-methylpyridine.[8]

Experimental Protocols

The acquisition of high-quality NMR data is contingent on meticulous sample preparation and the selection of appropriate instrument parameters.

Sample Preparation
  • Material and Solvent Selection: Weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-30 mg for ¹³C NMR.[9][10] Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its convenient residual solvent peak for referencing (δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).[11]

  • Dissolution and Filtration: The sample should be fully dissolved in a clean, dry vial before transfer to the NMR tube. To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Referencing: Tetramethylsilane (TMS) can be added as an internal standard (0 ppm). However, for routine analysis, referencing to the residual solvent peak of CDCl₃ is sufficient and avoids potential contamination.[12]

NMR Instrument Parameters

The following parameters are recommended for a 500 MHz spectrometer.

G cluster_H1 ¹H NMR Acquisition cluster_C13 ¹³C NMR Acquisition cluster_processing Data Processing H1_pulse Pulse Program: zg30 (30° pulse angle) H1_scans Number of Scans (NS): 8-16 H1_pulse->H1_scans H1_delay Relaxation Delay (D1): 1.5 s H1_scans->H1_delay H1_aq Acquisition Time (AQ): ~3.0 s H1_delay->H1_aq H1_sw Spectral Width (SW): ~16 ppm H1_aq->H1_sw proc_ft Fourier Transform H1_sw->proc_ft C13_pulse Pulse Program: zgpg30 (proton decoupled, 30° pulse) C13_scans Number of Scans (NS): 1024-2048 C13_pulse->C13_scans C13_delay Relaxation Delay (D1): 2.0 s C13_scans->C13_delay C13_aq Acquisition Time (AQ): ~1.5 s C13_delay->C13_aq C13_sw Spectral Width (SW): ~220 ppm C13_aq->C13_sw C13_sw->proc_ft proc_phase Phase Correction proc_ft->proc_phase proc_baseline Baseline Correction proc_phase->proc_baseline proc_calib Chemical Shift Calibration (to residual CDCl₃) proc_baseline->proc_calib proc_integ Integration (¹H only) proc_calib->proc_integ

Caption: Recommended workflow for NMR data acquisition and processing.

Rationale for Parameter Choices:

  • Pulse Angle: A 30° or 45° pulse angle is a good compromise between signal intensity and ensuring quantitative reliability by allowing for sufficient relaxation between scans.[13]

  • Relaxation Delay (D1): A delay of 1.5-2.0 seconds is generally sufficient for small molecules to relax, ensuring that signal intensities in the ¹H spectrum are suitable for integration.[14]

  • Acquisition Time (AQ): An acquisition time of around 3 seconds for ¹H NMR provides good digital resolution without excessively acquiring noise.[14][15]

  • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans is required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.[16]

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging spectral data from analogous compounds and fundamental NMR principles, a reliable set of expected chemical shifts, multiplicities, and coupling constants has been established. The provided experimental protocols offer a robust framework for researchers to acquire high-quality, reproducible NMR data for this and similar molecules. This guide serves as a valuable resource for the structural verification and characterization of this compound, facilitating its use in further chemical synthesis and drug discovery efforts.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

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  • University of California, Irvine. (2020, April 13). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. Retrieved from [Link]

  • Martin, G. E. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). Royal Society of Chemistry.
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  • SpectraBase. (n.d.). 3-Methylpyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methylpyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from [Link]

  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • University of York. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733.
  • University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • 13-C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2019). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Supporting Information for an unspecified article. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Nowick, J. S. (n.d.). 300 MHz 1H NMR spectra for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. University of California, Irvine, Department of Chemistry. Retrieved from [Link]

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An In-depth Technical Guide to the Core Physical Properties of 2-(Benzyloxy)-5-bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Physical Properties in Drug Discovery

In the landscape of drug discovery and development, the physicochemical properties of a compound are critical determinants of its potential as a therapeutic agent.[1] These properties govern a molecule's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME).[1] For a compound like 2-(Benzyloxy)-5-bromo-3-methylpyridine, which serves as a building block for more complex molecules, a thorough understanding of its physical characteristics is essential for predicting the properties of its derivatives and for optimizing synthetic and purification processes.

The benzyloxy and bromo substituents on the methylpyridine core introduce specific electronic and steric features that influence intermolecular interactions, and consequently, the macroscopic physical properties of the compound. The following sections will delve into the key physical parameters of this compound, providing both theoretical context and practical methodologies for their determination.

Molecular Structure and Core Properties

The foundational properties of this compound are derived directly from its atomic composition and arrangement.

PropertyValueSource
Molecular Formula C₁₃H₁₂BrNOChemical Supplier Data
Molecular Weight 278.14 g/mol Chemical Supplier Data
CAS Number 1289270-73-0Chemical Supplier Data
Physical Appearance Yellow SolidCymitQuimica

The molecular weight is a crucial parameter for stoichiometric calculations in chemical reactions, while the physical appearance provides a preliminary indication of the compound's purity.

Key Physical Properties: A Detailed Examination

Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point is a reliable indicator of purity; impurities typically depress and broaden the melting range.

Expected Properties: As a crystalline solid, this compound is expected to have a sharp and defined melting point. The presence of the aromatic rings and the polar C-Br and C-O bonds will likely lead to significant intermolecular forces, suggesting a relatively high melting point for a molecule of its size.

Experimental Protocol for Melting Point Determination:

A standard method for determining the melting point is the capillary tube method using a melting point apparatus.

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating and Observation: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting point range.

Diagram of Melting Point Determination Workflow:

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording prep1 Finely powder the solid sample prep2 Pack into a capillary tube (2-3 mm height) prep1->prep2 meas1 Place capillary in melting point apparatus prep2->meas1 meas2 Heat slowly (1-2 °C/min) near melting point meas1->meas2 meas3 Observe for phase transition meas2->meas3 data1 Record temperature of first liquid formation meas3->data1 data2 Record temperature of complete melting data1->data2 data3 Report as melting point range data2->data3

Caption: Workflow for Melting Point Determination.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For a solid compound, this property is relevant if the compound is to be purified by distillation under reduced pressure to avoid decomposition.

Expected Properties: Due to its relatively high molecular weight and polarity, this compound is expected to have a high boiling point, likely above 300 °C at atmospheric pressure. It may be susceptible to decomposition at these high temperatures.

Experimental Protocol for Boiling Point Determination (for high-boiling compounds):

Given the expected high boiling point, determination would likely be performed under reduced pressure (vacuum distillation) to prevent decomposition.

  • Apparatus Setup: A small-scale distillation apparatus is assembled.

  • Sample Introduction: A small amount of the compound is placed in the distillation flask.

  • Vacuum Application: The system is connected to a vacuum pump, and the pressure is stabilized and recorded.

  • Heating: The distillation flask is heated gently.

  • Data Recording: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

Diagram of a General Distillation Setup:

boiling_point_workflow cluster_setup Apparatus Setup cluster_measurement Measurement cluster_data Data Recording setup1 Assemble distillation apparatus setup2 Place sample in distillation flask setup1->setup2 meas1 Apply and stabilize vacuum setup2->meas1 meas2 Heat the sample gently meas1->meas2 meas3 Observe boiling and condensation meas2->meas3 data1 Record temperature and pressure meas3->data1

Caption: General workflow for boiling point determination.

Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure and the pH of the solution.

Expected Solubility Profile:

  • Polar Protic Solvents (e.g., water, ethanol): Due to the presence of the polar pyridine nitrogen and ether linkage, some solubility might be expected in polar protic solvents. However, the large nonpolar benzyloxy and bromomethylpyridine components will likely limit its aqueous solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): Higher solubility is anticipated in these solvents as they can effectively solvate the polar regions of the molecule without the energetic cost of disrupting a strong hydrogen-bonding network.

  • Nonpolar Solvents (e.g., hexanes, toluene): Limited solubility is expected due to the overall polarity of the molecule.

Experimental Protocol for Solubility Determination:

A qualitative assessment of solubility can be performed as follows:

  • Sample Preparation: A small, accurately weighed amount of the solute (e.g., 10 mg) is placed in a test tube.

  • Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added.

  • Observation: The mixture is agitated, and the degree of dissolution is observed at room temperature.

  • Heating: If the compound is not soluble at room temperature, the mixture is gently heated to assess temperature effects on solubility.

Diagram of Solubility Testing Logic:

solubility_testing start Start with a known mass of solute add_solvent Add a measured volume of solvent start->add_solvent agitate Agitate the mixture add_solvent->agitate observe Observe for dissolution at room temperature agitate->observe soluble Soluble observe->soluble Yes insoluble Insoluble observe->insoluble No heat Gently heat the mixture insoluble->heat observe_heat Observe for dissolution upon heating heat->observe_heat soluble_hot Soluble on heating observe_heat->soluble_hot Yes insoluble_hot Insoluble on heating observe_heat->insoluble_hot No

Sources

Starting materials for the synthesis of 2-(Benzyloxy)-5-bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-(Benzyloxy)-5-bromo-3-methylpyridine

Introduction

This compound is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a protected hydroxyl group, a bromine atom for subsequent cross-coupling reactions, and a methyl group, makes it a versatile building block. This guide provides a detailed technical overview of the common starting materials and synthetic pathways for its preparation, grounded in established chemical principles and methodologies. The narrative is designed for researchers and drug development professionals, emphasizing the causal logic behind experimental choices to ensure reproducibility and methodological robustness.

Core Synthetic Strategy: A Retrosynthetic Analysis

The target molecule is an ether, and its synthesis is most logically achieved via the Williamson ether synthesis, a robust and well-established method for forming the carbon-oxygen-carbon ether linkage.[1][2] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.[3] A retrosynthetic disconnection of the benzylic ether bond in this compound reveals two primary synthetic routes:

  • Route A: The reaction between the alkoxide of 2-hydroxy-5-bromo-3-methylpyridine and a benzyl halide (e.g., benzyl bromide).

  • Route B: The reaction between benzyl alkoxide and a halogenated pyridine, such as 2,5-dibromo-3-methylpyridine , where the halogen at the C2 position acts as the leaving group.

This guide will detail the preparation of the key pyridine intermediates required for both routes, starting from a common, commercially available precursor.

G cluster_A Route A cluster_B Route B Target This compound PrecursorA1 2-Hydroxy-5-bromo-3-methylpyridine RouteA_plus RouteA_plus PrecursorA1->RouteA_plus + PrecursorA2 Benzyl Bromide PrecursorA2->RouteA_plus + RouteA_plus->Target Williamson Ether Synthesis PrecursorB1 2,5-Dibromo-3-methylpyridine RouteB_plus RouteB_plus PrecursorB1->RouteB_plus + PrecursorB2 Benzyl Alcohol + Base PrecursorB2->RouteB_plus + RouteB_plus->Target Nucleophilic Aromatic Substitution

Caption: Retrosynthetic analysis of the target molecule via two primary pathways.

The Foundational Starting Material: 2-Amino-3-methylpyridine

The most efficient synthetic pathways to the key pyridine intermediates originate from a common, readily available starting material: 2-amino-3-methylpyridine (also known as 2-amino-3-picoline). Its amino group is a versatile functional handle that can be readily converted into other functionalities, such as hydroxyl or halide groups, through well-understood reaction mechanisms.

Synthesis of the Primary Intermediate: 2-Amino-5-bromo-3-methylpyridine

The first critical step from the foundational material is the regioselective bromination of 2-amino-3-methylpyridine to yield 2-amino-5-bromo-3-methylpyridine.[4][5] The amino group at the C2 position is a powerful activating group that directs electrophilic substitution to the C5 position.

Causality Behind the Protocol: Direct bromination can lead to over-bromination and other side reactions. To ensure high selectivity and yield, the amino group is often transiently protected as an amide using acetic anhydride. This moderation of the amino group's activating strength prevents unwanted side reactions and ensures clean bromination at the desired C5 position. The subsequent hydrolysis of the amide regenerates the amino group.[6][7]

Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-methylpyridine
  • Acetylation: In a four-necked flask, combine 2-amino-3-methylpyridine (1.0 mol) and acetic anhydride (1.2 mol). Heat the mixture to reflux and monitor the reaction's completion using thin-layer chromatography (TLC).

  • Bromination: Once the starting material is consumed, cool the reaction mixture to 20-25°C. Slowly add liquid bromine (1.1 mol) dropwise, maintaining the temperature. After the addition is complete, heat the mixture to 50°C for 3 hours.[6][7]

  • Hydrolysis and Isolation: Cool the mixture and carefully add water until all solids dissolve. Then, slowly add a 40% sodium hydroxide solution to hydrolyze the amide and precipitate the product. Continue stirring for 30 minutes.[7]

  • Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) yields pure 2-amino-5-bromo-3-methylpyridine.[6] A molar yield of approximately 64% can be expected.[6]

The Sandmeyer Reaction: A Gateway to Key Precursors

2-Amino-5-bromo-3-methylpyridine is a crucial branching point. Its primary amino group can be efficiently converted into a diazonium salt, which is an excellent leaving group (-N₂⁺). This intermediate can then be transformed into a variety of functional groups in a process known as the Sandmeyer reaction or related diazonium salt reactions. This allows for the synthesis of both the hydroxyl- and bromo-substituted precursors required for Routes A and B, respectively.

G Start 2-Amino-3-methylpyridine Intermediate1 2-Amino-5-bromo-3-methylpyridine Start->Intermediate1 Bromination Diazonium [5-Bromo-3-methylpyridin-2-yl]diazonium salt Intermediate1->Diazonium Diazotization (NaNO₂, HBr) PrecursorA Route A Precursor: 2-Hydroxy-5-bromo-3-methylpyridine Diazonium->PrecursorA Hydrolysis (H₂O, Δ) PrecursorB Route B Precursor: 2,5-Dibromo-3-methylpyridine Diazonium->PrecursorB Sandmeyer Reaction (CuBr)

Caption: Synthetic workflow from the starting material to key precursors.

Synthesis of Precursor for Route A: 2-Hydroxy-5-bromo-3-methylpyridine

To prepare the precursor for Route A, the amino group of 2-amino-5-bromo-3-methylpyridine is converted to a hydroxyl group. This is achieved by diazotization in an acidic aqueous solution, followed by warming the solution to allow water to act as a nucleophile, displacing the diazonium group and forming the hydroxypyridine.

Experimental Protocol: Synthesis of 2-Hydroxy-5-bromo-3-methylpyridine
  • Diazotization: Dissolve 2-amino-5-bromo-3-methylpyridine (1.0 mol) in an aqueous solution of hydrobromic acid (48%). Cool the mixture to -5°C to 0°C in an ice-salt bath.

  • Addition of Nitrite: Slowly add a chilled, saturated aqueous solution of sodium nitrite (1.1 mol) dropwise, ensuring the temperature remains below 5°C. Stir for an additional 30 minutes after the addition is complete.

  • Hydrolysis: Gently warm the reaction mixture to room temperature and then heat to 50-60°C. The diazonium salt will decompose, releasing nitrogen gas, and the hydroxyl group will be installed. Monitor the cessation of gas evolution.

  • Isolation: Cool the solution and neutralize it with a base (e.g., sodium carbonate) to precipitate the product. Filter the solid, wash with cold water, and dry to obtain 2-hydroxy-5-bromo-3-methylpyridine.

Synthesis of Precursor for Route B: 2,5-Dibromo-3-methylpyridine

For Route B, a Sandmeyer reaction is employed to replace the amino group with a second bromine atom. This reaction utilizes a copper(I) bromide catalyst to facilitate the transformation of the diazonium salt intermediate.[6][7]

Experimental Protocol: Synthesis of 2,5-Dibromo-3-methylpyridine
  • Catalyst Preparation: In a three-necked flask, dissolve cuprous bromide (CuBr, 1.2 mol) in a 48% hydrobromic acid solution.[7]

  • Diazotization: Cool the solution to -5°C using an ice-salt bath. Slowly add solid 2-amino-3-methyl-5-bromopyridine (1.0 mol) to the stirred solution. Maintain the temperature for 15 minutes.[6]

  • Sandmeyer Reaction: Slowly add a saturated aqueous solution of sodium nitrite (1.2 mol) dropwise, keeping the temperature below 0°C. After the addition is complete, continue stirring for 2 hours.[6][7]

  • Workup and Isolation: Neutralize the reaction mixture to a pH of 7-8 using a 40% sodium hydroxide solution. The product can then be isolated by extraction with an organic solvent (e.g., dichloromethane), followed by drying of the organic layer and removal of the solvent under reduced pressure. Vacuum distillation or column chromatography can be used for further purification, providing the product with a yield of around 64%.[6]

The Final Step: Williamson Ether Synthesis

With the key pyridine precursors in hand, the final step is the formation of the benzylic ether bond.

Route A Protocol: From 2-Hydroxy-5-bromo-3-methylpyridine

This is the classic Williamson ether synthesis pathway. The hydroxypyridine is first deprotonated with a base to form the more nucleophilic pyridinolate anion, which then reacts with benzyl bromide in an SN2 reaction.

  • Deprotonation: In an anhydrous aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH, 1.1 eq) to a solution of 2-hydroxy-5-bromo-3-methylpyridine (1.0 eq) at 0°C. A weaker base like potassium carbonate can also be effective.[8]

  • Ether Formation: After hydrogen evolution ceases (if using NaH), add benzyl bromide (1.1 eq) to the solution. Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Quenching and Extraction: Carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude product.

  • Purification: Purify the residue by column chromatography to obtain this compound.

Summary of Synthetic Routes and Yields

StepStarting MaterialProductKey ReagentsTypical YieldReference(s)
1 2-Amino-3-methylpyridine2-Amino-5-bromo-3-methylpyridineAcetic anhydride, Br₂, NaOH~64%[6][7]
2a 2-Amino-5-bromo-3-methylpyridine2-Hydroxy-5-bromo-3-methylpyridineHBr, NaNO₂, H₂O(Not specified)-
2b 2-Amino-5-bromo-3-methylpyridine2,5-Dibromo-3-methylpyridineHBr, CuBr, NaNO₂~64%[6][7]
3 2-Hydroxy-5-bromo-3-methylpyridineThis compoundNaH, Benzyl bromideHigh[1][3]

Conclusion

The synthesis of this compound is a well-defined process that relies on fundamental organic reactions. The most logical and field-proven approach begins with the commercially available 2-amino-3-methylpyridine . Key transformations include a selective bromination to form 2-amino-5-bromo-3-methylpyridine , which serves as a critical intermediate. From this point, diazonium salt chemistry provides a divergent pathway to either 2-hydroxy-5-bromo-3-methylpyridine or 2,5-dibromo-3-methylpyridine . The final assembly of the target molecule is reliably achieved through a Williamson ether synthesis. By understanding the causality behind each step—from the protective acetylation in the bromination step to the catalytic cycle of the Sandmeyer reaction—researchers can confidently and efficiently produce this valuable synthetic building block.

References

  • CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents.
  • 2-Amino-5-bromo-3-methylpyridine, 97% - Ottokemi. Available at: [Link]

  • Exploring 2-Amino-5-bromo-3-methylpyridine: A Versatile Organic Synthesis Intermediate. Available at: [Link]

  • 2,5-Dibromo-3-methylpyridine Supplier & Manufacturer in China - Pipzine Chemicals. Available at: [Link]

  • 2,3-diaminopyridine - Organic Syntheses Procedure. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications. Available at: [Link]

  • in the chemical literature: Williamson ether synthesis - YouTube. Available at: [Link]

  • Synthesis of 5-bromo-2-hydroxy-3-nitropyridine - PrepChem.com. Available at: [Link]

  • Williamson ether synthesis (video) - Khan Academy. Available at: [Link]

  • CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents.
  • Williamson Ether Synthesis - YouTube. Available at: [Link]

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Structural characterization of 2-(Benzyloxy)-5-bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Characterization of 2-(Benzyloxy)-5-bromo-3-methylpyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative in Modern Synthesis

In the landscape of pharmaceutical and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate biological data, misdirect synthetic efforts, and waste significant resources. The subject of this guide, this compound, serves as a pertinent case study in the rigorous, multi-faceted analytical approach required to definitively characterize a novel or intermediate compound. As a substituted pyridine, it represents a class of heterocyclic compounds of immense importance in medicinal chemistry.[1][2] This document provides not just a series of protocols, but a strategic framework for structural elucidation, blending foundational techniques with the logic of data integration.

Molecular Profile and Physicochemical Properties

This compound is a substituted pyridine derivative. The core structure features a pyridine ring substituted with a bromine atom at the 5-position, a methyl group at the 3-position, and a benzyloxy group at the 2-position. This combination of a halogen, an electron-donating alkyl group, and a bulky ether linkage gives it specific chemical characteristics relevant to its use as a synthetic intermediate.[3]

A summary of its key computed and known properties is presented below.

PropertyValueSource
Molecular Formula C₁₃H₁₂BrNO[4]
Molecular Weight 278.14 g/mol [4][5]
CAS Number 1289270-73-0[4]
Exact Mass 277.01023 Da[6]
XLogP3-AA 3.7[6]
Appearance Expected to be a solid at room temperatureGeneral Knowledge
Hydrogen Bond Donors 0[6]
Hydrogen Bond Acceptors 2[6]

The Core Analytical Workflow: A Multi-Technique Approach

The definitive characterization of this compound relies on the convergence of data from several independent analytical techniques. No single method is sufficient; instead, each provides a unique piece of the structural puzzle. The overall workflow is designed to first establish the molecular formula and connectivity, then confirm the precise three-dimensional arrangement and functional group identity.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization cluster_confirmation Final Confirmation Compound Target Compound (this compound) MS Mass Spectrometry (MS) [Molecular Weight & Formula] Compound->MS NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) [Connectivity & Skeleton] Compound->NMR IR FTIR Spectroscopy [Functional Groups] Compound->IR Structure Confirmed Structure MS->Structure XRAY X-ray Crystallography [3D Structure & Stereochemistry] NMR->XRAY Informs Crystallization Strategy NMR->Structure XRAY->Structure IR->Structure

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Proton Environment Analysis

Causality: The chemical shift of each proton is dictated by its local electronic environment. Protons on the aromatic rings will be deshielded and appear downfield, while aliphatic protons will be more upfield. Spin-spin coupling between adjacent, non-equivalent protons provides direct evidence of connectivity.

Predicted Spectrum:

  • Pyridyl Protons (2H): Two distinct signals are expected for the protons at the C4 and C6 positions of the pyridine ring. They will appear as doublets (or singlets depending on the coupling constant) in the aromatic region (~7.5-8.5 ppm).

  • Benzyl Phenyl Protons (5H): These protons on the phenyl ring of the benzyloxy group will likely appear as a multiplet in the range of ~7.2-7.5 ppm.

  • Benzyloxy Methylene Protons (2H): A sharp singlet is expected for the -O-CH₂- protons, typically around ~5.3-5.5 ppm.

  • Methyl Protons (3H): A singlet corresponding to the three protons of the methyl group on the pyridine ring will appear upfield, likely around ~2.2-2.5 ppm.

¹³C NMR Spectroscopy: Carbon Backbone Identification

Causality: The number of unique signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts indicate the type of carbon (e.g., sp², sp³, C-O, C-Br).

Predicted Spectrum:

  • Pyridyl Carbons (5C): Five distinct signals are expected for the pyridine ring carbons. The carbon bearing the bromine (C5) will be shifted due to the halogen's influence. The carbon attached to the oxygen (C2) will be significantly downfield.

  • Benzyl Carbons (7C): Seven signals are expected: the methylene carbon (-O-CH₂-), the four aromatic CH carbons, and the two quaternary aromatic carbons of the benzyl group.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Setup: Place the sample in the NMR spectrometer (e.g., a 400 or 500 MHz instrument).

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, ensuring sharp, symmetrical peaks.

  • ¹H Spectrum Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 16-64 scans for a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition: Acquire the proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans are required (~1024 or more). A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight and offers clues to the molecular formula through isotopic patterns and fragmentation.

Causality: In the mass spectrometer, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. The presence of bromine, which has two abundant isotopes (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%), creates a characteristic M+ and M+2 isotopic pattern with nearly equal intensity, which is a definitive signature for a monobrominated compound.

Predicted Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A pair of peaks at m/z 277 and m/z 279, in an approximate 1:1 ratio, corresponding to [C₁₃H₁₂⁷⁹BrNO]⁺ and [C₁₃H₁₂⁸¹BrNO]⁺.

  • Key Fragments: A prominent peak at m/z 91, corresponding to the tropylium cation [C₇H₇]⁺ from the cleavage of the benzylic ether bond. Another significant fragment would be observed from the loss of the benzyl group, resulting in the bromomethyl-hydroxypyridine cation.

Experimental Protocol: Mass Spectrum Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound like this, direct insertion probe (DIP) for EI or infusion for electrospray ionization (ESI) can be used.

  • Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is excellent for generating fragment patterns, while softer techniques like ESI or Chemical Ionization (CI) are better for preserving the molecular ion.

  • Mass Analysis: Scan a suitable m/z range (e.g., 50-500 amu) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Identify the molecular ion peak and its isotopic distribution. Analyze the fragmentation pattern to corroborate the proposed structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.[7]

X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be grown, X-ray crystallography provides unambiguous proof of structure, including bond lengths, bond angles, and the arrangement of molecules in the solid state.[8][9]

Causality: A beam of X-rays diffracted by the ordered lattice of atoms in a crystal produces a unique diffraction pattern. Mathematical analysis of this pattern allows for the reconstruction of the electron density map of the molecule, revealing the precise location of each atom in three-dimensional space.

Experimental Protocol: Single Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound. This is often the most challenging step. Techniques include slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened (e.g., hexane, ethyl acetate, methanol, or mixtures).

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion. The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, collecting the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model. Refine the atomic positions and thermal parameters until the calculated diffraction pattern matches the observed data.[9]

Synthesis and Safety Considerations

A plausible synthetic route involves the protection of a hydroxyl group on a pyridine precursor, followed by bromination and methylation, or a coupling reaction. The diagram below outlines a conceptual synthetic pathway.

G A 2-Hydroxy-3-methylpyridine B 2-(Benzyloxy)-3-methylpyridine A->B  Benzyl Bromide,  Base (e.g., K₂CO₃) C This compound B->C  Brominating Agent  (e.g., NBS)

Caption: A conceptual synthetic pathway.

Handling and Safety Precautions

Substituted bromopyridines require careful handling. While specific data for this exact compound is limited, data from analogous structures suggest the following precautions.[10][11]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[11]

  • Toxicity: Assume the compound is toxic if swallowed, inhaled, or in contact with skin.[10] It may cause skin and serious eye irritation.[13][14]

  • Spill & Disposal: In case of a spill, collect the material using an absorbent and dispose of it as hazardous chemical waste according to institutional guidelines. Do not allow the product to enter drains.

Conclusion: The Synthesis of Evidence

The structural characterization of this compound is a clear illustration of the principle of convergent evidence in chemical analysis. NMR spectroscopy defines the C-H framework, mass spectrometry confirms the molecular weight and elemental composition (especially the presence of bromine), and X-ray crystallography provides the ultimate, high-resolution picture of the molecular architecture. Supported by functional group data from FTIR, this integrated approach provides the certainty required for advancing a compound in research and development pipelines.

References

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  • Jukić, M. et al. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available from: [Link]

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  • Basha, S. J. S. et al. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. ResearchGate. Available from: [Link]

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Solubility of 2-(Benzyloxy)-5-bromo-3-methylpyridine in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-(Benzyloxy)-5-bromo-3-methylpyridine in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 1289270-73-0). In the absence of extensive published solubility data for this specific compound, this document establishes a predictive framework based on its molecular structure and the fundamental principle of "like dissolves like".[1][2][3][4][5] We will dissect the molecule's constituent functional groups to forecast its behavior in a range of common laboratory solvents. Furthermore, this guide presents detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate precise and reliable data. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties for applications in synthesis, purification, formulation, and screening.

Introduction: The Critical Role of Solubility

Solubility, the maximum concentration of a solute that can dissolve in a solvent to form a stable solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like this compound, understanding its solubility is paramount for:

  • Reaction Chemistry: Selecting an appropriate solvent is crucial for ensuring that reactants are in the same phase, which directly influences reaction kinetics, yield, and purity.

  • Purification: Techniques such as crystallization and chromatography are fundamentally dependent on differential solubility in various solvent systems.

  • Drug Discovery & Development: Aqueous solubility is a key determinant of a compound's bioavailability and pharmacokinetic profile. Early assessment can prevent costly late-stage failures.[6]

This guide addresses the current information gap by providing a robust theoretical and practical framework for assessing the solubility of this compound.

Molecular Structure Analysis and Solubility Prediction

The solubility of a compound is governed by its intermolecular interactions with the solvent.[1][4] By examining the structure of this compound, we can predict its general solubility behavior.

G cluster_molecule This compound cluster_analysis Structural Features Influencing Solubility mol A Pyridine Ring (Polar) E Overall Character: Largely non-polar/hydrophobic with some polar nature. A->E B Benzyloxy Group (Large, Non-polar, H-bond acceptor) B->E C Bromo Group (Polarizable, Hydrophobic) C->E D Methyl Group (Non-polar) D->E

Caption: Key structural features of this compound.

  • Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and can act as a hydrogen bond acceptor. This feature suggests potential solubility in polar solvents.[7]

  • Benzyloxy Group (-OCH₂Ph): This is the most significant contributor to the molecule's character. The large, non-polar phenyl ring and the methylene group confer considerable hydrophobic (lipophilic) character. The ether oxygen can act as a hydrogen bond acceptor but not a donor.[8] This group strongly suggests solubility in non-polar to moderately polar organic solvents.

  • Bromo Group (-Br): The bromine atom adds to the molecular weight and is polarizable, but it is generally considered to be hydrophobic. Its contribution favors solubility in non-polar solvents.[9]

  • Methyl Group (-CH₃): This is a small, non-polar, hydrophobic group that will slightly increase solubility in non-polar solvents.

Predicted Physicochemical Properties (based on isomer 2-(Benzyloxy)-3-bromo-5-methylpyridine):

  • XLogP3-AA: 3.7[10]

  • Hydrogen Bond Donor Count: 0[10]

  • Hydrogen Bond Acceptor Count: 2 (Pyridine N and Ether O)[10]

The high calculated XLogP value (a measure of lipophilicity) of a structurally similar isomer strongly indicates that the compound is predominantly hydrophobic and will have low aqueous solubility.[10] The absence of hydrogen bond donors further limits its ability to interact favorably with protic solvents like water.

Predicted and Experimental Solubility Profile

The following table provides a framework for systematically documenting the solubility of this compound. The "Predicted Solubility" column is based on the structural analysis above. Researchers should use the protocols in Section 4 to determine the "Experimental Solubility."

Table 1: Solubility Profile of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityExperimental Solubility (mg/mL at 25 °C)Observations
Non-Polar Hexane, Toluene, Diethyl EtherSoluble
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, AcetoneVery Soluble
Acetonitrile (ACN)Soluble
N,N-Dimethylformamide (DMF)Soluble
Dimethyl Sulfoxide (DMSO)Soluble
Polar Protic Methanol, EthanolModerately Soluble
IsopropanolSparingly Soluble
WaterInsoluble
Aqueous Acid 1 M HClInsoluble (predicted)Pyridine nitrogen is weakly basic, but unlikely to protonate sufficiently to overcome hydrophobicity.[11]
Aqueous Base 1 M NaOHInsolubleNo acidic protons present.

Experimental Protocols for Solubility Determination

To ensure scientific integrity, every protocol must be self-validating. The following methods provide a systematic approach to determining solubility, from a rapid qualitative assessment to a rigorous quantitative measurement.

Protocol for Qualitative Solubility Assessment

This rapid test provides a preliminary understanding of the compound's solubility in various solvents, guiding the selection of solvents for quantitative analysis.

G start Start: Add ~5 mg of compound to a 1 mL vial add_solvent Add 0.5 mL of test solvent start->add_solvent vortex Vortex for 30-60 seconds add_solvent->vortex observe Visually Inspect vortex->observe soluble Soluble: Clear solution observe->soluble No solid remains insoluble Insoluble: Visible solid particles observe->insoluble Solid remains partially Partially Soluble: Cloudy or suspended particles observe->partially Ambiguous end End: Record Observation soluble->end insoluble->end partially->end

Caption: Workflow for qualitative solubility determination.

Methodology:

  • Preparation: Add approximately 2-5 mg of this compound to a small, clear glass vial (e.g., a 1-dram vial).

  • Solvent Addition: Add 0.5 mL of the selected test solvent to the vial.

  • Agitation: Cap the vial and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution against a dark background.

    • Soluble: The solution is completely clear with no visible solid particles.

    • Sparingly/Partially Soluble: The solution appears cloudy, hazy, or contains suspended solid particles.

    • Insoluble: The vast majority of the solid material remains undissolved.

  • Documentation: Record the observations in a laboratory notebook, corresponding to the table above.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility.[12][13][14][15][16] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

G cluster_prep Preparation & Equilibration cluster_analysis Sampling & Analysis A Add excess solid compound to a known volume of solvent B Seal vial and place in thermostatic shaker (e.g., 25°C) A->B C Agitate for 24-48 hours to reach equilibrium B->C D Allow suspension to settle C->D E Withdraw aliquot of supernatant D->E Transfer to Analysis F Filter through 0.45 µm syringe filter to remove all solids E->F G Quantify concentration using a validated analytical method (e.g., HPLC-UV) F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for the quantitative shake-flask solubility method.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a sealed glass vial containing a known volume (e.g., 2.0 mL) of the desired solvent. "Excess" means enough solid is visible at the bottom of the vial after the equilibration period.

  • Equilibration: Place the sealed vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours).[13]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solids to settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) to remove any microscopic solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Method Validation: A calibration curve must be generated using standard solutions of this compound of known concentrations in the same solvent to ensure accurate quantification.

  • Data Reporting: Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Conclusion

References

  • A High Throughput Solubility Assay for Drug Discovery Using Microscale Shake-Flask and Rapid UHPLC-UV-CLND Quantification. PubMed. [Link]

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Stability and storage conditions for 2-(Benzyloxy)-5-bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 2-(Benzyloxy)-5-bromo-3-methylpyridine

Abstract

This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for this compound (CAS No. 1289270-73-0), a substituted pyridine derivative of interest in pharmaceutical research and drug development. Drawing upon foundational principles of organic chemistry and established analytical practices, this document outlines the compound's intrinsic chemical liabilities, proposes potential degradation pathways, and offers evidence-based recommendations for handling and storage. Furthermore, it details robust experimental protocols for conducting forced degradation studies and developing a stability-indicating analytical method, empowering researchers to ensure the integrity and reliability of this critical chemical intermediate.

Introduction and Physicochemical Profile

This compound is a heterocyclic building block whose utility in medicinal chemistry is predicated on its purity and stability. The molecule's structure, featuring a substituted pyridine ring linked to a benzyl group via an ether bond, presents several potential points of chemical instability. Understanding these liabilities is the first step toward mitigating degradation and ensuring reproducible experimental outcomes.

The pyridine ring itself, while aromatic, has a different electron distribution than benzene, which influences its reactivity.[1][2] The benzyloxy ether linkage is a primary site of potential degradation, susceptible to cleavage under various conditions. The bromo and methyl substituents further modulate the electronic properties and reactivity of the pyridine core.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1289270-73-0[3]
Molecular Formula C₁₃H₁₂BrNO[3][4]
Molecular Weight 278.14 g/mol [3][4]
IUPAC Name This compound[4]
Calculated XLogP3-AA 3.7[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 2[4]
Appearance Solid (form may vary)General

Potential Degradation Pathways: A Mechanistic Perspective

The intrinsic stability of a molecule is best understood by examining its potential degradation pathways under stress conditions more severe than typical storage.[5] For this compound, the primary anticipated degradation routes are hydrolysis and oxidation, with photolysis also being a consideration.

Hydrolytic Degradation

The ether linkage is the most probable site for hydrolysis. This reaction can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Protonation of the ether oxygen makes the benzylic carbon more electrophilic and susceptible to nucleophilic attack by water. This would cleave the bond to yield 5-bromo-3-methyl-2-hydroxypyridine and benzyl alcohol.

  • Base-Catalyzed Hydrolysis: While ethers are generally stable to base, prolonged exposure to strong basic conditions at elevated temperatures could promote cleavage, though this is expected to be slower than acid-catalyzed hydrolysis. The pyridine structure is known to be susceptible to hydrolysis under both acidic and basic conditions.[6]

Oxidative Degradation

Oxidation can occur at several positions:

  • Benzylic Oxidation: The benzylic C-H bond is susceptible to oxidation, which could lead to the formation of a hydroperoxide intermediate, ultimately cleaving to form 5-bromo-3-methyl-2-hydroxypyridine and benzaldehyde.

  • Pyridine Ring Oxidation: The pyridine nitrogen can be oxidized to an N-oxide. This is a common metabolic and chemical transformation for pyridine derivatives.

Photolytic Degradation

Aromatic systems and compounds containing heteroatoms can absorb UV light, leading to photochemical degradation. The carbon-bromine bond can be susceptible to photolytic cleavage, generating radical species that could initiate further degradation.

The following diagram illustrates the most probable degradation pathways.

G cluster_main This compound cluster_products Potential Degradation Products main C₁₃H₁₂BrNO hydrolysis_prod_1 5-Bromo-3-methyl-2-hydroxypyridine main->hydrolysis_prod_1 Hydrolysis (H⁺/H₂O) hydrolysis_prod_2 Benzyl Alcohol main->hydrolysis_prod_2 Hydrolysis (H⁺/H₂O) oxidation_prod_1 Benzaldehyde main->oxidation_prod_1 Oxidation ([O]) n_oxide Pyridine N-Oxide Derivative main->n_oxide Oxidation ([O]) caption Fig 1. Hypothesized Degradation Pathways

Fig 1. Hypothesized Degradation Pathways

Recommended Storage and Handling Conditions

To preserve the integrity of this compound, storage conditions must be designed to minimize exposure to factors that promote degradation. The following recommendations are synthesized from safety data sheets of structurally related pyridine compounds and general chemical principles.[7][8][9][10]

Table 2: Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential hydrolytic and oxidative reactions. Storing in a cool area is a common recommendation.[7]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidation and hydrolysis. Some related compounds are noted to be air sensitive.[8]
Light Protect from light (Store in amber vials/containers)Prevents potential photolytic degradation of the aromatic rings and the C-Br bond.
Container Tightly sealed containerPrevents ingress of moisture and oxygen. This is a universal recommendation for chemical storage.[7][8]
pH Avoid contact with strong acids and basesPrevents catalyzed hydrolysis of the ether linkage.

Protocol for Stability Assessment: A Forced Degradation Study

A forced degradation or stress testing study is essential to identify likely degradation products, understand degradation pathways, and develop a stability-indicating analytical method.[5][11] This protocol provides a systematic approach to evaluating the stability of this compound.

Objective

To investigate the intrinsic stability of the compound under hydrolytic, oxidative, thermal, and photolytic stress conditions as mandated by ICH guidelines.[5][12]

Materials
  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Class A volumetric flasks

  • pH meter

  • HPLC system with UV or DAD detector

  • Photostability chamber

  • Temperature-controlled oven

Experimental Workflow
Fig 2. Forced Degradation Study Workflow
Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Control Sample: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of ~0.1 mg/mL. This is the time-zero (T₀) control.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M HCl in a sealed vial.

    • Place the vial in an oven or water bath at 60°C.

    • Withdraw aliquots at specified time intervals (e.g., 2, 8, 24 hours).

    • Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute to the target concentration.

  • Base Hydrolysis:

    • Repeat the procedure from step 3, using 0.1 M NaOH instead of HCl. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 9 mL of 3% H₂O₂ in a sealed vial.

    • Keep at room temperature, protected from light.

    • Withdraw aliquots at specified time intervals. Dilute to the target concentration for analysis.

  • Thermal Degradation:

    • Place a small amount of the solid compound in a vial in an oven at 80°C.

    • At specified time intervals, withdraw a sample, dissolve it in acetonitrile, and dilute to the target concentration for analysis.

  • Photostability:

    • Expose the solid compound and a solution (in quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Maintain a control sample protected from light.

    • Prepare samples for analysis as described above.

Analytical Methodologies for Stability Monitoring

High-Performance Liquid Chromatography (HPLC) is the preferred technique for stability testing due to its ability to separate and quantify the parent compound from its degradation products.[11][13] A well-developed HPLC method is crucial for a successful stability study.

Recommended HPLC Method (Starting Point)

This method is adapted from established procedures for similar pyridine derivatives and serves as a robust starting point for method development.[14]

  • Instrument: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength determined from the UV spectrum of the compound (e.g., 270 nm), and use DAD to check for peak purity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the sample from the forced degradation study to a final concentration of approximately 0.1 mg/mL using a 50:50 acetonitrile/water mixture.

Method Validation

The chosen analytical method must be validated to be "stability-indicating." This involves demonstrating specificity, where the method can resolve the main peak from all degradation product peaks. Peak purity analysis using a DAD is essential for this verification.

Conclusion

This compound possesses inherent chemical liabilities, primarily centered around the benzyloxy ether linkage, which is susceptible to both hydrolytic and oxidative cleavage. The stability of this compound is therefore highly dependent on its storage and handling conditions. To ensure its long-term integrity, it is imperative to store the material under refrigerated, inert, and dark conditions in a tightly sealed container. For researchers and drug development professionals, conducting rigorous forced degradation studies is not merely a regulatory formality but a critical scientific exercise. It provides invaluable insights into the molecule's degradation profile, enabling the development of robust, stability-indicating analytical methods that are fundamental to guaranteeing the quality and reliability of research data and the resulting therapeutic candidates.

References

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Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-(Benzyloxy)-5-bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Strategic Value of a Versatile Pyridine Scaffold

The pyridine nucleus is a cornerstone of medicinal chemistry, integral to the structure of numerous natural products and pharmaceuticals.[1] Its derivatives are prized for their diverse biological activities and their ability to engage in key hydrogen bonding interactions with biological targets. Within this class, 2-(Benzyloxy)-5-bromo-3-methylpyridine stands out as a highly versatile and strategically important building block. The benzyloxy group offers a stable protecting group for the 2-hydroxy pyridine tautomer, which can be readily removed in later synthetic stages, while the methyl group at the 3-position provides steric and electronic influence. Critically, the bromine atom at the 5-position serves as an ideal handle for palladium-catalyzed cross-coupling reactions, one of the most powerful and transformative methodologies in modern organic synthesis.[2][3]

These reactions enable the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with exceptional efficiency and functional group tolerance.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed, field-proven protocols for leveraging this compound in several key palladium-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

The Central Substrate: this compound

Before delving into its applications, understanding the substrate is paramount. The strategic placement of its functional groups dictates its reactivity and potential.

  • Chemical Structure:

    • IUPAC Name: this compound

    • Molecular Formula: C₁₃H₁₂BrNO

    • Molecular Weight: 278.14 g/mol [6]

    • CAS Number: 1289270-73-0[7]

The pyridine nitrogen can potentially coordinate to the palladium catalyst, which may influence reaction kinetics.[8][9] However, the appropriate choice of bulky, electron-rich ligands can effectively mitigate this potential inhibition and promote the desired catalytic cycle.

The Engine of Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions predominantly operate through a common mechanistic framework involving the cycling of the palladium catalyst between its Pd(0) and Pd(II) oxidation states.[5][10] Understanding this cycle is critical for troubleshooting and optimizing reactions.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-limiting step.[4][11]

  • Transmetalation / Insertion: In reactions like Suzuki or Sonogashira, an organometallic coupling partner (e.g., organoboron or organocopper) transfers its organic group to the palladium center, displacing the halide.[5][11] In the Heck reaction, an alkene inserts into the Pd-C bond.[12] For Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[13]

  • Reductive Elimination / β-Hydride Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[4] In the Heck reaction, a β-hydride elimination step occurs instead, forming the alkene product.[12]

Generalized Palladium Cross-Coupling Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation or Amine Coordination PdII_Aryl->Transmetal PdII_Coupled Ar-Pd(II)-R(L)₂ Transmetal->PdII_Coupled RedElim Reductive Elimination PdII_Coupled->RedElim RedElim->Pd0 Regeneration Product Ar-R (Product) RedElim->Product Substrate Ar-Br (Substrate) Substrate->OxAdd CouplingPartner R-M (Coupling Partner) CouplingPartner->Transmetal

Caption: Generalized catalytic cycle for palladium cross-coupling reactions.

Application and Protocols: A Multi-Reaction Guide

The true power of this compound is realized through its compatibility with a wide range of coupling partners. Below are optimized starting protocols for four major classes of palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: For C-C Bond Formation (Biaryls)

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing C(sp²)-C(sp²) bonds, owing to the mild reaction conditions and the commercial availability and stability of boronic acids.[3][8]

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Br Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Br Transmetal Transmetalation (R-B(OR)₂) PdII_Br->Transmetal PdII_R Ar-Pd(II)-R(L)₂ Transmetal->PdII_R Base assists RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product (Ar-R) Released

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryBoronic Acid PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C) / Time (h)Approx. Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3-5)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)90 / 1285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Toluene100 / 1690-98
3Thiophene-3-boronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF80 / 1888-96

Note: Yields are estimates based on similar bromopyridine couplings and may vary.[8][14]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] catalyst (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[15]

  • Solvent Addition: Add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The solution should be sparged with inert gas for 15 minutes prior to addition.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[14]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[13][16] It allows for the coupling of aryl halides with a vast array of primary and secondary amines.[17]

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

EntryAmine PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C) / Time (h)Approx. Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene100 / 8-1685-95
2AnilinePd(OAc)₂ (2)BINAP (4)Cs₂CO₃ (1.5)Dioxane110 / 1880-90
3BenzylamineG3-XPhos (2)-K₃PO₄ (2.0)t-BuOH100 / 1288-97

Note: Yields are estimates based on similar bromopyridine couplings. Strong, non-nucleophilic bases like NaOtBu are common.[16][18][19]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd) and Xantphos (0.04 mmol, 4 mol%) to a dry Schlenk tube. Add anhydrous, degassed toluene (5 mL) and stir for 10 minutes at room temperature.[19]

  • Reagent Addition: To the catalyst mixture, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (e.g., morpholine, 1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.). Caution: NaOtBu is highly basic and hygroscopic; handle under inert atmosphere.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer to a separatory funnel and extract with ethyl acetate (3 x 20 mL).[16]

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-substituted pyridine.

Sonogashira Coupling: For C-C Bond Formation (Alkynes)

The Sonogashira coupling provides a powerful and reliable route to aryl alkynes by coupling an aryl halide with a terminal alkyne.[20] The reaction is co-catalyzed by palladium and a copper(I) salt.[21]

Data Presentation: Representative Sonogashira Coupling Conditions

EntryAlkyne PartnerPd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv)SolventTemp (°C) / Time (h)Approx. Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3-5)CuI (5-10)Et₃N (3.0)DMF60 / 685-95
21-HeptynePd(PPh₃)₄ (3)CuI (5)Diisopropylamine (2.5)THFRT / 1690-98
3(Trimethylsilyl)acetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (4)K₂CO₃ (2.0)Toluene80 / 1280-90

Note: Yields are estimates based on similar bromopyridine couplings. An amine base is typically used as both the base and a solvent.[19][20][21]

Detailed Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%), and Copper(I) iodide (CuI) (0.05 mmol, 5 mol%).[19]

  • Solvent and Reagent Addition: Add anhydrous, degassed Dimethylformamide (DMF) (5 mL) and triethylamine (Et₃N) (3.0 mmol, 3.0 equiv.). Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at 60 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 4-8 hours.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Heck Reaction: For C-C Bond Formation (Alkenes)

The Heck reaction couples aryl halides with alkenes, providing a direct route to substituted olefins.[12][22] It is particularly useful for forming styrenyl and acrylate derivatives.

Data Presentation: Representative Heck Reaction Conditions

EntryAlkene PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C) / Time (h)Approx. Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF100 / 1875-85
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2.0)NMP120 / 1280-90
34-VinylpyridinePd(OAc)₂ (2)-NaOAc (2.0)DMAc130 / 2470-80

Note: Yields are estimates based on similar bromopyridine couplings. A hindered phosphine ligand is often beneficial.[23][24][25]

Detailed Experimental Protocol: Heck Reaction

  • Reaction Setup: To a sealable reaction vessel (e.g., a microwave vial or pressure tube), add this compound (1.0 equiv), Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%), and Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Purge the vessel with nitrogen or argon.

  • Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (5 mL), triethylamine (Et₃N) (1.5 mmol, 1.5 equiv.), and the alkene (e.g., styrene, 1.2 mmol, 1.2 equiv.).[23]

  • Reaction: Seal the vessel tightly and heat to 100 °C with vigorous stirring. Caution: Heating a sealed vessel generates pressure. Use appropriate glassware and a blast shield.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and wash with 1M HCl (2 x 10 mL) to remove the amine base, followed by water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the substituted alkene.

General Experimental Workflow

A successful cross-coupling experiment relies on a systematic and careful workflow to ensure reproducibility and high yields.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification A 1. Reagent Weighing (Substrate, Base, etc.) B 2. Catalyst/Ligand Addition (Under Inert Gas) A->B C 3. Solvent Addition (Anhydrous & Degassed) B->C D 4. Heating & Stirring (Inert Atmosphere) C->D E 5. Reaction Monitoring (TLC, LC-MS) D->E F 6. Work-up & Extraction E->F G 7. Drying & Concentration F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, MS) H->I

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

This compound is a powerful and adaptable building block for modern synthetic chemistry. Its successful derivatization via palladium-catalyzed cross-coupling reactions opens the door to a vast chemical space of novel, highly functionalized pyridine derivatives. The protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings provide robust starting points for researchers. Mastery of these techniques enables the rapid and efficient construction of molecular libraries essential for drug discovery, materials science, and fundamental chemical research.

References

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  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
  • BenchChem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-methylpyridine.
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  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-bromo-2-methylpyridine.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Author. (n.d.). Flow Chemistry: Sonogashira Coupling.
  • Sci-Hub. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry.
  • ChemicalBook. (n.d.). This compound.
  • BenchChem. (n.d.). 2-(Benzyloxy)-5-(1-ethylpiperidin-2-yl)pyridine.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-methoxypyridine.
  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Faraday Discussions (RSC Publishing). (n.d.). Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favoring remote Zn···pyridine interactions.
  • NIH. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.
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  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with....
  • Arkivoc. (2010).
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Application Notes & Protocols: 2-(Benzyloxy)-5-bromo-3-methylpyridine as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the strategic application of 2-(Benzyloxy)-5-bromo-3-methylpyridine in modern organic synthesis. This trifunctional building block, featuring distinct points for chemical modification—a palladium-addressable C-Br bond, a latent hydroxyl group protected as a benzyl ether, and a methyl-substituted pyridine core—offers exceptional versatility for constructing complex molecular architectures. We present detailed, field-proven protocols for key transformations including Suzuki-Miyaura C-C bond formation, Buchwald-Hartwig C-N amination, and subsequent deprotection strategies. The causality behind experimental choices, mechanistic insights, and troubleshooting guidance are provided to empower researchers in drug discovery and materials science.

Introduction: The Strategic Value of a Trifunctional Pyridine Core

This compound is a highly valuable heterocyclic intermediate. Its design incorporates three key features that can be manipulated with high chemoselectivity:

  • 5-Bromo Substituent: This position serves as the primary reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and amino functionalities.[1][2]

  • 2-Benzyloxy Group: The benzyl ether acts as a robust protecting group for the 2-pyridone/2-hydroxypyridine tautomeric system. Its stability to common cross-coupling conditions and its susceptibility to clean cleavage via catalytic hydrogenolysis make it an ideal strategic element.[3][4]

  • 3-Methylpyridine Scaffold: The pyridine ring is a ubiquitous core in pharmaceuticals and agrochemicals, prized for its electronic properties and ability to engage in hydrogen bonding. The methyl group provides steric and electronic influence that can be leveraged in molecular design.

This combination allows for a modular and convergent synthetic strategy, where the core scaffold is first elaborated at the C5 position, followed by late-stage unmasking of the C2 hydroxyl group.

Physicochemical Properties
PropertyValueReference
Chemical Formula C₁₃H₁₂BrNO[5]
Molecular Weight 278.14 g/mol [5]
CAS Number 1289270-73-0[6]
Appearance Typically an off-white to yellow solidN/A
Purity ≥95-98% (Commercial Grades)[7]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond at the 5-position is the nexus for diversification of the pyridine scaffold. Its reactivity is well-suited for the two most powerful cross-coupling methodologies in modern synthesis.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is an exceptionally reliable method for forming carbon-carbon bonds between the pyridine core and various boronic acids or esters.[1] This transformation is valued for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[8]

Principle & Mechanistic Insight: The reaction is catalyzed by a Palladium(0) species, which undergoes oxidative addition into the C-Br bond of the pyridine. Following transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination, the C-C coupled product is formed, and the Pd(0) catalyst is regenerated.[1]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Py-Br Complex1 Py-Pd(II)(Br)L₂ OxAdd->Complex1 Transmetal Transmetalation Complex1->Transmetal R-B(OH)₂ Base Complex2 Py-Pd(II)(R)L₂ Transmetal->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Catalyst Regeneration Product Py-R RedElim->Product Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Py-Br Complex1 Py-Pd(II)(Br)L₂ OxAdd->Complex1 AmineCoord Amine Coordination & Deprotonation Complex1->AmineCoord HNR'R'' Base (e.g., NaOtBu) Complex2 Py-Pd(II)(NR'R'')L₂ AmineCoord->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Catalyst Regeneration Product Py-NR'R'' RedElim->Product Deprotection_Workflow Start Functionalized Pyridine (Py-OBn) Process H₂, Pd/C Solvent (EtOH, MeOH) Start->Process Product Deprotected Product (Py-OH) Process->Product Byproduct Toluene Process->Byproduct Summary_Workflow Start This compound Suzuki Suzuki Coupling (Pd cat., Base, R-B(OH)₂) Start->Suzuki C-C Formation Buchwald Buchwald-Hartwig (Pd cat., Base, R₂NH) Start->Buchwald C-N Formation Product_Suzuki 5-Aryl/Alkyl Substituted (Py-OBn)-R Suzuki->Product_Suzuki Product_Buchwald 5-Amino Substituted (Py-OBn)-NR₂ Buchwald->Product_Buchwald Deprotection1 Hydrogenolysis (H₂, Pd/C) Product_Suzuki->Deprotection1 Deprotection Deprotection2 Hydrogenolysis (H₂, Pd/C) Product_Buchwald->Deprotection2 Deprotection Final_Product1 Final Product: 5-Aryl-2-hydroxypyridine Deprotection1->Final_Product1 Final_Product2 Final Product: 5-Amino-2-hydroxypyridine Deprotection2->Final_Product2

Sources

Applications of 2-(Benzyloxy)-5-bromo-3-methylpyridine in Medicinal Chemistry: A Detailed Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged structure in a multitude of approved drugs.[1] Among the vast arsenal of functionalized pyridines, 2-(Benzyloxy)-5-bromo-3-methylpyridine has emerged as a particularly valuable and versatile building block.

This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. Its strategic combination of a protected hydroxyl group, a reactive bromine atom, and a methyl substituent makes it an ideal starting material for the synthesis of complex molecular architectures, most notably in the realm of kinase inhibitors. The benzyloxy group serves as a stable protecting group for the 2-hydroxy functionality, which can be readily removed in the final stages of a synthetic sequence. The bromine atom at the 5-position provides a crucial handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl and heteroaryl moieties. The methyl group at the 3-position can provide beneficial steric and electronic effects, influencing compound conformation and interaction with biological targets.

This document will delve into the synthesis of this key intermediate, provide detailed, field-proven protocols for its application in crucial carbon-carbon and carbon-nitrogen bond-forming reactions, and showcase its role in the synthesis of targeted therapeutics, with a particular focus on Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) inhibitors.

Physicochemical Properties and Core Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₃H₁₂BrNO[2]
Molecular Weight 278.14 g/mol [2]
CAS Number 1289270-73-0
Appearance Off-white to pale yellow solid
Melting Point Not widely reported
Boiling Point Not widely reported
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF.

Synthesis of the Core Building Block: this compound

The efficient synthesis of this compound is a critical first step for its utilization in medicinal chemistry programs. A common and reliable route involves the bromination of 2-hydroxy-3-methylpyridine, followed by protection of the hydroxyl group.

Protocol 1: Synthesis of this compound

This two-step protocol provides a robust method for the preparation of the title compound.

Step 1: Synthesis of 5-Bromo-3-methylpyridin-2-ol

  • Reaction Principle: This step involves the electrophilic bromination of 2-hydroxy-3-methylpyridine. The hydroxyl group is an activating group, directing the incoming electrophile (bromine) to the ortho and para positions. Due to the substitution pattern, the 5-position is preferentially brominated.

  • Materials:

    • 2-Hydroxy-3-methylpyridine

    • N-Bromosuccinimide (NBS)

    • Acetonitrile

  • Procedure:

    • To a solution of 2-hydroxy-3-methylpyridine (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-bromo-3-methylpyridin-2-ol.

Step 2: Synthesis of this compound

  • Reaction Principle: This step involves a Williamson ether synthesis, where the deprotonated hydroxyl group of 5-bromo-3-methylpyridin-2-ol acts as a nucleophile, displacing the bromide from benzyl bromide. The use of a suitable base is crucial for the deprotonation.

  • Materials:

    • 5-Bromo-3-methylpyridin-2-ol

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 5-bromo-3-methylpyridin-2-ol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Add benzyl bromide (1.2 eq) dropwise to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Benzylation A 2-Hydroxy-3-methylpyridine C 5-Bromo-3-methylpyridin-2-ol A->C Bromination B NBS, Acetonitrile E This compound C->E Williamson Ether Synthesis D Benzyl Bromide, K₂CO₃, DMF

Caption: Synthetic workflow for this compound.

Core Application: A Key Intermediate for RIPK1 Kinase Inhibitors

Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and programmed cell death (necroptosis).[3] Dysregulation of RIPK1 activity is implicated in a range of inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury. Consequently, the development of potent and selective RIPK1 inhibitors is a major focus in drug discovery. This compound has proven to be a valuable starting material for the synthesis of novel RIPK1 inhibitors.

The Role of this compound in RIPK1 Inhibitor Synthesis

The structure of this compound is ideally suited for the construction of the core scaffolds of many RIPK1 inhibitors. The bromine atom at the 5-position allows for the introduction of various aromatic and heteroaromatic groups via Suzuki-Miyaura coupling, which is often a key pharmacophore for engaging with the kinase hinge region or other binding pockets. The benzyloxy and methyl groups can be strategically utilized to influence solubility, metabolic stability, and potency.

RIPK1_Pathway cluster_pathway Necroptosis Signaling Pathway cluster_inhibition Inhibition Mechanism TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I TNFR1->ComplexI RIPK1 RIPK1 ComplexI->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Activation Necrosome Necrosome RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Necrosome MLKL->Necrosome Necroptosis Necroptosis (Cell Death & Inflammation) Necrosome->Necroptosis Inhibitor RIPK1 Inhibitor (derived from This compound) Inhibitor->RIPK1 Inhibits Kinase Activity

Caption: Simplified RIPK1-mediated necroptosis pathway and the point of intervention for inhibitors.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a RIPK1 Inhibitor Precursor

This protocol is adapted from a patented synthesis of RIPK1 inhibitors and demonstrates the utility of this compound in a key C-C bond-forming reaction.

  • Reaction Principle: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide. This reaction is highly versatile and tolerant of a wide range of functional groups, making it a cornerstone of modern medicinal chemistry. In this case, the C-Br bond of this compound is coupled with a suitable boronic acid to construct the core of the RIPK1 inhibitor.

  • Materials:

    • This compound

    • Aryl or heteroaryl boronic acid (e.g., (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)(cyclopropyl)methanone)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂)

    • Base (e.g., Potassium carbonate)

    • Solvent (e.g., 1,4-Dioxane and water)

  • Procedure:

    • To a reaction vessel, add this compound (1.0 eq), the boronic acid or ester (1.2 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

    • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Heat the reaction mixture to 90-100 °C and stir for 4-8 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

Suzuki_Workflow A Combine Reactants: This compound, Boronic Acid, Base, Pd Catalyst B Inert Atmosphere (N₂ or Ar) A->B C Add Degassed Solvent (e.g., Dioxane/H₂O) B->C D Heat and Stir (90-100 °C, 4-8h) C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up: Cool, Extract, Wash E->F G Purification (Column Chromatography) F->G H Coupled Product G->H

Sources

Protocol for Buchwald-Hartwig amination with 2-(Benzyloxy)-5-bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Substituted Aminopyridines via Buchwald-Hartwig Amination

Topic: Protocol for Buchwald-Hartwig Amination with 2-(Benzyloxy)-5-bromo-3-methylpyridine

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] First reported in the mid-1990s by Professors Stephen L. Buchwald and John F. Hartwig, this cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] The reaction's broad utility stems from its superior functional group tolerance and substrate scope compared to traditional methods like nucleophilic aromatic substitution or the Ullmann condensation.[1]

This application note provides a detailed protocol and in-depth scientific rationale for the Buchwald-Hartwig amination of a specific, electronically rich and sterically substituted heterocyclic halide: this compound. This substrate presents unique challenges and considerations, including the potential for the pyridine nitrogen to coordinate with the palladium catalyst and the influence of the electron-donating benzyloxy and methyl groups. The following guide is designed for researchers and drug development professionals, offering not just a step-by-step procedure but also the underlying principles that govern the selection of each reaction component.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[4] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][5]

  • Oxidative Addition: The active, monoligated Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.

  • Ligand Exchange and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine, forming a palladium-amido complex and displacing the halide.[4]

  • Reductive Elimination: The final C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[5]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition_complex L-Pd(II)(Ar)(Br) pd0->oxidative_addition_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR'R'') oxidative_addition_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Product) amido_complex->product base_h [Base-H]⁺Br⁻ amido_complex->base_h aryl_halide Ar-Br (Substrate) aryl_halide->oxidative_addition_complex amine HNR'R'' (Amine) amine->amido_complex base Base base->amido_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of an aliphatic secondary amine with this compound. Reaction conditions, particularly the choice of ligand and base, may require optimization for other amine classes (e.g., primary amines, anilines).

Reagents and Materials
Reagent/MaterialAbbreviationMW ( g/mol )EquivalentsAmount (for 1 mmol scale)Purpose
This compoundAr-Br293.151.0293 mgAryl halide substrate
Secondary Amine (e.g., Morpholine)HNR₂87.121.2105 mg (103 µL)Nucleophile
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃915.720.01 (Pd)9.2 mgPalladium(0) pre-catalyst
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylRuPhos474.630.02210.4 mgLigand
Sodium tert-butoxideNaOtBu96.101.4135 mgBase
Anhydrous Toluene---5 mLSolvent
Schlenk tube or Glovebox vial with stir bar---1Reaction vessel
Inert Gas (Argon or Nitrogen)----Atmosphere control
Step-by-Step Procedure
  • Reaction Setup: In a nitrogen-filled glovebox, add this compound (293 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and RuPhos (10.4 mg, 0.022 mmol) to a dry Schlenk tube containing a magnetic stir bar.

  • Reagent Addition: Seal the Schlenk tube, remove it from the glovebox, and add anhydrous, degassed toluene (5 mL) via syringe. Add the secondary amine (1.2 mmol) via syringe. If the amine is a solid, it should be added in the glovebox with the other solids.

  • Inert Atmosphere: Ensure the reaction mixture is under a positive pressure of inert gas (Argon or Nitrogen). If not using a glovebox, the solids can be added to the tube, which is then sealed, evacuated, and backfilled with inert gas three times before adding the solvent and liquid reagents.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. The mixture will typically turn from a deep purple/red to a dark brown color.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take a small aliquot from the reaction mixture, quench it with water, extract with ethyl acetate, and analyze the organic layer. The reaction is typically complete within 4-24 hours.

  • Work-up: Once the starting material is consumed, remove the tube from the oil bath and allow it to cool to room temperature. Quench the reaction by carefully adding 5 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the desired product.

Rationale for Protocol Parameters

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst system, base, and solvent.[5] For a substrate like this compound, these choices are critical.

  • Palladium Pre-catalyst (Pd₂(dba)₃): While Pd(OAc)₂ is a common Pd(II) source, it requires in situ reduction to the active Pd(0) species.[2] Using a Pd(0) source like Pd₂(dba)₃ provides a more direct and often more reliable entry into the catalytic cycle, bypassing potentially problematic reduction steps.[5]

  • Ligand Selection (RuPhos): The ligand is arguably the most important component.[6] Electron-rich, sterically hindered biaryl monophosphine ligands are essential for coupling challenging substrates.[3]

    • Steric Bulk: The bulkiness of ligands like RuPhos promotes the reductive elimination step and helps generate a coordinatively unsaturated, 12-electron L-Pd(0) active species.[4]

    • Electron-Donating Properties: The electron-rich nature of the ligand facilitates the oxidative addition of the aryl bromide, which can be a slow step for electron-rich substrates.

    • For this specific substrate: The pyridine nitrogen can potentially coordinate to the palladium center, inhibiting catalysis. Bulky biaryl phosphine ligands help prevent this deleterious interaction and maintain catalyst activity.[7][8]

  • Base (Sodium tert-butoxide): A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex, which is a crucial step for catalyst turnover.[9] NaOtBu is a common and effective choice.[10] Weaker bases like K₃PO₄ or Cs₂CO₃ are sometimes used to improve tolerance for base-sensitive functional groups, but they often require higher temperatures or longer reaction times.[5][11]

  • Solvent (Anhydrous Toluene): Aprotic, non-polar, and high-boiling solvents like toluene or 1,4-dioxane are standard.[5] It is critical that the solvent is anhydrous and thoroughly degassed, as oxygen and water can oxidize and deactivate the Pd(0) catalyst.[12]

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Setup (Glovebox/Schlenk line) reagents 2. Add Solids (Ar-Br, Base, Pd₂(dba)₃, Ligand) setup->reagents solvent 3. Add Solvent & Amine (Anhydrous, Degassed) reagents->solvent heat 4. Heat & Stir (100 °C, Inert Atmosphere) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor quench 6. Cool & Quench (Water) monitor->quench extract 7. Extraction (EtOAc / Brine) quench->extract purify 8. Dry, Concentrate & Purify (Column Chromatography) extract->purify product Final Product purify->product

Caption: Overview of the experimental workflow.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below is a guide to common issues and potential solutions.[12][13]

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Deactivated catalyst (oxygen/water exposure). 2. Incorrect base/ligand combination. 3. Insufficient temperature.1. Ensure all reagents are dry and solvents are rigorously degassed. Use fresh catalyst. 2. Screen other ligands (e.g., XPhos, BrettPhos) and bases (e.g., LHMDS, K₃PO₄). 3. Increase temperature to 110-120 °C (refluxing toluene).
Hydrodehalogenation 1. Competitive β-hydride elimination. 2. Reaction is too slow, allowing for side reactions.1. Use a more sterically hindered ligand to disfavor this pathway. 2. Increase catalyst loading slightly (e.g., to 1.5 mol% Pd).
Starting Material Degradation 1. Base is too strong for the substrate. 2. Temperature is too high.1. Screen a weaker base like K₃PO₄ or Cs₂CO₃, which may require a higher catalyst loading or longer reaction time.[7] 2. Lower the reaction temperature to 80-90 °C and monitor for longer.
Formation of Diarylamine (with primary amines)The product (monoarylamine) is more reactive than the starting amine.1. Use a slight excess of the aryl bromide (1.1-1.2 equiv). 2. Use a highly hindered ligand like tBuXPhos which can favor monoarylation.[14]

Conclusion

The Buchwald-Hartwig amination of this compound is a highly effective method for synthesizing valuable aminopyridine derivatives. Success hinges on the careful control of the reaction environment to protect the sensitive palladium catalyst and the rational selection of a bulky, electron-rich phosphine ligand to overcome the challenges associated with this specific substrate. This guide provides a robust starting protocol and a framework for troubleshooting, enabling researchers to efficiently access a wide range of C-N coupled products crucial for advancements in medicinal chemistry and related fields.

References

  • Buchwald–Hartwig amination. In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Buchwald-Hartwig Amination. In Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

  • Buchwald-Hartwig Amination Reaction. In Pearson Education. Retrieved January 15, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. In Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]

  • Buchwald-Hartwig Cross-Coupling. In J&K Scientific LLC. Retrieved January 15, 2026, from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. [Link]

  • Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. In MilliporeSigma. Retrieved January 15, 2026, from [Link]

  • Old, D. W., et al. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(10), 1403-1406. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Retrieved January 15, 2026, from [Link]

  • Selected ligands and catalysts for Buchwald-Hartwig amination. ResearchGate. Retrieved January 15, 2026, from [Link]

  • Effect of various bases in the Buchwald coupling reaction. ResearchGate. Retrieved January 15, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube. [Link]

  • Ji, Y., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]

  • Su, M., et al. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832-835. [Link]

  • Henderson, J. L., & Buchwald, S. L. (2010). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters, 12(20), 4442–4445. [Link]

Sources

The Strategic Role of 2-(Benzyloxy)-5-bromo-3-methylpyridine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Targeted Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone in the design of novel therapeutics, particularly in the highly competitive field of kinase inhibitor development. Among the vast array of functionalized pyridine building blocks, 2-(Benzyloxy)-5-bromo-3-methylpyridine emerges as a particularly strategic intermediate. Its unique constellation of functional groups—a labile benzyloxy protecting group, a reactive bromine atom, and a methyl substituent—offers medicinal chemists a versatile platform for constructing complex molecular architectures with high precision and control. This guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors, detailing the underlying chemical principles, offering field-proven experimental protocols, and discussing its role in targeting critical signaling pathways.

The bromine atom at the 5-position serves as a key handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are instrumental in forging new carbon-carbon bonds, allowing for the strategic installation of aryl, heteroaryl, or alkynyl moieties that can probe the deep pockets of a kinase's ATP-binding site.[1] The benzyloxy group at the 2-position acts as a protecting group for the corresponding pyridone, which can be readily removed in later synthetic steps to reveal a hydrogen bond donor, a crucial feature for anchoring inhibitors to the hinge region of many kinases. The methyl group at the 3-position can provide beneficial steric interactions and improve the compound's metabolic stability and pharmacokinetic profile.

Core Application: Synthesis of a Novel Kinase Inhibitor Intermediate via Suzuki-Miyaura Coupling

A primary application of this compound is its use in Suzuki-Miyaura cross-coupling reactions to generate biaryl or heteroaryl-substituted pyridines. These structures are prevalent in a wide range of kinase inhibitors targeting various signaling pathways implicated in cancer and inflammatory diseases.[1] The following protocol details a representative synthesis of a key intermediate, which can be further elaborated to yield a final kinase inhibitor.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with a Phenylboronic Acid Derivative

This protocol outlines the synthesis of 2-(Benzyloxy)-3-methyl-5-phenylpyridine, a common core structure in kinase inhibitor scaffolds.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in 1,4-dioxane.

  • Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the reaction flask.

  • Catalyst Addition: Add the prepared catalyst solution to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 2-(Benzyloxy)-3-methyl-5-phenylpyridine.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and PPh₃ forms a catalytically active Pd(0) species in situ, which is essential for the Suzuki-Miyaura catalytic cycle.

  • Base: Potassium carbonate is a mild and effective base for this transformation, facilitating the transmetalation step of the catalytic cycle.

  • Solvent System: The mixture of 1,4-dioxane and water provides a homogenous solution for both the organic and inorganic reagents. Degassing the solvents is crucial to prevent the oxidation of the palladium catalyst.

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the degradation of the palladium catalyst and phosphine ligand.

Data Presentation: Representative Yields and Purity
Starting MaterialCoupling PartnerCatalyst SystemYield (%)Purity (by HPLC)
This compoundPhenylboronic acidPd(OAc)₂ / PPh₃85-95>98%
This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂80-90>97%
This compound3-Pyridylboronic acidPd(PPh₃)₄75-85>98%

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of a kinase inhibitor intermediate using this compound.

G A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Arylboronic Acid B->C D 2-(Benzyloxy)-5-aryl-3-methylpyridine Intermediate C->D C-C Bond Formation E Deprotection (e.g., H₂, Pd/C) D->E F 5-Aryl-3-methylpyridin-2(1H)-one E->F Reveals H-bond donor G Further Functionalization F->G H Final Kinase Inhibitor G->H

Caption: Synthetic workflow for a kinase inhibitor.

Targeting a Critical Signaling Pathway: An Exemplary Case

Derivatives of the synthesized 5-aryl-3-methylpyridin-2(1H)-one core are often designed to target specific protein kinases involved in oncogenic signaling pathways. For instance, by carefully selecting the aryl group introduced via the Suzuki-Miyaura coupling, medicinal chemists can achieve potent and selective inhibition of kinases such as the C-terminal Src Kinase (CSK), a negative regulator of T-cell activation.[2] Inhibition of CSK can enhance the activity of LCK, a key kinase in T-cell receptor signaling, thereby augmenting the immune response against cancer cells.[2]

The following diagram illustrates a simplified representation of the CSK signaling pathway and the point of inhibition.

G TCR T-Cell Receptor (TCR) Antigen Recognition LCK_active LCK (active) TCR->LCK_active Activates LCK_inactive LCK (inactive) (Tyr505-P) Downstream Downstream Signaling (e.g., ZAP-70 phosphorylation) T-Cell Activation LCK_active->Downstream CSK CSK CSK->LCK_inactive Phosphorylates Tyr505 (Inhibits LCK) Inhibitor Kinase Inhibitor (derived from 2-(Benzyloxy)-5-bromo- 3-methylpyridine) Inhibitor->CSK Inhibits

Caption: Inhibition of the CSK signaling pathway.

Conclusion: An Enabling Building Block for Next-Generation Therapeutics

This compound stands out as a highly valuable and versatile building block in the medicinal chemist's toolbox for the synthesis of novel kinase inhibitors. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions allows for the systematic and efficient exploration of chemical space, a critical aspect of modern drug discovery. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this key intermediate in the development of the next generation of targeted therapies for a wide range of human diseases.

References

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Retrieved from [Link]

  • Benchchem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. Benchchem.
  • ACS Publications. (n.d.). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Publications. Retrieved from [Link]

Sources

Application Notes & Protocols: 2-(Benzyloxy)-5-bromo-3-methylpyridine as a Strategic Precursor for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value in Medicinal Chemistry

In the landscape of modern drug discovery and materials science, substituted pyridines are foundational scaffolds. Their unique electronic properties and ability to engage in crucial biological interactions, such as hydrogen bonding and π-stacking, make them privileged structures in medicinal chemistry.[1] 2-(Benzyloxy)-5-bromo-3-methylpyridine emerges as a particularly valuable and versatile building block. Its architecture is strategically designed for sequential, regioselective functionalization:

  • The C5-Bromo Group: This serves as a highly reliable "handle" for introducing molecular complexity through a wide array of palladium-catalyzed cross-coupling reactions.[2]

  • The C2-Benzyloxy Group: This acts as a robust protecting group for the corresponding pyridone/pyridinol tautomer. Its selective removal in a later synthetic step can unmask a key functional group, often essential for biological activity or for facilitating subsequent cyclization reactions.

  • The C3-Methyl Group: This substituent provides steric influence and modulates the electronic properties of the pyridine ring, impacting the reactivity of the adjacent functional groups.[2]

This guide provides an in-depth exploration of the reactivity of this compound, offering detailed protocols for its application in Suzuki-Miyaura cross-coupling and subsequent transformations to generate novel, complex heterocyclic systems.

Physicochemical Properties and Handling

A clear understanding of the precursor's properties is essential for safe and effective use in the laboratory.

PropertyValueSource
Chemical Name This compound[3]
CAS Number 1289270-73-0[3]
Molecular Formula C₁₃H₁₂BrNO[4]
Molecular Weight 278.14 g/mol [3][4]
Appearance Yellow solid[5]
Purity Typically ≥95%[5]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.Standard Practice

Safety Precautions: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, a lab coat, and gloves. All manipulations and reactions should be performed within a certified chemical fume hood.[6]

Core Reactivity: A Dual-Functionality Scaffold

The synthetic utility of this compound is rooted in the orthogonal reactivity of its two key functional groups. This allows for a planned, stepwise approach to building complex molecules.

G cluster_0 Strategic Elaboration of the Precursor Start This compound Step1 Step 1: C-C or C-N Bond Formation (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Start->Step1 Intermediate 5-Aryl/Alkenyl/Alkynyl Substituted Intermediate Step1->Intermediate Step2 Step 2: Deprotection (Debenzylation) (e.g., Catalytic Hydrogenation) Intermediate->Step2 Pyridone 5-Substituted-3-methylpyridin-2(1H)-one Step2->Pyridone Step3 Step 3: Intramolecular Cyclization (Optional, depends on R-group) Pyridone->Step3 Fused Novel Fused Heterocycle (e.g., Pyridopyrimidine) Step3->Fused

Caption: Synthetic workflow using the dual reactivity of the precursor.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[7] The C5-bromo position of our precursor is an excellent substrate for this transformation.

Mechanistic Rationale

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of a Pd(0) source, a suitable ligand, a base, and a solvent system is critical for success.[8]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd 1 PdII_Complex Ar-Pd(II)L₂(Br) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal 2 PdII_Diaryl Ar-Pd(II)L₂(R) Transmetal->PdII_Diaryl Boronic R-B(OH)₂ + Base Boronic->Transmetal RedElim Reductive Elimination PdII_Diaryl->RedElim 3 RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArBr Ar-Br (Precursor) ArBr->OxAdd

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or reaction vial with a stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 or 5:1 ratio (e.g., 5 mL of solvent per 1 mmol of the starting material).

  • Stir the reaction mixture vigorously and heat to 85–95 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.[9]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (or another suitable organic solvent) and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-(benzyloxy)-3-methylpyridine derivative.

Exemplary Transformations & Rationale

The following table summarizes expected outcomes for Suzuki couplings with various boronic acids, based on established methodologies for similar substrates.[9][10]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O9085-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O9080-92
33-Pyridylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O9570-85
42-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O8575-90

Causality Behind Choices:

  • Catalyst: Pd(PPh₃)₄ is a commercially available, air-stable Pd(0) precursor that is highly effective for a broad range of Suzuki couplings.

  • Base: K₃PO₄ is often preferred as it is a strong enough base to facilitate the transmetalation step but is generally non-nucleophilic, minimizing side reactions.[9]

  • Solvent: A mixture of dioxane and water is ideal. Dioxane solubilizes the organic components, while water dissolves the inorganic base and facilitates the boronate complex formation required for transmetalation.[9]

Application Protocol 2: Deprotection and Cyclization

A key advantage of the benzyloxy group is its lability under specific conditions, allowing for its removal to reveal the pyridin-2(1H)-one core. This is a critical step for accessing many biologically active scaffolds.[11][12][13]

Protocol: Catalytic Hydrogenation for Debenzylation

Catalytic hydrogenation is the most common and cleanest method for cleaving benzyl ethers.[14]

Materials:

  • 5-Aryl-2-(benzyloxy)-3-methylpyridine derivative (1.0 eq)

  • Palladium on Carbon (10% Pd/C) or Pearlman's Catalyst (20% Pd(OH)₂/C) (5-10 mol%)

  • Solvent (Ethanol, Methanol, or Acetic Acid)

  • Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the 5-aryl-2-(benzyloxy)-3-methylpyridine derivative in a suitable solvent like ethanol.

  • Carefully add the palladium catalyst to the solution under an inert atmosphere. Caution: Pd/C can be pyrophoric and should not be allowed to dry in the air.[6]

  • Purge the reaction vessel with hydrogen gas and maintain a positive pressure (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Once complete, carefully purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected 5-aryl-3-methylpyridin-2(1H)-one product. Further purification may be performed if necessary.

Expert Insights: The pyridine nitrogen can coordinate to the palladium surface, leading to catalyst poisoning and sluggish or incomplete reactions.[6][15] To mitigate this:

  • Use Pearlman's Catalyst (Pd(OH)₂/C): This catalyst is often more active and less prone to poisoning by nitrogen-containing heterocycles.[6]

  • Add Acid: Including a small amount of acid (e.g., acetic acid) in the reaction mixture protonates the pyridine nitrogen, preventing its coordination to the catalyst and accelerating the reaction.[6]

Conceptual Application: Synthesis of Fused Pyrido[4,3-d]pyrimidines

The deprotected pyridone is a versatile intermediate for constructing fused heterocyclic systems. For example, if the aryl group introduced in the Suzuki coupling contains an ortho-amino functionality, a subsequent intramolecular cyclization can be triggered to form a pyridopyrimidine core, a scaffold found in numerous kinase inhibitors.[11][12]

This conceptual pathway highlights the power of this compound as a precursor for generating complex, drug-like molecules in a few efficient steps.

Conclusion

This compound is a high-value precursor for the synthesis of diverse and novel heterocyclic compounds. Its well-defined reactive sites allow for a logical and efficient synthetic strategy, beginning with robust palladium-catalyzed cross-coupling reactions at the C5-position, followed by a clean deprotection step to unmask the C2-pyridone. This strategic approach provides researchers, scientists, and drug development professionals with a powerful tool to rapidly access complex molecular architectures for screening and development in various therapeutic areas.

References

  • Mori, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Gollapalli, M. R., et al. (2023). Design and Synthesis of Novel 2, 5-Substituted Pyrido[4,3-d]Pyrimidines: In silico, Anti-diabetic and Anti-inflammatory Studies. Oriental Journal of Chemistry. Available at: [Link]

  • Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • PubChem. (n.d.). 2-(Benzyloxy)-3-bromo-5-methylpyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine. Retrieved from [Link]

  • ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. Retrieved from [Link]

  • Heterocycles. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Available at: [Link]

  • Royal Society of Chemistry. (2023). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]

  • ZORA (Zurich Open Repository and Archive). (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • MDPI. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Retrieved from [Link]

  • MDPI. (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. Available at: [Link]

  • MDPI. (n.d.). Palladium Catalysts for Cross-Coupling Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
  • ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Bromo-5-methylpyridine. Retrieved from [Link]

  • AIR Unimi. (2023). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • PubMed. (n.d.). Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclisation reaction between 3-methylquinoxaline-2-thione and benzaldehydes into 3-benzyl-2-aryl-thieno[2,3-b]quinoxaline promoted by Brønsted acids. Retrieved from [Link]

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis and Functionalization of 2-(Benzyloxy)-5-bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the efficient synthesis of the versatile building block, 2-(benzyloxy)-5-bromo-3-methylpyridine, utilizing microwave-assisted organic synthesis (MAOS). We will explore the fundamental principles that make microwave irradiation a superior heating method for this transformation compared to conventional heating. Furthermore, this document provides detailed, field-proven protocols for its subsequent functionalization through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, which are crucial transformations in modern drug discovery.[1][2] The pyridine scaffold is a privileged structure in medicinal chemistry, and this guide is intended for researchers, scientists, and drug development professionals seeking to leverage this key intermediate in their synthetic endeavors.[3]

Introduction: The Significance of this compound and the Microwave Advantage

The substituted pyridine core is a ubiquitous motif in a vast array of pharmaceuticals and agrochemicals.[4] Specifically, this compound serves as a critical intermediate, offering multiple points for chemical diversification. The bromine atom at the 5-position is primed for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or amino moieties. The benzyloxy group at the 2-position acts as a stable protecting group for the corresponding pyridone, which can be readily removed in later synthetic steps if required.

Traditional synthesis of such intermediates often involves lengthy reaction times and can suffer from side product formation due to prolonged exposure to high temperatures.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[1][2] By utilizing dielectric heating, microwaves directly and uniformly heat the reaction mixture, leading to rapid temperature elevation and, consequently, dramatic reductions in reaction times, often from hours to mere minutes.[5][6][7] This efficiency not only accelerates research and development timelines but can also lead to higher product yields and purities by minimizing thermal decomposition.[1]

This application note will first detail a robust protocol for the synthesis of this compound from its corresponding pyridinol precursor, leveraging the power of microwave irradiation. Subsequently, we will provide protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, opening avenues to a diverse library of novel compounds.

Core Principles: Why Microwave Synthesis Excels

The efficiency of microwave synthesis stems from its unique heating mechanism. Unlike conventional heating, which relies on conduction and convection from an external heat source, microwave energy is directly absorbed by polar molecules and ions in the reaction mixture. This results in rapid and uniform heating throughout the bulk of the sample, avoiding the localized superheating that can occur at the vessel walls with conventional methods.[8]

Key factors contributing to the success of the described protocols include:

  • Choice of Solvent: Solvents with high dielectric constants (e.g., DMF, DMSO) are excellent microwave absorbers and will heat rapidly. The choice of solvent is critical and should be matched to the reaction requirements.

  • Reaction Temperature and Pressure: Dedicated laboratory microwave reactors allow for precise control of temperature and pressure, enabling reactions to be performed at temperatures exceeding the solvent's boiling point in sealed vessels.[8] This is crucial for accelerating reaction rates.

  • Catalyst and Reagent Selection: The principles of catalyst and reagent selection remain the same as in conventional synthesis. However, the rapid heating profiles of microwave synthesis can sometimes alter catalyst activity and stability, necessitating optimization.

Experimental Protocols

Safety First: Working with Microwave Reactors

Microwave synthesis involves high temperatures and pressures, and adherence to safety protocols is paramount.[8][9]

  • Dedicated Equipment: Only use microwave reactors specifically designed for laboratory chemical synthesis. Domestic microwave ovens are not suitable and can be extremely hazardous.[8][10][11]

  • Personal Protective Equipment (PPE): At a minimum, wear sanitized, indirectly vented chemical splash goggles, a lab coat, and appropriate gloves.[10]

  • Vessel Integrity: Always inspect reaction vessels for any cracks or defects before use. Never exceed the recommended fill volume, typically no more than two-thirds full.[9]

  • Pressure Monitoring: Utilize sealed vessels with pressure monitoring capabilities for reactions involving volatile solvents or the potential for gas evolution.

  • Flammable Solvents: Exercise extreme caution when heating flammable solvents. Ensure the microwave reactor is equipped with appropriate safety features and is located in a well-ventilated area.[10][11]

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol describes the O-benzylation of 5-bromo-3-methylpyridin-2-ol. The use of microwave irradiation significantly accelerates this SN2 reaction.

Reaction Scheme:

Materials:

Reagent/MaterialMolecular WeightQuantity (mmol)Mass/Volume
5-bromo-3-methylpyridin-2-ol188.02 g/mol 1.0188 mg
Benzyl Bromide171.04 g/mol 1.20.14 mL
Potassium Carbonate (K₂CO₃)138.21 g/mol 2.0276 mg
N,N-Dimethylformamide (DMF)--4 mL
Microwave Vial--10 mL
Magnetic Stir Bar--1

Step-by-Step Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add 5-bromo-3-methylpyridin-2-ol (188 mg, 1.0 mmol).

  • Add potassium carbonate (276 mg, 2.0 mmol) to the vial.

  • Add 4 mL of N,N-dimethylformamide (DMF).

  • Add benzyl bromide (0.14 mL, 1.2 mmol) to the mixture.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 10 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction by adding 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Causality of Choices:

  • Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the pyridinol, forming the more nucleophilic pyridinolate anion. It is also largely insoluble in DMF, which can be advantageous in some microwave applications.

  • Solvent (DMF): DMF is a polar aprotic solvent that is an excellent microwave absorber, allowing for rapid and efficient heating. It also readily dissolves the reactants.

  • Microwave Conditions (120°C, 10 min): These conditions provide a significant rate enhancement over conventional heating, which might require several hours at a similar temperature. The sealed vessel allows the temperature to exceed the atmospheric boiling point of the solvent, further accelerating the reaction.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[12][13][14][15][16]

Reaction Scheme:

Materials:

Reagent/MaterialMolecular WeightQuantity (mmol)Mass/Volume
This compound278.14 g/mol 0.5139 mg
Arylboronic AcidVaries0.75Varies
Pd(OAc)₂224.50 g/mol 0.01 (2 mol%)2.2 mg
JohnPhos298.41 g/mol 0.02 (4 mol%)6.0 mg
Potassium Carbonate (K₂CO₃)138.21 g/mol 1.5207 mg
DMF/Water (4:1)--5 mL
Microwave Vial--10 mL
Magnetic Stir Bar--1

Step-by-Step Procedure:

  • To a 10 mL microwave vial, add this compound (139 mg, 0.5 mmol), the arylboronic acid (0.75 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), JohnPhos (6.0 mg, 0.02 mmol), and potassium carbonate (207 mg, 1.5 mmol).

  • Add a magnetic stir bar.

  • Add 5 mL of a 4:1 mixture of DMF and water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 150°C for 15 minutes.

  • Cool the reaction to room temperature.

  • Dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Causality of Choices:

  • Catalyst System (Pd(OAc)₂/JohnPhos): This is a common and effective catalyst system for Suzuki couplings. JohnPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base (K₂CO₃): The base is essential for the transmetalation step of the Suzuki reaction.

  • Solvent System (DMF/Water): The addition of water can aid in the dissolution of the base and facilitate the catalytic cycle.

  • Microwave Conditions (150°C, 15 min): High temperatures are often required for Suzuki couplings of heteroaryl halides. Microwave heating allows for rapid access to these temperatures, significantly reducing reaction times compared to conventional methods.[12]

Protocol 3: Microwave-Assisted Buchwald-Hartwig Amination

This protocol provides a general method for the amination of this compound.[17][18][19][20][21]

Reaction Scheme:

Materials:

Reagent/MaterialMolecular WeightQuantity (mmol)Mass/Volume
This compound278.14 g/mol 0.5139 mg
AmineVaries0.6Varies
Pd₂(dba)₃915.72 g/mol 0.0125 (2.5 mol%)11.4 mg
XPhos476.62 g/mol 0.03 (6 mol%)14.3 mg
Sodium tert-butoxide (NaOtBu)96.10 g/mol 0.767 mg
Toluene (dry)--4 mL
Microwave Vial--10 mL
Magnetic Stir Bar--1

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (11.4 mg, 0.0125 mmol), XPhos (14.3 mg, 0.03 mmol), and sodium tert-butoxide (67 mg, 0.7 mmol) to a 10 mL microwave vial with a stir bar.

  • Add this compound (139 mg, 0.5 mmol) and the amine (0.6 mmol).

  • Add 4 mL of dry toluene.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in the microwave reactor.

  • Irradiate at 130°C for 30 minutes.[18]

  • Cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify by column chromatography.

Causality of Choices:

  • Catalyst System (Pd₂(dba)₃/XPhos): This is a highly active catalyst system for Buchwald-Hartwig aminations, effective for a wide range of amines and aryl halides.[18]

  • Base (NaOtBu): A strong, non-nucleophilic base is required for the deprotonation of the amine in the catalytic cycle.

  • Solvent (Toluene): A non-polar aprotic solvent is typically used for this reaction.

  • Microwave Conditions (130°C, 30 min): Microwave irradiation can significantly reduce the long reaction times often associated with Buchwald-Hartwig aminations under conventional heating.[18][19]

Visualizing the Workflow and Mechanisms

To better illustrate the processes described, the following diagrams have been generated.

Microwave Synthesis Workflow cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Workup & Purification reagents Weigh Reagents (Pyridine, Base, etc.) solvent Add Solvent reagents->solvent vial Seal Microwave Vial solvent->vial mw_reactor Place in Reactor Set T, P, t vial->mw_reactor quench Quench Reaction mw_reactor->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product Suzuki Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X (L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR' (L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' (L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Conclusion

The protocols outlined in this application note demonstrate the power and efficiency of microwave-assisted synthesis for the preparation and subsequent functionalization of this compound. By significantly reducing reaction times and often improving yields, this technology empowers researchers to accelerate the discovery and development of novel chemical entities. The provided step-by-step instructions, coupled with an understanding of the underlying principles, offer a solid foundation for the successful implementation of these methods in a drug discovery setting.

References

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
  • Roy, K. (n.d.). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.
  • Kansas State University. (n.d.). Microwave Safety.
  • Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory.
  • Microwave Chemical. (n.d.). Microwave Safety Policy.
  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43, 8331-8334.
  • Beilstein Journals. (n.d.). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.
  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. ResearchGate.
  • MDPI. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Royal Society of Chemistry. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
  • PMC. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
  • PubChem. (n.d.). 2-(Benzyloxy)-3-bromo-5-methylpyridine.
  • NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
  • PubMed. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
  • Royal Society of Chemistry. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
  • BenchChem. (n.d.). Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery.
  • ResearchGate. (n.d.). Scheme 4. Buchwald−Hartwig Double Amination Reaction Assisted by....
  • NIH. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
  • CEM Corporation. (n.d.). Organometallic cross-coupling reactions.
  • ResearchGate. (n.d.). (PDF) Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid.
  • Royal Society of Chemistry. (n.d.). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry.
  • ChemicalBook. (n.d.). This compound.
  • CymitQuimica. (n.d.). This compound.
  • Royal Society of Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • University of Strathclyde. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Synthesis: The Future of 2-Amino-5-bromo-3-methylpyridine Production.

Sources

Application Notes & Protocols: Strategic Functionalization of the Pyridine Ring in 2-(Benzyloxy)-5-bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridine scaffolds are cornerstones in modern medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of these heterocycles is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. This document provides a comprehensive technical guide for the chemical modification of 2-(benzyloxy)-5-bromo-3-methylpyridine, a versatile building block for drug discovery. We present detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—as well as a robust lithiation-borylation sequence to generate further reactive intermediates. The causality behind experimental choices, mechanistic insights, and subsequent deprotection strategies are discussed to equip researchers, scientists, and drug development professionals with a practical and authoritative resource for leveraging this important chemical scaffold.

Introduction: The Pyridine Core in Drug Discovery

The pyridine ring is a privileged scaffold in pharmaceutical science, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule. The precise installation of substituents around this core is a critical task in the synthesis of new chemical entities. This compound serves as an exemplary starting material. Its key features include:

  • A Bromo Handle (C5): The bromine atom at the 5-position is an ideal leaving group for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon and nitrogen-based substituents.

  • A Protected Hydroxyl Group (C2): The benzyloxy group acts as a robust protecting group for the 2-pyridinol tautomer. This group is stable to the conditions of many cross-coupling reactions and can be readily removed in a later step to reveal a hydroxyl group, which is often a key pharmacophoric feature.

  • A Methyl Group (C3): The methyl substituent provides steric and electronic influence, which can be exploited to fine-tune molecular shape and interactions with biological targets.

This guide will detail the primary pathways for elaborating upon the C5 position of this substrate.

General Experimental Workflow

The functionalization of this compound typically follows a logical sequence of cross-coupling followed by optional deprotection. This workflow allows for the late-stage diversification of a common intermediate.

G cluster_start Starting Material cluster_coupling C5 Functionalization (Cross-Coupling) cluster_intermediate Functionalized Intermediates cluster_final Final Products (Optional Deprotection) start 2-(Benzyloxy)-5-bromo- 3-methylpyridine suzuki Suzuki-Miyaura (C-C Bond) start->suzuki Pd Catalyst sonogashira Sonogashira (C-C Bond, Alkyne) start->sonogashira Pd Catalyst buchwald Buchwald-Hartwig (C-N Bond) start->buchwald Pd Catalyst prod_suzuki 5-Aryl/Alkyl Product suzuki->prod_suzuki prod_sono 5-Alkynyl Product sonogashira->prod_sono prod_buch 5-Amino Product buchwald->prod_buch deprotect Hydrogenolysis (Pd/C, H2) prod_suzuki->deprotect prod_sono->deprotect prod_buch->deprotect final_prod Final 2-Pyridinol Derivatives deprotect->final_prod

Caption: General workflow for functionalization and deprotection.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds by coupling an organoboron species with an organic halide.[1][2] For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C5 position.

Causality and Mechanistic Insight

The reaction proceeds via a catalytic cycle involving a palladium(0) species.[1] Key steps include the oxidative addition of the aryl bromide to Pd(0), transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and promote the key steps of the catalytic cycle, especially for electron-rich heterocycles.[3]

G pd0 L₂Pd⁰ pd2 Ar-PdII(L)₂-Br pd0->pd2 Ar-Br red_elim Reductive Elimination ox_add Oxidative Addition pd2_r Ar-PdII(L)₂-R' pd2->pd2_r R'-B(OH)₂ Base trans Transmetalation pd2_r->pd0 Ar-R'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Suzuki Coupling with Phenylboronic Acid

This protocol is a representative example and can be adapted for various boronic acids and esters.[4]

Reagent/ParameterQuantity/ValueMolar Equiv.Notes
This compound278 mg1.0 mmolStarting material.
Phenylboronic Acid146 mg1.2 mmolCoupling partner.
Pd(PPh₃)₄58 mg0.05 mmol (5 mol%)Catalyst. Can be substituted with Pd(OAc)₂ and a ligand.
K₂CO₃ (anhydrous)414 mg3.0 mmolBase. Must be finely ground and anhydrous.
Solvent1,4-Dioxane/H₂O (4:1)5 mLDegassed solvent system is crucial.
Temperature90 °C-Reaction temperature.
Time12-16 h-Monitor by TLC or LC-MS.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound (278 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture (5 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction's progress. Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Sonogashira Coupling: Synthesis of Alkynylpyridines

The Sonogashira coupling is an indispensable tool for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5][6] This reaction requires a palladium catalyst and a copper(I) co-catalyst. The resulting alkynylpyridines are highly valuable intermediates in drug discovery.[7]

Causality and Mechanistic Insight

The reaction involves two interconnected catalytic cycles.[7] The palladium cycle is similar to the Suzuki coupling. In parallel, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center before reductive elimination furnishes the product.[7] The use of a mild base like triethylamine (Et₃N) is common, as it also serves as a solvent.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd⁰ pd2 Ar-PdII(L)₂-Br pd0->pd2 Oxidative Addition (Ar-Br) pd2->pd0 Reductive Elimination (Ar-C≡CR) cu_acetylide Cu-C≡CR cu_halide CuI cu_halide->cu_acetylide R-C≡CH Base cu_acetylide->pd2 Transfers Acetylide cu_acetylide->cu_halide Transmetalation to Pd(II)

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Protocol: Sonogashira Coupling with Phenylacetylene

This protocol is based on established procedures for similar bromopyridine substrates.[8][9]

Reagent/ParameterQuantity/ValueMolar Equiv.Notes
This compound278 mg1.0 mmolStarting material.
Phenylacetylene123 mg (0.13 mL)1.2 mmolCoupling partner.
Pd(PPh₃)₂Cl₂35 mg0.05 mmol (5 mol%)Palladium catalyst.
Copper(I) Iodide (CuI)10 mg0.05 mmol (5 mol%)Co-catalyst.
Triethylamine (Et₃N)5 mL-Base and solvent.
Temperature60 °C-Reaction temperature.
Time6-8 h-Monitor by TLC or LC-MS.

Step-by-Step Procedure:

  • To a Schlenk flask, add this compound (278 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed triethylamine (5 mL) followed by phenylacetylene (0.13 mL, 1.2 mmol) via syringe.

  • Heat the reaction mixture to 60 °C with stirring.

  • Monitor the reaction. Upon completion, cool to room temperature and filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[10] This reaction allows for the coupling of aryl halides with a vast array of primary and secondary amines.[11]

Causality and Mechanistic Insight

Similar to other cross-coupling reactions, the mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[10][12] The choice of base and ligand is critical and highly interdependent. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required to deprotonate the amine-palladium complex to form the key palladium-amido intermediate.[13] Specialized, bulky phosphine ligands (e.g., RuPhos, XPhos) are often employed to facilitate the reductive elimination step, which can be challenging for electron-rich pyridines.[14]

G pd0 L₂Pd⁰ pd2 Ar-PdII(L)₂-Br pd0->pd2 Ar-Br red_elim Reductive Elimination ox_add Oxidative Addition pd2_amido Ar-PdII(L)₂-NR¹R² pd2->pd2_amido R¹R²NH Base amine_coord Amine Coordination & Deprotonation pd2_amido->pd0 Ar-NR¹R²

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Coupling with Morpholine

This protocol uses a common second-generation catalyst system applicable to many amine nucleophiles.

Reagent/ParameterQuantity/ValueMolar Equiv.Notes
This compound278 mg1.0 mmolStarting material.
Morpholine104 mg (0.10 mL)1.2 mmolAmine coupling partner.
Pd₂(dba)₃18 mg0.02 mmol (2 mol% Pd)Palladium source.
RuPhos28 mg0.06 mmol (6 mol%)Ligand.
Sodium tert-butoxide (NaOtBu)134 mg1.4 mmolStrong, non-nucleophilic base.
Toluene5 mL-Anhydrous, degassed solvent.
Temperature100 °C-Reaction temperature.
Time16-24 h-Monitor by TLC or LC-MS.

Step-by-Step Procedure:

  • In a glovebox, add NaOtBu (134 mg, 1.4 mmol) to a flame-dried Schlenk tube.

  • In a separate vial, dissolve Pd₂(dba)₃ (18 mg, 0.02 mmol) and RuPhos (28 mg, 0.06 mmol) in toluene (2 mL) to form the pre-catalyst.

  • Add this compound (278 mg, 1.0 mmol) to the Schlenk tube.

  • Add the pre-catalyst solution, the remaining toluene (3 mL), and morpholine (0.10 mL, 1.2 mmol) to the Schlenk tube.

  • Seal the tube and heat the reaction to 100 °C with stirring.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

  • Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Lithiation-Borylation: A Gateway to Further Functionalization

Converting the aryl bromide to an aryl boronic ester via a lithiation-borylation sequence is a powerful strategy.[15] This transformation inverts the polarity of the C5 position, turning an electrophilic site into a nucleophilic one (after conversion to the boronic ester), which can then be used in subsequent Suzuki-Miyaura couplings.[16][17]

Protocol: Two-Step Lithiation-Borylation

This procedure requires strictly anhydrous conditions and low temperatures to control the reactive organolithium intermediate.

G start 2-(Benzyloxy)-5-bromo- 3-methylpyridine step1 Step 1: Lithiation (n-BuLi, THF, -78 °C) start->step1 intermediate 5-Lithio Intermediate (Highly Reactive) step1->intermediate step2 Step 2: Borylation (B(OiPr)₃, -78 °C to RT) intermediate->step2 product 5-(Pinacolboryl) Product (Stable Boronic Ester) step2->product

Caption: Workflow for the lithiation-borylation sequence.

Reagent/ParameterQuantity/ValueMolar Equiv.Notes
This compound278 mg1.0 mmolStarting material.
n-Butyllithium (n-BuLi)0.44 mL (1.1 mmol)1.1 equiv2.5 M solution in hexanes.
Triisopropyl borate (B(OiPr)₃)0.35 mL (1.5 mmol)1.5 equivBoron source.
Pinacol177 mg1.5 mmolFor transesterification.
SolventAnhydrous THF10 mLMust be freshly distilled or from a solvent system.
Temperature-78 °C-Critical for stability of the organolithium.

Step-by-Step Procedure:

  • Add this compound (278 mg, 1.0 mmol) to a flame-dried, three-neck flask under an inert atmosphere.

  • Dissolve it in anhydrous THF (10 mL) and cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-BuLi (0.44 mL of 2.5 M solution, 1.1 mmol) dropwise. Stir at -78 °C for 1 hour.

  • Add triisopropyl borate (0.35 mL, 1.5 mmol) dropwise, maintaining the temperature at -78 °C.

  • After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Concentrate the crude borate ester. Dissolve the residue in diethyl ether (10 mL), add pinacol (177 mg, 1.5 mmol), and stir at room temperature for 4 hours to form the stable pinacol boronic ester.

  • Remove the solvent and purify by column chromatography to yield the boronic ester, which can be used in Suzuki couplings.

Deprotection of the Benzyloxy Group

The final step in many synthetic sequences is the removal of the benzyl protecting group to reveal the 2-pyridinol. Catalytic hydrogenation is the most common and effective method for this transformation.[18][19]

Causality and Considerations: The pyridine nitrogen can sometimes act as a poison to the palladium catalyst.[18] This can be mitigated by adding a small amount of acid (e.g., acetic acid) to protonate the nitrogen or by using a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).[18]

Protocol: Catalytic Hydrogenolysis
Reagent/ParameterQuantity/ValueMolar Equiv.Notes
5-Substituted-2-(benzyloxy)pyridine1.0 mmol1.0 equivSubstrate from a previous step.
Palladium on Carbon (10% Pd/C)10-20 mol% (by weight)-Catalyst. Handle with care, can be pyrophoric.
SolventEthanol or Methanol10 mLProtic solvent.
Hydrogen (H₂)1 atm (balloon)-Hydrogen source.
TemperatureRoom Temperature-Mild conditions.

Step-by-Step Procedure:

  • Dissolve the benzyloxy-pyridine substrate (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst under a stream of inert gas.

  • Evacuate the flask and backfill with hydrogen gas (H₂). Repeat three times.

  • Leave the reaction to stir vigorously under a balloon of H₂ at room temperature.

  • Monitor the reaction by TLC/LC-MS. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Do not allow the catalyst-laden Celite pad to dry, as it may ignite. Wash the pad thoroughly with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected 2-pyridinol product.

References

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393–4397. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. University of Southampton ePrints. [Link]

  • Kim, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • ResearchGate. Catalytic cycle of the Sonogashira cross-coupling reaction. [Link]

  • Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. [Link]

  • University of Bristol. Lithiation-Borylation in Synthesis. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Buchwald–Hartwig Amination. Organometallics, 34(23), 5497–5508.
  • Brant, A. J., et al. (2018). Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald-Hartwig Reactions. Chemistry – A European Journal, 24(53), 14243–14249. [Link]

  • Leonori, D., & Aggarwal, V. K. (2014). Lithiation-borylation methodology and its application in synthesis. PubMed. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Semantic Scholar. Lithiation-borylation methodology and its application in synthesis. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Yeung, K., et al. (2022). Lithiation–borylation methodology in the total synthesis of natural products. SciSpace. [Link]

  • ResearchGate. (2012). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Smith, C. J., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]

  • Aggarwal Group. (2017). Standard Lithiation–Borylation A user's guide. [Link]

  • ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. [Link]

  • NIH. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. [Link]

  • MDPI. (2016). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Arkivoc. (2020). Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived catalysts. [Link]

  • NIH. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. [Link]

  • RSC Publishing. (2011). Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid. [Link]

  • RSC Publishing. (2019). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

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Troubleshooting & Optimization

Purification of crude 2-(Benzyloxy)-5-bromo-3-methylpyridine by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2-(benzyloxy)-5-bromo-3-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related pyridine intermediates. Here, we address common challenges encountered during column chromatography, providing in-depth, field-proven solutions to streamline your purification workflows and ensure the integrity of your final compound.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section directly addresses specific issues that may arise during the column chromatography of this compound, presented in a question-and-answer format.

Question 1: My purified fractions show significant peak tailing on TLC and HPLC analysis. What is causing this, and how can I achieve symmetrical peaks?

Answer: Peak tailing is a frequent challenge when purifying basic compounds like pyridine derivatives on standard silica gel.[1][2] The root cause is the interaction between the basic nitrogen atom of the pyridine ring and acidic silanol groups (Si-OH) on the surface of the silica.[1][2] This strong, non-ideal interaction leads to a portion of the analyte being retained more strongly, resulting in a "tailing" effect on the eluted peak.

To mitigate this, several strategies can be employed:

  • Mobile Phase Modification: The most common solution is to add a small amount of a competitive base to your eluent. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is highly effective.[2][3] The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your target compound and allowing for a more uniform elution.

  • Alternative Stationary Phases: If peak tailing persists or if your compound is particularly sensitive, consider switching to a different stationary phase.

    • Neutral or Basic Alumina: Alumina is a good alternative to silica gel for basic compounds as it lacks the strong acidic sites responsible for tailing.[2][3]

    • End-Capped Silica Gel: These are silica gels where the surface silanol groups have been chemically deactivated (e.g., by reaction with a silane). This reduces the number of available acidic sites for interaction.[1]

  • Column Loading: Overloading the column can also lead to peak distortion, including tailing.[1] A general rule of thumb is to use a silica gel to crude compound ratio of at least 40-50:1 by weight.[4]

Question 2: I'm observing low recovery of my compound after chromatography. Where is my material going?

Answer: Low recovery can stem from several factors, including irreversible adsorption onto the stationary phase or degradation of the compound during the purification process.[1] Given the structure of this compound, both are plausible.

  • Compound Degradation: The benzyloxy group is a benzyl ether, which can be sensitive to acidic conditions.[5][6] Standard silica gel is inherently acidic and can catalyze the cleavage of the benzyl ether, especially with prolonged contact time.[5] This would result in the formation of 5-bromo-3-methyl-2-hydroxypyridine and benzyl alcohol.

    • Diagnosis: To check for on-column degradation, perform a 2D TLC analysis.[1] Spot your crude material on a TLC plate, run it in your chosen eluent, dry the plate completely, rotate it 90 degrees, and run it again in the same eluent. If the compound is stable, it will appear on the diagonal. Any spots appearing off the diagonal are degradation products formed on the silica.[1]

    • Solution: If degradation is confirmed, neutralize your silica gel by pre-treating it with a solution of your eluent containing 1-2% triethylamine, then re-packing the column.[2] Alternatively, using neutral alumina as the stationary phase is a highly recommended solution to prevent acid-catalyzed decomposition.[3]

  • Irreversible Adsorption: Strong binding to the acidic sites on silica can also lead to material loss. The solutions mentioned for peak tailing, such as adding TEA to the mobile phase or using an alternative stationary phase, will also effectively address this issue.[2][3]

Question 3: My target compound is co-eluting with a closely-related impurity. How can I improve the separation?

Answer: Achieving separation of closely-eluting spots is a matter of optimizing the selectivity of your chromatographic system.

  • Solvent System Optimization: The first step is to perform a thorough TLC screen with different solvent systems. The ideal eluent should provide a retention factor (Rf) of 0.2-0.3 for your target compound to ensure good separation on the column.[4] Try combinations of non-polar solvents (hexane, petroleum ether) with more polar solvents (ethyl acetate, diethyl ether, or mixtures containing small amounts of acetone or dichloromethane).[2][7] Sometimes, switching from ethyl acetate to diethyl ether, for instance, can alter the selectivity and improve separation.

  • Gradient Elution: If a single isocratic solvent system fails to provide adequate separation, a gradient elution is recommended.[4] Start with a low polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities on the column.

  • Column Dimensions: Using a longer, narrower column can increase the number of theoretical plates and improve resolution, although this will also increase the purification time.

Frequently Asked Questions (FAQs)

  • Q: What is a good starting solvent system for TLC analysis of this compound?

    • A: A good starting point is a mixture of hexane and ethyl acetate.[2] Begin with a ratio of 9:1 (hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate (e.g., 8:2, 7:3) to find a system that gives your target compound an Rf value between 0.2 and 0.4.[2][4]

  • Q: Should I use dry loading or wet loading for my sample?

    • A: Dry loading is often superior as it can lead to better band sharpness and improved resolution.[4] To do this, dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[4]

  • Q: How can I visualize this compound on a TLC plate?

    • A: Due to the aromatic rings in its structure, the compound should be readily visible under a UV lamp at 254 nm.[4] Alternatively, a potassium permanganate (KMnO4) stain can be used as a general-purpose visualization agent.[8]

  • Q: What are the potential impurities from the synthesis of this compound?

    • A: While specific impurities depend on the synthetic route, common contaminants could include unreacted starting materials (e.g., 5-bromo-3-methyl-2-hydroxypyridine or benzyl bromide), and potential by-products from side reactions.[9] If the synthesis involves bromination, di-brominated species might also be present.[4]

Data Summary & Recommended Parameters

The following table provides a summary of recommended starting parameters for the purification of this compound. These should be optimized for each specific crude mixture.

ParameterRecommendationRationale & Key Considerations
Stationary Phase Silica Gel (60 Å, 230-400 mesh) or Neutral AluminaSilica is standard, but alumina is preferred if compound degradation is observed due to the acid-sensitive benzyl ether.[2][3]
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Petroleum Ether/Ethyl AcetateA common and effective solvent system for compounds of moderate polarity.[2][4]
TLC Target Rf 0.2 - 0.3Provides the best balance for good separation and reasonable elution time on the column.[4]
Mobile Phase Additive 0.1 - 1% Triethylamine (TEA)Recommended when using silica gel to prevent peak tailing and minimize on-column degradation.[2][3]
Silica:Crude Ratio 40:1 to 50:1 (w/w)Ensures the column is not overloaded, which is critical for achieving good separation.[4]
Sample Loading Dry LoadingGenerally provides sharper bands and better resolution compared to wet loading.[4]

Experimental Workflow: Column Chromatography Protocol

Here is a detailed, step-by-step protocol for the purification of approximately 1 gram of crude this compound.

1. TLC Analysis & Solvent System Selection a. Dissolve a small amount of the crude material in a few drops of dichloromethane or ethyl acetate. b. Spot the solution onto a silica gel TLC plate. c. Develop the plate in a chamber containing a hexane/ethyl acetate mixture (start with 9:1, v/v). d. Visualize the separated spots under a UV lamp. e. Adjust the solvent ratio until the desired product spot has an Rf value of approximately 0.2-0.3.[4] This will be your starting eluent for the column.

2. Column Packing (Slurry Method) a. Secure a glass chromatography column in a vertical position within a fume hood. b. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[4] c. For 1 g of crude product, weigh approximately 40-50 g of silica gel.[4] d. Create a slurry by mixing the silica gel with your starting eluent. e. Pour the slurry into the column, gently tapping the side to ensure even packing and to dislodge air bubbles. f. Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry. Add another thin layer of sand to the top to protect the surface.[4]

3. Sample Loading (Dry Method) a. Dissolve the 1 g of crude product in a minimal amount of dichloromethane. b. Add 2-3 g of silica gel to this solution. c. Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.[4] d. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection a. Begin elution with the starting mobile phase determined from your TLC analysis. b. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound. c. Collect the eluent in a series of fractions (e.g., 15-20 mL per tube). d. Monitor the fractions by TLC to identify those containing the purified product.

5. Product Isolation a. Combine the fractions that contain the pure product. b. Remove the solvent using a rotary evaporator. c. Dry the resulting solid or oil under high vacuum to remove any residual solvent.

Workflow Diagram

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Eluent, Rf=0.2-0.3) Slurry 2. Prepare Slurry (Silica + Eluent) TLC->Slurry Determines Starting Eluent Pack 3. Pack Column Slurry->Pack DryLoad 4. Dry Load Sample (Crude + Silica) Pack->DryLoad Elute 5. Elute Column (Isocratic or Gradient) DryLoad->Elute Collect 6. Collect Fractions Elute->Collect Constant Flow Monitor 7. Monitor Fractions (by TLC) Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Identify Pure Evaporate 9. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: A step-by-step workflow for the purification of this compound.

References

  • BenchChem. Technical Support Center: Purification of Pyridine Compounds. BenchChem. Accessed January 16, 2026.
  • BenchChem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives. BenchChem. Accessed January 16, 2026.
  • BenchChem. Technical Support Center: Purification of Halogenated Pyridine Intermediates. BenchChem. Accessed January 16, 2026.
  • BenchChem. Technical Support Center: Purification of Pyridin-4-ol Derivatives. BenchChem. Accessed January 16, 2026.
  • BenchChem. Technical Support Center: Purifying Pyridine Derivatives with Recrystallization. BenchChem. Accessed January 16, 2026.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • Chromatography Forum. Method for pyridine amine derivative. Chromatography Forum. Published July 20, 2015.
  • Biocompare. Chromatography Column Selection Guide. Biocompare. Published May 18, 2023.
  • ResearchGate. How to choose the best solution for column chromatography?.
  • BenchChem. Stability issues of 5-(Benzyloxy)pyridine-2-carboxylic acid under acidic conditions. BenchChem. Accessed January 16, 2026.
  • BenchChem. Application Note and Protocol: Purification of 2-Amino-5-bromo-4-methylpyridine by Column Chromatography. BenchChem. Accessed January 16, 2026.
  • PubChem. 2-(Benzyloxy)-3-bromo-5-methylpyridine.
  • The Organic Chemistry Tutor. benzyl ether cleavage. YouTube. Published December 31, 2018.
  • Organic Chemistry Portal. Benzyl Esters. Organic Chemistry Portal. Accessed January 16, 2026.
  • SIELC Technologies. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. SIELC Technologies. Accessed January 16, 2026.
  • ChemicalBook. This compound. ChemicalBook. Published August 8, 2025.
  • The Royal Society of Chemistry. Supporting Information for manuscript c5sc02983j. The Royal Society of Chemistry. Accessed January 16, 2026.
  • BenchChem. Technical Support Center: Purification of 3-Bromo-2-methylpyridine by Column Chromatography. BenchChem. Accessed January 16, 2026.
  • International Journal of Scientific Study. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. Accessed January 16, 2026.
  • Sigma-Aldrich. 2-Amino-5-bromo-3-methylpyridine 97. Sigma-Aldrich. Accessed January 16, 2026.
  • Organic Chemistry Portal. Benzyl Ethers. Organic Chemistry Portal. Accessed January 16, 2026.
  • Indian Academy of Sciences. A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Indian Academy of Sciences. Accessed January 16, 2026.
  • Organic Syntheses. Benzyl alcohol. Organic Syntheses. Accessed January 16, 2026.
  • BenchChem. An In-depth Technical Guide on 5-(Benzyloxy)pyridine-2-carboxylic acid. BenchChem. Accessed January 16, 2026.
  • BenchChem. A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine. BenchChem. Accessed January 16, 2026.
  • BenchChem. Technical Support Center: Purification of 2-Amino-4-bromo-3-nitropyridine. BenchChem. Accessed January 16, 2026.
  • NINGBO INNO PHARMCHEM CO.,LTD. Innovations in Synthesis: The Future of 2-Amino-5-bromo-3-methylpyridine Production. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 16, 2026.
  • ChemScene. 6-(Benzyloxy)-2-bromo-5-methylpyridin-3-amine. ChemScene. Accessed January 16, 2026.
  • Arctom Scientific. CAS NO. 1289270-73-0 | this compound. Arctom Scientific. Accessed January 16, 2026.
  • BenchChem. Application Note: Development of a Thin-Layer Chromatography (TLC) Method for Monitoring Reactions of 5-(Benzyloxy)pyridin-3-amine. BenchChem. Accessed January 16, 2026.
  • ResearchGate. In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases.
  • SpectraBase. 2-Amino-5-bromo-3-methylpyridine - Optional[ATR-IR] - Spectrum. SpectraBase. Accessed January 16, 2026.

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Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 2-(Benzyloxy)-5-bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving challenging heterocyclic electrophiles like 2-(Benzyloxy)-5-bromo-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst loading and reaction efficiency. Here, we move beyond standard protocols to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura or Buchwald-Hartwig reaction with a bromopyridine substrate?

For initial screening with a bromopyridine, a palladium catalyst loading of 1-2 mol% is a conventional starting point.[1] For more challenging substrates or when aiming for high efficiency, loadings of up to 5 mol% may be employed.[2][3] The goal of optimization is to find the lowest possible loading that achieves full conversion in a reasonable timeframe without catalyst decomposition.

Q2: My reaction mixture turned black, and the conversion stalled. What happened?

The formation of a black precipitate is a classic sign of catalyst deactivation, where the active, soluble Pd(0) species agglomerates into inactive palladium black.[4][5] This is often caused by high temperatures, an inadequate ligand-to-palladium ratio leading to the loss of the stabilizing ligand, or the presence of impurities.[4][5] Preventing this requires careful control of reaction parameters and ensuring a stable catalytic complex.

Q3: Can I just add more catalyst if the reaction is sluggish or stalls?

While adding more catalyst can sometimes push a reaction to completion, it is often a suboptimal solution that masks underlying issues like catalyst deactivation or reagent impurity.[2] A better approach is to diagnose the root cause. A stalled reaction often indicates that the catalyst is no longer active under the current conditions. Systematically troubleshooting the ligand, base, solvent, and temperature is a more robust strategy.

Q4: How does the pyridine nitrogen affect the reaction and catalyst loading?

The lone pair on the pyridine nitrogen can coordinate to the palladium center, acting as an inhibitor and deactivating the catalyst.[6] This "2-pyridyl problem" is a well-documented challenge in cross-coupling chemistry.[7][8] To counteract this, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often used. These ligands shield the palladium center, preventing inhibitory coordination by the pyridine substrate and stabilizing the active catalyst, which can allow for lower catalyst loadings.[6]

Troubleshooting Guides & Optimization Protocols

This section provides in-depth, step-by-step guidance for overcoming common challenges encountered when optimizing catalyst loading for this compound.

Guide 1: Issue - Low or No Conversion

Symptom: Analysis (TLC, LC-MS) shows predominantly unreacted starting material after the expected reaction time.

Causality: A lack of conversion points to a fundamental problem with the catalytic cycle, often at the very first step: the generation of the active Pd(0) catalyst and its subsequent oxidative addition to the aryl bromide.

G cluster_catalyst Catalyst System Checks cluster_conditions Reaction Condition Checks cluster_optimization Optimization start Low / No Conversion q_precatalyst Is the Pd(II) precatalyst being reduced to active Pd(0)? start->q_precatalyst a_precatalyst Action: Use a dedicated reductant, a Pd(0) source (e.g., Pd₂(dba)₃), or a pre-formed precatalyst (e.g., G3/G4). q_precatalyst->a_precatalyst No q_ligand Is the ligand appropriate for this challenging substrate? q_precatalyst->q_ligand Yes a_ligand Action: Screen bulky, electron-rich biarylphosphine ligands (SPhos, XPhos, RuPhos) to promote oxidative addition and stabilize Pd(0). q_ligand->a_ligand No q_reagents Are reagents (base, boronic acid, solvent) pure and anhydrous/degassed? q_ligand->q_reagents Yes a_reagents Action: Use fresh, finely powdered base. Ensure solvents are rigorously degassed. Verify purity of coupling partner. q_reagents->a_reagents No a_increase_loading Systematically increase catalyst loading (e.g., 2 mol% -> 4 mol%). q_reagents->a_increase_loading Yes

Caption: Troubleshooting workflow for low conversion.

Detailed Solutions:

  • Inefficient Catalyst Activation: Many reactions use a stable Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to the active Pd(0) species.[9] This reduction can be sluggish or incomplete.

    • Solution: Consider using a Pd(0) source like Pd₂(dba)₃ or employing modern, well-defined precatalysts (e.g., Buchwald G3/G4 precatalysts) that are designed for rapid and reliable generation of the active catalyst.[10][11]

  • Poor Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the C-Br bond to the Pd(0) center, is often rate-limiting.[12][13] Electron-rich, sterically hindered phosphine ligands are crucial for promoting this step, especially with electron-rich or sterically hindered substrates like this compound.[14]

    • Solution: If using a general-purpose ligand like PPh₃, switch to a more robust ligand system. Bulky biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) increase the electron density on the palladium, making it more nucleophilic and accelerating oxidative addition.[2][14]

  • Reagent and Solvent Quality: Cross-coupling reactions are highly sensitive to impurities. Water can hydrolyze reagents, and oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to deactivation.[2][10]

    • Solution: Ensure all solvents are anhydrous and thoroughly degassed (e.g., via freeze-pump-thaw or sparging with argon).[2] Use fresh, high-purity coupling partners and ensure the base is finely powdered to maximize its reactivity and surface area.[10]

Guide 2: Issue - Reaction Stalls & Catalyst Decomposition (Palladium Black)

Symptom: The reaction proceeds initially but stops before completion, often accompanied by the formation of a black precipitate.

Causality: This indicates that the active catalyst is stable enough to initiate the reaction but decomposes over time. The primary goal is to enhance the stability of the Pd(0) intermediate throughout the entire catalytic cycle.

G cluster_steps Pd0 L₂Pd(0) (Active Catalyst) PdII L₂Pd(II)(Ar)(X) Pd0->PdII k_oa Deactivation Decomposition (Pd Black) Pd0->Deactivation Deactivation (unstable complex) RE_label [16][17] OA Oxidative Addition (Ar-X) PdII_R L₂Pd(II)(Ar)(R) PdII->PdII_R k_tm OA_label [14][15] TM Transmetalation (R-M) PdII_R->Pd0 k_re Product Ar-R (Product) PdII_R->Product TM_label RE Reductive Elimination

Sources

Technical Support Center: Suzuki Reactions with 2-(Benzyloxy)-5-bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 2-(benzyloxy)-5-bromo-3-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, scientifically-grounded solutions to optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Low to No Product Formation

Question: My Suzuki reaction with this compound is showing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer: Low yields in Suzuki couplings with this substrate often stem from a few key factors related to its electronic and structural properties. The pyridine nitrogen can interfere with the catalyst, and the electron-donating benzyloxy group can affect the reactivity of the C-Br bond.[1][2][3]

Here’s a systematic approach to troubleshooting:

1. Catalyst System (Palladium Source & Ligand):

  • The Problem: The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2][3] Standard catalysts like Pd(PPh₃)₄ may not be robust enough.

  • The Solution: Employ bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands.[4][5] These ligands can sterically shield the palladium, preventing coordination with the pyridine nitrogen, and their electron-rich nature facilitates the oxidative addition step.[5]

    • Recommended Ligands: SPhos, XPhos, or PEPPSI-IPr have shown success in couplings with challenging heteroaryl halides.[4][5]

2. Choice of Base:

  • The Problem: The base is crucial for activating the boronic acid for transmetalation.[6][7] However, an inappropriate base can lead to side reactions or substrate degradation.

  • The Solution: A screening of bases is often necessary.

    • Starting Point: Potassium carbonate (K₂CO₃) is a common first choice.[4]

    • Alternative Options: If you observe side reactions like protodeboronation (see Issue 2), consider using anhydrous conditions with a non-aqueous soluble base like potassium phosphate (K₃PO₄).[8][9] For particularly sensitive substrates, cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can be effective.[10]

3. Solvent and Temperature:

  • The Problem: Inadequate solubility of reagents or catalyst deactivation due to oxygen can halt the reaction.[11] Sub-optimal temperatures can lead to slow reaction rates.

  • The Solution:

    • Solvent Systems: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water) is standard to dissolve both the organic substrate and the inorganic base.[4][9] Ensure vigorous stirring for biphasic systems.

    • Degassing: It is critical to thoroughly degas all solvents to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[11] This can be achieved by sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles.[11]

    • Temperature Control: Suzuki reactions often require heating (typically 80-110 °C).[10] If the reaction is sluggish, a modest increase in temperature may help. However, be aware that excessive heat can lead to catalyst decomposition.

Issue 2: Significant Formation of Side Products

Question: I'm observing significant amounts of side products, such as the de-brominated starting material (protodehalogenation) or homocoupled boronic acid. How can I suppress these?

Answer: The formation of side products is a common challenge that points to specific competing reaction pathways.

1. Protodeboronation:

  • The Problem: This is the undesired replacement of the boronic acid group with a hydrogen atom, often facilitated by aqueous basic conditions.[12][13] Heteroaryl boronic acids can be particularly susceptible to this side reaction.[13]

  • The Solution:

    • Use Boronic Esters or Trifluoroborates: These derivatives are generally more stable than the corresponding boronic acids and less prone to protodeboronation.[14][15] Pinacol esters are a common and effective choice.

    • Anhydrous Conditions: Switching to anhydrous solvents and bases (e.g., K₃PO₄ in dioxane) can significantly reduce protodeboronation.[4]

2. Homocoupling of the Boronic Acid:

  • The Problem: The self-coupling of two boronic acid molecules is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this side reaction.[13]

  • The Solution: Rigorous degassing of the reaction mixture is the most effective way to minimize homocoupling.[13]

3. Dehalogenation (Hydrodehalogenation):

  • The Problem: The bromine atom is replaced by a hydrogen atom. This can occur after oxidative addition if the palladium complex reacts with a hydride source in the mixture.[13]

  • The Solution: Ensure high-purity reagents and solvents. Certain bases or additives can sometimes act as hydride sources. Optimizing the ligand and reaction time can also help favor the desired cross-coupling pathway over dehalogenation.

Frequently Asked Questions (FAQs)

Q1: Is a Pd(0) or Pd(II) precatalyst better for this reaction?

A1: Both Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) can be used.[13][16] Pd(II) precatalysts require an in-situ reduction to the active Pd(0) species. For challenging substrates like this compound, using a pre-formed Pd(0) catalyst or a highly active precatalyst system (e.g., Pd₂(dba)₃ with a Buchwald ligand) is often more reliable.[16]

Q2: How do I choose the right boronic acid derivative for my reaction?

A2: While boronic acids are the most common coupling partners, their stability can be an issue.[13] If you are experiencing problems with protodeboronation, consider using a boronic acid pinacol ester or a potassium trifluoroborate salt.[14][15] These are generally more robust and can lead to higher yields with sensitive substrates.

Q3: My product appears to be decomposing during workup or purification. What can I do?

A3: The benzyloxy group can be sensitive to acidic conditions. If you are using silica gel chromatography for purification, the acidic nature of the silica may be causing decomposition. Try neutralizing the silica gel with a triethylamine/hexane mixture before use, or consider using a different purification method such as preparative HPLC with a neutral mobile phase.

Q4: Can microwave irradiation be used to improve this reaction?

A4: Yes, microwave-assisted heating can often accelerate Suzuki-Miyaura reactions and improve yields, particularly for difficult couplings.[17][18] It allows for rapid heating to a precise temperature, which can help to favor the desired reaction pathway over competing side reactions.[17] If you have access to a microwave reactor, it is worth exploring as an optimization strategy.

Data Presentation: Catalyst & Base Screening

The following table provides a starting point for optimizing your reaction conditions, based on common systems used for challenging heteroaryl couplings.

Entry Palladium Source (mol%) Ligand (mol%) Base (Equiv.) Solvent System Typical Temp (°C) Expected Outcome
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)90-100Baseline, may give low yield.[19]
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene100-110Improved yield, good for anhydrous conditions.[3]
3Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Dioxane/H₂O (4:1)100High activity, good for electron-rich systems.[4]
4PEPPSI-IPr (3)-K₂CO₃ (2)Dioxane100Effective NHC-based system.[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a generalized starting point and may require optimization for your specific boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid/ester, the base, the palladium source, and the ligand.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times to ensure an oxygen-free environment.[20]

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting Workflow

G start Low Yield or No Reaction catalyst Check Catalyst System (Pd Source + Ligand) start->catalyst base Optimize Base catalyst->base If still low yield solution1 Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst->solution1 solvent_temp Review Solvent & Temperature base->solvent_temp If still low yield solution2 Screen Bases (K2CO3, K3PO4, Cs2CO3) base->solution2 side_reactions Side Product Formation? solvent_temp->side_reactions If still low yield solution3 Ensure Rigorous Degassing Optimize Temperature (80-110°C) solvent_temp->solution3 protodeboronation Protodeboronation? side_reactions->protodeboronation homocoupling Homocoupling? protodeboronation->homocoupling No solution4 Use Boronic Ester or Anhydrous Conditions protodeboronation->solution4 Yes solution5 Improve Degassing homocoupling->solution5 success Successful Reaction solution1->success solution2->success solution3->success solution4->success solution5->success

Caption: A workflow for troubleshooting low-yield Suzuki reactions.

Suzuki Catalytic Cycle

Suzuki_Cycle cluster_0 A Pd(0)Ln B Ar-Pd(II)L2-X A->B Oxidative Addition C Ar-Pd(II)L2-Ar' B->C Transmetalation C->A Reductive Elimination G Ar-Ar' (Product) C->G D Ar-X (Aryl Halide) D->B E Ar'-B(OR)2 (Boronic Acid) E->C F Base F->C

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(12), 3433-3440. Available at: [Link]

  • Kolar, M., et al. (2018). Catalyst screening for Suzuki coupling of 1 with 2. ResearchGate. Available at: [Link]

  • Stavber, S., & Iskra, J. (2017). Role of a base in Suzuki-Miyaura reaction. ResearchGate. Available at: [Link]

  • Aslam, S., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(21), 3938. Available at: [Link]

  • Lloyd-Jones, G. C. (2007). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available at: [Link]

  • Zou, R., et al. (2014). Influence of the Base on Pd@MIL‐101‐NH2(Cr) as Catalyst for the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1347-1354. Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]

  • Chrzanowska, M., & Dąbrowska, A. (2022). Optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • Pfizer. (2026). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. WordPress. Available at: [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Ball, L. T., & Lloyd-Jones, G. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(11), 5698-5712. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Journal of the American Chemical Society, 130(40), 13204-13205. Available at: [Link]

  • V-M. G. (2018). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Available at: [Link]

  • Hu, H., et al. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(37), 7129-7132. Available at: [Link]

  • Tidwell, M. W., et al. (2014). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 19(4), 5121-5131. Available at: [Link]

  • Comins, D. L., & Brooks, C. A. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(24), 8651-8655. Available at: [Link]

  • Aydemir, M., et al. (2015). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 20(7), 12056-12073. Available at: [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link]

  • Ota, K., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. Available at: [Link]

  • Dąbrowska, A., & Chrzanowska, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. Available at: [Link]

  • MacLeod, A. M., et al. (1998). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Journal of Medicinal Chemistry, 41(1), 139-152. Available at: [Link]

Sources

Technical Support Center: Purification of 2-(Benzyloxy)-5-bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, medicinal chemists, and process development scientists working with 2-(Benzyloxy)-5-bromo-3-methylpyridine (CAS No. 1289270-73-0).[1][2] The purification of this intermediate is critical, as residual impurities can interfere with subsequent reactions and compromise the integrity of final compounds. This document offers practical, field-proven solutions to common purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the purification and handling of this compound.

Section 1: Impurity Identification & Analysis

Q1: What are the most common impurities I should expect in my crude sample?

A1: Impurities typically arise from three sources: unreacted starting materials, side-reactions, and product degradation. The most common species to look for are:

  • Starting Materials:

    • 5-Bromo-3-methylpyridin-2-ol: The precursor for the benzylation reaction. It is significantly more polar than the product.

    • Benzyl Alcohol/Benzyl Bromide: Excess benzylation reagent is a frequent impurity. Benzyl alcohol is moderately polar, while benzyl bromide is less so.

    • Dibenzyl Ether: Formed from the self-condensation of benzyl alcohol, especially under acidic conditions.

  • Side-Reaction Products:

    • Isomeric Products: Depending on the synthetic route, bromination at other positions of the pyridine ring could occur, though this is less common with controlled synthesis.[3]

    • N-Benzylated Byproduct: While O-alkylation is favored for the 2-pyridone tautomer, some N-alkylation of the pyridine ring can occur, leading to a charged pyridinium species.[4][5]

  • Degradation Products:

    • 5-Bromo-3-methylpyridin-2-ol: This is the primary degradation product, resulting from the cleavage (debenzylation) of the benzyl ether. This can be catalyzed by acid, base, or catalytic hydrogenation conditions.[6][7]

Q2: My ¹H NMR spectrum has unexpected peaks. How can I identify the impurities?

A2: First, confirm the expected peaks for your product. The benzylic protons (-O-CH₂-Ph) should appear as a singlet around 5.4 ppm, the aromatic protons of the benzyl group between 7.3-7.5 ppm, the two pyridine protons as distinct singlets or doublets around 7.6 and 8.2 ppm, and the methyl group as a singlet around 2.3 ppm.

Use the following table to identify common impurities based on their characteristic ¹H NMR signals in CDCl₃. Note that exact chemical shifts can vary based on concentration and residual solvent.[8]

Observed Peak(s) (ppm in CDCl₃) Potential Impurity Rationale & Confirmatory Notes
~1.57 (s)WaterOften seen as a broad or sharp singlet.
~2.1 (s)AcetoneA common cleaning solvent residue.[8]
~3.7 (s)MethanolA common solvent for chromatography or reaction.
~4.6 (s)Benzyl AlcoholA singlet for the -CH₂- protons. A broad singlet for the -OH is also often visible.
~4.5 (s)Benzyl BromideSinglet for the -CH₂- protons, typically slightly downfield from benzyl alcohol.
~4.55 (s)Dibenzyl EtherA sharp singlet for the two equivalent -CH₂- groups. Often co-elutes with the product.
~10-12 (broad s)5-Bromo-3-methylpyridin-2-olThe N-H proton of the pyridone tautomer appears very downfield. The methyl and pyridine protons will also be present with slightly different shifts than the product.
~7.26 (s)Chloroform (residual)Residual proton signal in CDCl₃.

Q3: What is the best analytical method to determine the purity of my final sample?

A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pyridine derivatives.[9] A well-developed Reversed-Phase HPLC (RP-HPLC) method can effectively separate the main compound from both more polar and less polar impurities.

  • Recommended Starting Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

    • Mobile Phase: A gradient elution is recommended.

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Detection: UV detection, typically in the 250-270 nm range.[10]

    • LC-MS: Using a mass spectrometer as the detector is highly recommended to get mass information on impurity peaks, which greatly aids in their identification.

Section 2: Purification Strategy & Troubleshooting

Q4: My crude product is a dark, oily residue. What is the first step?

A4: A dark color often suggests the presence of baseline, polymeric impurities.[11] Before attempting chromatography, perform an aqueous workup.

  • Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with:

    • A weak base (e.g., saturated NaHCO₃ solution) to remove any acidic byproducts.

    • Water.

    • Brine (saturated NaCl solution) to break up emulsions and remove bulk water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and concentrate under reduced pressure. This cleaner material is now ready for chromatography.

Q5: What is the most effective method for purifying this compound on a large scale?

A5: For multi-gram to kilogram scale, flash column chromatography on silica gel is the most robust and scalable method.

Purification Workflow Diagram

PurificationWorkflow cluster_start Initial State cluster_workup Aqueous Workup cluster_purification Primary Purification cluster_final Final Product Crude_Product Crude Reaction Mixture (Oil or Solid) Dissolve Dissolve in Organic Solvent Crude_Product->Dissolve Wash Wash with NaHCO₃, Water, Brine Dissolve->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate TLC TLC Analysis for Solvent System Concentrate->TLC Column Silica Gel Column Chromatography TLC->Column Fractions Combine Pure Fractions Column->Fractions Final_Concentrate Concentrate Fractions->Final_Concentrate Pure_Product Pure Compound (Verify by HPLC/NMR) Final_Concentrate->Pure_Product ImpurityFormation StartingMaterial 5-Bromo-3-methylpyridin-2-ol + Benzyl Reagent Product This compound (Desired Product) StartingMaterial->Product Incomplete Reaction Impurity1 Unreacted Starting Materials StartingMaterial->Impurity1 Incomplete Reaction Impurity3 5-Bromo-3-methylpyridin-2-ol (Degradation Product) Product->Impurity3 Acid/Base or Hydrogenolysis (Debenzylation) Impurity2 Dibenzyl Ether (Side Product) BenzylReagent Benzyl Alcohol BenzylReagent->Impurity2 Self-Condensation

Sources

Impact of base and solvent on 2-(Benzyloxy)-5-bromo-3-methylpyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-(benzyloxy)-5-bromo-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block in organic synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Section 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[1][2] However, its success with heteroaromatic substrates like this compound is highly dependent on the careful selection of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: I am planning a Suzuki-Miyaura coupling with this compound. What are the most critical factors to consider for a successful reaction?

A1: The success of a Suzuki-Miyaura coupling hinges on several interdependent factors: the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. For a substrate like this compound, the electron-rich nature of the pyridine ring, influenced by the benzyloxy and methyl groups, can affect the oxidative addition step.[2] Therefore, careful optimization of these parameters is crucial.

Q2: Which palladium catalyst and ligand combination is a good starting point for this substrate?

A2: A common and often effective starting point for Suzuki-Miyaura reactions is Pd(PPh₃)₄. However, for more challenging or sterically hindered substrates, more advanced catalyst systems are often necessary.[2] Consider using a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) in combination with a phosphine ligand. For heteroaryl bromides, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can significantly improve reaction rates and yields by promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[2]

Q3: How do I choose the right base for my Suzuki-Miyaura coupling?

A3: The base plays a crucial role in the Suzuki-Miyaura reaction, primarily by activating the boronic acid to form a more nucleophilic boronate species.[1] The choice of base can significantly impact the reaction outcome. Inorganic bases are generally preferred over organic bases for this reaction.[3]

  • Sodium Carbonate (Na₂CO₃) and Potassium Carbonate (K₂CO₃) are widely used, cost-effective, and often provide excellent results for a broad range of substrates.[1][4] They are a good first choice for optimization.

  • Potassium Phosphate (K₃PO₄) is a stronger, non-nucleophilic base that is particularly effective for coupling reactions involving heteroaryl substrates and can sometimes prevent side reactions.[1]

  • Cesium Carbonate (Cs₂CO₃) is a highly effective base, often providing superior yields, especially with challenging substrates. Its higher solubility in organic solvents can be advantageous.[1][5]

Q4: What is the best solvent system for the Suzuki-Miyaura coupling of this compound?

A4: The solvent influences the solubility of reagents and the stability and activity of the catalyst.[6][7][8] A mixture of an organic solvent and water is typically used in Suzuki-Miyaura couplings.

  • 1,4-Dioxane/water or Toluene/water are very common and effective solvent systems.[5][9]

  • THF/water is another viable option.[5][10]

  • DMF/water can also be used, and in some cases, DMF can lead to higher yields compared to other solvents.[3][11]

The ratio of the organic solvent to water (e.g., 4:1 or 3:2) should be optimized for your specific reaction.[5][12]

Troubleshooting Guide: Suzuki-Miyaura Reactions

Problem: Low or no yield of the desired coupled product.

This is a common issue that can arise from several sources. The following troubleshooting workflow can help identify and resolve the problem.

G start Low/No Yield reagent_quality Check Reagent Quality - Boronic acid decomposition? - Catalyst activity? - Starting material purity? start->reagent_quality conditions Optimize Reaction Conditions - Base selection? - Solvent system? - Temperature? reagent_quality->conditions Reagents OK success Improved Yield reagent_quality->success Reagent Issue Found & Fixed side_reactions Investigate Side Reactions - Protodeboronation? - Homocoupling? conditions->side_reactions Optimization Fails conditions->success Conditions Optimized side_reactions->success Side Reactions Minimized

Troubleshooting Suzuki-Miyaura Reactions Workflow

  • Possible Cause 1: Poor Reagent Quality

    • Troubleshooting:

      • Boronic Acid Instability: Boronic acids can degrade over time through protodeboronation or by forming unreactive boroxines.[13] Check the purity of your boronic acid by NMR. Consider using more stable boronic esters like pinacol esters (Bpin).[13]

      • Catalyst Inactivity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, ensure it is properly reduced in situ.[13] The catalyst may have degraded over time. Test your catalyst with a known, reliable Suzuki-Miyaura reaction to confirm its activity.[13]

      • Starting Material Purity: Verify the purity of your this compound and the coupling partner by NMR and/or LC-MS.

  • Possible Cause 2: Suboptimal Reaction Conditions

    • Troubleshooting:

      • Base Screening: If you started with a weaker base like Na₂CO₃, try a stronger base such as K₃PO₄ or Cs₂CO₃.[1][5] The choice of base can be critical for heteroaryl substrates.

      • Solvent System Optimization: The solubility of your specific substrates and the base can be highly dependent on the solvent. Screen different solvent systems such as dioxane/water, toluene/water, and DMF/water.[5][12]

      • Temperature Adjustment: Suzuki-Miyaura reactions are typically heated. If your reaction is sluggish, consider increasing the temperature, for example, from 80 °C to 100 °C or higher.[5][10]

  • Possible Cause 3: Competing Side Reactions

    • Troubleshooting:

      • Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene.[13] This can be minimized by using fresh, high-purity boronic acid or a more stable boronic ester and by ensuring your reaction is rigorously deoxygenated.

      • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[2] Thoroughly degas your reaction mixture before adding the catalyst.

      • Debromination: Reductive debromination of your starting material can be a side reaction. This may be influenced by the ligand and other reaction components.

Comparative Data for Suzuki-Miyaura Reaction Conditions
ParameterCondition 1 (Starting Point)Condition 2 (For Hindered Substrates)Condition 3 (Alternative)
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%)PdCl₂(dppf) (3 mol%)
Ligand -SPhos (4 mol%)-
Base Na₂CO₃ (2 equiv.)K₃PO₄ (2.5 equiv.)Cs₂CO₃ (2 equiv.)
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (4:1)DMF/H₂O (3:2)
Temperature 90 °C110 °C100 °C
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[14] The reaction of this compound with primary or secondary amines requires careful selection of the catalyst, ligand, base, and solvent to achieve high yields.[15]

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the Buchwald-Hartwig amination of this compound?

A1: The main challenges include the potential for steric hindrance from the methyl group adjacent to the benzyloxy group, and the electronic properties of the pyridine ring. The choice of a suitable bulky and electron-rich phosphine ligand is often critical to overcome these challenges and promote efficient catalysis.[15]

Q2: Which catalyst and ligand systems are recommended for this substrate?

A2: For Buchwald-Hartwig aminations, palladium precatalysts are generally preferred for their reliability in generating the active Pd(0) species.[16] Good starting points include:

  • Pd₂(dba)₃ or Pd(OAc)₂ as the palladium source.

  • Bulky, electron-rich phosphine ligands such as (±)-BINAP , Xantphos , or ligands from the Buchwald family (e.g., XPhos, SPhos) . The choice of ligand can depend on the nature of the amine coupling partner.[17]

Q3: What is the role of the base in the Buchwald-Hartwig amination, and which one should I use?

A3: The base is crucial for deprotonating the amine to form the palladium-amido intermediate, a key step in the catalytic cycle.[15]

  • Sodium tert-butoxide (NaOtBu) is a strong, commonly used base that often leads to high reaction rates.[18] However, it may not be compatible with base-sensitive functional groups.

  • Lithium bis(trimethylsilyl)amide (LHMDS) is another strong base that can be useful, especially for substrates with protic functional groups.[18]

  • Cesium Carbonate (Cs₂CO₃) and Potassium Phosphate (K₃PO₄) are weaker bases that offer excellent functional group tolerance and are often effective, though they may require higher catalyst loadings or longer reaction times.[18]

Q4: Which solvents are suitable for this reaction?

A4: Aprotic solvents are typically used for the Buchwald-Hartwig amination.

  • Toluene is a very common and effective solvent.[19]

  • 1,4-Dioxane and THF are also frequently used.[16][18]

  • Ethereal solvents like CPME or Bu₂O can be good alternatives.[17]

Troubleshooting Guide: Buchwald-Hartwig Amination

Problem: Incomplete conversion or formation of side products.

G start Incomplete Conversion/ Side Products catalyst_system Evaluate Catalyst System - Ligand choice? - Catalyst deactivation? start->catalyst_system base_solvent Modify Base and Solvent - Base strength? - Solubility issues? catalyst_system->base_solvent System Ineffective success Successful Amination catalyst_system->success System Optimized side_reactions Identify Side Reactions - Debromination? - Amine decomposition? base_solvent->side_reactions Still Problematic base_solvent->success Conditions Improved side_reactions->success Side Reactions Suppressed

Troubleshooting Buchwald-Hartwig Amination Workflow

  • Possible Cause 1: Inefficient Catalyst System

    • Troubleshooting:

      • Ligand Screening: The choice of ligand is paramount. If one ligand gives poor results, screen others. For example, if BINAP is not effective, try a more electron-rich and bulky ligand like XPhos.

      • Catalyst Deactivation: Ensure the reaction is performed under a strictly inert atmosphere, as oxygen can deactivate the catalyst. Use freshly opened or purified reagents and dry solvents.

  • Possible Cause 2: Inappropriate Base or Solvent

    • Troubleshooting:

      • Base Strength: If you are using a weaker base like Cs₂CO₃ and the reaction is slow, consider switching to a stronger base like NaOtBu, provided your substrate is stable to it.

      • Solubility: Poor solubility of the base or other reagents can hinder the reaction.[17] Sonication can sometimes help with insoluble inorganic bases.[20] Alternatively, a different solvent that better solubilizes all components may be needed.

  • Possible Cause 3: Undesired Side Reactions

    • Troubleshooting:

      • Reductive Debromination: The bromo-group can be replaced by hydrogen. This can sometimes be suppressed by changing the ligand or lowering the reaction temperature.

      • Amine Decomposition: Some amines may not be stable under the reaction conditions. If you suspect this, consider protecting the amine or using milder reaction conditions (weaker base, lower temperature).

Comparative Data for Buchwald-Hartwig Amination Conditions
ParameterCondition 1 (General)Condition 2 (Milder)Condition 3 (For Challenging Amines)
Palladium Precursor Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2 mol%)G3-XPhos Palladacycle (1-2 mol%)
Ligand (±)-BINAP (2-4 mol%)Xantphos (3-5 mol%)-
Base NaOtBu (1.5 equiv.)Cs₂CO₃ (2 equiv.)LHMDS (1.5 equiv.)
Solvent Toluene1,4-DioxaneTHF
Temperature 100 °C110 °C80 °C
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization.

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., (±)-BINAP, 2 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Seal the vessel and heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Section 3: Other Reactions and Considerations

Lithiation and Borylation

For further functionalization, the bromine atom of this compound can be replaced via lithium-halogen exchange followed by quenching with an electrophile, such as a borate ester to form a boronic ester for subsequent Suzuki-Miyaura couplings.

Q: Can I perform a lithium-halogen exchange on this compound?

A: Yes, lithium-halogen exchange is a feasible transformation. Typically, this is done at low temperatures (e.g., -78 °C) using an organolithium reagent such as n-butyllithium or t-butyllithium in an ethereal solvent like THF or diethyl ether. The resulting aryllithium species is a potent nucleophile and can be reacted with a variety of electrophiles. However, care must be taken to avoid side reactions, such as attack at other positions on the pyridine ring or on the benzyloxy group.

Deprotection of the Benzyl Group

The benzyloxy group is a common protecting group for hydroxyl functionalities.

Q: How can I deprotect the 2-benzyloxy group?

A: The most common method for cleaving a benzyl ether is through catalytic hydrogenation. This is typically performed using a palladium catalyst (e.g., palladium on carbon, Pd/C) under an atmosphere of hydrogen gas in a solvent such as ethanol, methanol, or ethyl acetate. This method is generally clean and high-yielding.

References

  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (2019).
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • Solvent Effects on the Selectivity of Palladium-C
  • Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions - Benchchem.
  • Application Notes and Protocols: The Role of Dioxane Solvents in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchG
  • Help troubleshooting a Buchwald-Hartwig amin
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Role of the base in Buchwald-Hartwig amin
  • Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchG
  • A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers - Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchG
  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016).
  • Why can't I achieve good yields for this Suzuki reaction?
  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - NIH.
  • Table 2 .
  • 2-(Benzyloxy)-3-bromo-5-methylpyridine | C13H12BrNO | CID 54176016 - PubChem.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines - Benchchem.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations - - MURAL - Maynooth University Research Archive Library. (2021).
  • Optimising a Buchwald-Hartwig amin
  • Buchwald-Hartwig Amin
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. (2017).
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction...
  • Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine - Benchchem.
  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery - Benchchem.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
  • Lateral Lithiation Reactions Promoted by Heteroatomic Substituents - ResearchG
  • Reactions at the benzylic position (video) - Khan Academy.
  • This compound | 1289270-73-0 - ChemicalBook.
  • This compound | CymitQuimica.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info.
  • Reactivity Face-Off: 2-Amino-5-bromo-4 - methylpyridine - Benchchem.
  • 2-Amino-5-bromo-3-methylpyridine 97 3430-21-5 - Sigma-Aldrich.
  • 6-(Benzyloxy)-2-bromo-5-methylpyridin-3-amine - ChemScene.
  • (PDF)
  • 2-benzyloxy-5-bromo-pyridine | Sigma-Aldrich.
  • CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl)

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Technical Support Center: Navigating the Chemistry of 2-(Benzyloxy)-5-bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for 2-(Benzyloxy)-5-bromo-3-methylpyridine. As Senior Application Scientists, we understand the unique challenges this substrate can present. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate your synthetic challenges and prevent undesired debenzylation. We aim to explain the "why" behind the experimental choices, empowering you to make informed decisions in your research.

Understanding the Challenge: The Lability of the Benzyl Group

This compound is a valuable building block in medicinal chemistry and materials science. The benzyl ether serves as a common protecting group for the 2-hydroxypyridine tautomer. However, the benzylic C-O bond can be susceptible to cleavage under various reaction conditions, leading to the formation of 2-hydroxy-5-bromo-3-methylpyridine as a significant byproduct. This debenzylation can complicate purification, reduce yields, and hinder the progress of your synthetic route. This guide will address the prevention of this unwanted side reaction in two common transformations: lithiation and Suzuki coupling.

Troubleshooting Guide: Preventing Debenzylation in Key Reactions

This section is formatted in a question-and-answer style to directly address specific issues you may encounter.

Lithiation and Metal-Halogen Exchange

Question 1: I am attempting a lithium-halogen exchange on this compound using n-butyllithium, but I am observing significant amounts of the debenzylated product. What is happening and how can I prevent it?

Answer:

This is a common issue arising from the inherent reactivity of organolithium reagents. There are two primary competing reaction pathways that can lead to debenzylation:

  • α-Metalation and Anionic Rearrangement: Organolithium reagents, particularly strong bases like n-butyllithium and tert-butyllithium, can deprotonate the benzylic position (the CH₂ group) of the benzyl ether. This is especially true for 2-benzyloxypyridines, where the pyridine nitrogen can direct the metalation to the benzylic position. The resulting benzylic anion can then undergo a[1][2]-Wittig rearrangement, leading to the cleavage of the C-O bond and formation of a 2-pyridone derivative after workup.

  • Nucleophilic Attack on the Benzyl Group: While less common, under certain conditions, the organolithium reagent can act as a nucleophile and attack the benzylic carbon, leading to cleavage of the benzyl group.

Troubleshooting Strategies:

  • Choice of Organolithium Reagent:

    • n-Butyllithium vs. tert-Butyllithium: While both are strong bases, tert-butyllithium is more sterically hindered and can sometimes be more selective for lithium-halogen exchange over deprotonation. However, its higher reactivity can also lead to more side reactions if not handled carefully.

    • Lithium Diisopropylamide (LDA): As a strong, non-nucleophilic base, LDA is an excellent choice to avoid nucleophilic attack. However, it is primarily a base and may favor deprotonation over lithium-halogen exchange.

  • Reaction Temperature:

    • Maintain Low Temperatures: It is crucial to perform the reaction at very low temperatures, typically -78 °C, to favor the kinetically controlled lithium-halogen exchange over the thermodynamically driven deprotonation and rearrangement. Carefully monitor the internal temperature of your reaction.

  • Addition Rate:

    • Slow Addition: Add the organolithium reagent slowly and dropwise to the solution of your substrate. This helps to maintain a low localized concentration of the organolithium reagent, minimizing side reactions.

  • Solvent Choice:

    • Ethereal Solvents: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are standard. THF can chelate the lithium cation, which can influence the reactivity and selectivity.

dot

lithiation_troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Debenzylation during Lithiation of This compound Cause1 α-Metalation at Benzylic Position leading to Wittig Rearrangement Problem->Cause1 Cause2 Nucleophilic Attack by Organolithium Reagent Problem->Cause2 Cause3 Reaction Temperature Too High Problem->Cause3 Solution1 Optimize Organolithium Reagent (e.g., t-BuLi, LDA) Cause1->Solution1 Solution2 Maintain Strict Low Temperature (e.g., -78 °C) Cause1->Solution2 Cause2->Solution1 Cause3->Solution2 Solution3 Slow, Dropwise Addition of Reagent Cause3->Solution3 Solution4 Use Anhydrous Ethereal Solvents Solution1->Solution4 Solution2->Solution4 Solution3->Solution4

Caption: Troubleshooting workflow for debenzylation during lithiation.

Experimental Protocol: Optimized Lithium-Halogen Exchange

  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF (to a concentration of 0.1-0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Organolithium: Slowly add n-butyllithium (1.05-1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Quenching: Quench the reaction with your desired electrophile at -78 °C.

  • Workup: Allow the reaction to slowly warm to room temperature before quenching with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent.

Suzuki and Other Palladium-Catalyzed Cross-Coupling Reactions

Question 2: I am performing a Suzuki coupling reaction with this compound and a boronic acid, but I am getting the debenzylated starting material and/or the debenzylated coupled product. What could be the cause?

Answer:

Debenzylation during palladium-catalyzed cross-coupling reactions is a known side reaction, particularly with electron-rich or sterically hindered substrates. The mechanism can be complex, but several factors can contribute to this unwanted cleavage:

  • Palladium-Catalyzed Hydrogenolysis: If there is a source of hydrogen in the reaction mixture, the palladium catalyst can facilitate the hydrogenolysis of the benzyl ether. Potential hydrogen sources include trace water, alcohols used as co-solvents, or even the boronic acid itself.

  • Reductive Cleavage: The palladium(0) catalyst can undergo oxidative addition into the C-O bond of the benzyl ether, followed by reductive elimination to cleave the benzyl group. This is more likely with certain ligand combinations and at higher temperatures.

  • Base-Mediated Cleavage: While benzyl ethers are generally stable to many bases, strong bases at elevated temperatures can potentially promote debenzylation, although this is less common than palladium-mediated pathways.

Troubleshooting Strategies:

  • Catalyst and Ligand Selection:

    • Palladium Source: Use a well-defined palladium(0) source like Pd(PPh₃)₄ or generate it in situ from a Pd(II) precursor like Pd(OAc)₂ with a suitable phosphine ligand.

    • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as SPhos or XPhos can promote the desired cross-coupling reaction and may suppress side reactions by sterically hindering the interaction of the palladium center with the benzyl ether.

  • Base Selection:

    • Milder Bases: Consider using milder bases like K₂CO₃ or Cs₂CO₃ instead of stronger bases like K₃PO₄, especially if you suspect base-mediated decomposition.

  • Solvent System:

    • Anhydrous Conditions: Ensure your solvents are rigorously dried to minimize potential hydrogen sources.

    • Aprotic Solvents: Use aprotic solvents like dioxane, toluene, or DMF. If a co-solvent is necessary, use a non-alcoholic one.

  • Reaction Temperature and Time:

    • Lower Temperature: Try running the reaction at a lower temperature for a longer period. This can often favor the desired reaction pathway over decomposition pathways that have a higher activation energy.

dot

suzuki_troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Debenzylation during Suzuki Coupling Cause1 Pd-Catalyzed Hydrogenolysis Problem->Cause1 Cause2 Reductive Cleavage by Pd(0) Problem->Cause2 Cause3 Base-Mediated Cleavage Problem->Cause3 Solution3 Strictly Anhydrous & Aprotic Solvents Cause1->Solution3 Solution4 Lower Reaction Temperature Cause1->Solution4 Solution1 Optimize Catalyst/Ligand (e.g., Pd(PPh₃)₄, SPhos) Cause2->Solution1 Cause2->Solution4 Solution2 Use Milder Base (e.g., K₂CO₃) Cause3->Solution2

Caption: Troubleshooting workflow for debenzylation during Suzuki coupling.

Experimental Protocol: Optimized Suzuki Coupling

  • Preparation: To a dry Schlenk tube, add this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

FAQs: Your Questions Answered

Q1: What are the most common causes of debenzylation in reactions involving this compound?

A1: The primary causes are the presence of strong bases (especially organolithium reagents), palladium catalysts in the presence of a hydrogen source, and elevated reaction temperatures. The electronic nature of the pyridine ring can also influence the lability of the benzyl group.

Q2: Are there any general precautions I can take to minimize debenzylation?

A2: Yes. Always use rigorously dried solvents and reagents. Perform reactions under an inert atmosphere to prevent side reactions with oxygen and moisture. Optimize reaction conditions (temperature, reaction time, reagent stoichiometry) on a small scale before proceeding to a larger scale.

Q3: When should I consider using an alternative protecting group to benzyl?

A3: If you consistently observe debenzylation despite optimizing reaction conditions, or if your synthetic route involves harsh conditions that are known to cleave benzyl ethers (e.g., catalytic hydrogenation), it is wise to consider an alternative protecting group.

Q4: What are some suitable alternative protecting groups for the 2-hydroxy group on the pyridine ring?

A4: The choice of an alternative protecting group depends on the specific reaction conditions you plan to employ. Here are a few options with their stability profiles:

Protecting GroupAbbreviationStable ToLabile To
MethylMeStrong bases, mild acids, Pd-couplingStrong acids (e.g., HBr, BBr₃)
tert-ButyldimethylsilylTBDMSStrong bases, Pd-coupling (often)Acids, fluoride sources (e.g., TBAF)
MethoxymethylMOMStrong bases, Pd-couplingAcids
2-(Trimethylsilyl)ethoxymethylSEMStrong bases, Pd-couplingFluoride sources, strong acids

Q5: How does the substitution pattern on the pyridine ring affect the stability of the benzyl ether?

A5: The electronic properties of the substituents on the pyridine ring can influence the stability of the benzyl ether. Electron-donating groups, like the methyl group in your substrate, can increase the electron density on the pyridine ring, which may slightly stabilize the ether linkage. Conversely, strong electron-withdrawing groups can make the pyridine ring more susceptible to nucleophilic attack, potentially affecting the stability of the protecting group under certain conditions.

References

This guide was compiled using information from a variety of authoritative sources in organic chemistry.

  • Anionic Rearrangement of 2-Benzyloxypyridine: ResearchGate. (2025-08-10). [1][2]-Anionic Rearrangement of 2-Benzyloxypyridine and Related Pyridyl Ethers. [Link]

  • Palladium-Catalyzed Ether Cleavage: Pacific Northwest National Laboratory. (2017-01-18). Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds. [Link]

  • Suzuki Coupling of 2-Pyridyl Nucleophiles: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Protecting Groups in Organic Chemistry: K. Wuts, P. G. M. & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Palladium-Catalyzed Cross-Coupling Reactions: de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
  • Organolithium Chemistry: Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
  • Suzuki Coupling of Benzylic Halides: Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 71(25), 9681–9686. [Link]

  • Cross-Coupling with Organolithium Compounds: Hornillos, V., Giannerini, M., Vila, C., Fananás-Mastral, M., & Feringa, B. L. (2013). Catalytic direct cross-coupling of organolithium compounds with aryl chlorides. Organic letters, 15(19), 5114–5117. [Link]

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Technical Support Center: A Guide to the Scalable Synthesis of 2-(Benzyloxy)-5-bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-(Benzyloxy)-5-bromo-3-methylpyridine. This document is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to navigate the challenges of scaling up this important chemical transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthesis for yield, purity, and safety.

I. Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the key intermediate, 2-hydroxy-5-bromo-3-methylpyridine. The second step is a classical Williamson ether synthesis to introduce the benzyl group. This guide will provide troubleshooting and FAQs for both stages of this synthetic sequence.

Diagram 1: Overall Synthetic Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Williamson Ether Synthesis 2-Amino-3-methylpyridine 2-Amino-3-methylpyridine 2-Hydroxy-5-bromo-3-methylpyridine 2-Hydroxy-5-bromo-3-methylpyridine 2-Amino-3-methylpyridine->2-Hydroxy-5-bromo-3-methylpyridine 1. Diazotization & Hydrolysis 2. Bromination This compound This compound 2-Hydroxy-5-bromo-3-methylpyridine->this compound NaH, Benzyl Bromide DMF

Caption: Two-step synthesis of the target molecule.

II. Step 1: Synthesis of 2-Hydroxy-5-bromo-3-methylpyridine

A common route to this intermediate involves the diazotization of 2-amino-3-methylpyridine to the corresponding hydroxypyridine, followed by bromination.

Detailed Protocol: Synthesis of 2-Hydroxy-5-bromo-3-methylpyridine
  • Diazotization and Hydrolysis:

    • Dissolve 2-amino-3-methylpyridine in a suitable acidic aqueous medium (e.g., dilute sulfuric acid).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Vigorous stirring is crucial to ensure efficient mixing and heat dissipation.

    • After the addition is complete, allow the reaction to stir at low temperature for a short period, then warm to room temperature and heat gently (e.g., 50-70°C) to ensure complete hydrolysis of the diazonium salt to 2-hydroxy-3-methylpyridine.[1]

  • Bromination:

    • To the solution of 2-hydroxy-3-methylpyridine, add a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid.

    • Stir the reaction at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, quench the reaction and neutralize the acid. The product will precipitate out of the aqueous solution.

  • Purification:

    • Collect the crude product by filtration.

    • Wash the filter cake with cold water to remove inorganic salts.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-hydroxy-5-bromo-3-methylpyridine.

Troubleshooting Guide: Step 1
Observed Issue Potential Cause Recommended Solution
Low yield of 2-hydroxy-3-methylpyridine Incomplete diazotization or premature decomposition of the diazonium salt.Ensure the reaction temperature is strictly maintained between 0-5 °C during nitrite addition. Slow, dropwise addition of the nitrite solution is critical. Use a slight excess of sodium nitrite.
Incomplete hydrolysis.After the initial reaction, ensure the mixture is adequately heated to drive the hydrolysis to completion. Monitor the disappearance of the diazonium intermediate if possible.
Formation of dark, tarry byproducts Uncontrolled temperature during diazotization leading to side reactions of the unstable diazonium salt.Improve cooling and stirring efficiency. Consider a more dilute reaction mixture to better manage the exotherm.
Low yield of 2-hydroxy-5-bromo-3-methylpyridine Incomplete bromination.Increase the reaction time or slightly increase the stoichiometry of the brominating agent. Ensure the starting 2-hydroxy-3-methylpyridine is fully dissolved.
Over-bromination (formation of dibromo species).Add the brominating agent portion-wise and monitor the reaction progress closely by TLC or HPLC.
Difficulty in product isolation/purification Product is partially soluble in the aqueous work-up solution.Adjust the pH to the isoelectric point of the product to minimize its solubility before filtration. Ensure the wash solution is cold.
Oily product instead of a solid.The product may be impure. Attempt to triturate with a non-polar solvent to induce crystallization or purify by column chromatography.
FAQs: Step 1

Q1: Why is it critical to maintain a low temperature during the diazotization of 2-amino-3-methylpyridine? A1: The diazonium salt intermediate formed from 2-aminopyridine is highly unstable at elevated temperatures and can decompose rapidly, leading to a variety of byproducts and a lower yield of the desired 2-hydroxypyridine.[1] Maintaining a temperature between 0-5 °C enhances the stability of the diazonium salt, allowing for its subsequent conversion to the hydroxyl group.

Q2: I am observing foaming and gas evolution during the addition of sodium nitrite. Is this normal? A2: Yes, the evolution of nitrogen gas is an expected part of the hydrolysis of the diazonium salt. However, excessive foaming can indicate that the reaction is proceeding too quickly due to poor temperature control or too rapid addition of the nitrite solution. This can lead to decreased yields.

Q3: What are the safety precautions for handling bromine? A3: Bromine is a highly corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Have a solution of sodium thiosulfate ready to neutralize any spills.

III. Step 2: Synthesis of this compound

This step is a Williamson ether synthesis, an SN2 reaction between the alkoxide of 2-hydroxy-5-bromo-3-methylpyridine and benzyl bromide.

Detailed Protocol: Williamson Ether Synthesis
  • Alkoxide Formation:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a dispersion of sodium hydride (NaH, 60% in mineral oil, 1.1-1.2 equivalents) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).

    • Cool the suspension to 0 °C.

    • Slowly add a solution of 2-hydroxy-5-bromo-3-methylpyridine (1.0 equivalent) in the same anhydrous solvent. The rate of addition should be controlled to manage the evolution of hydrogen gas.

    • After the addition is complete, allow the mixture to stir at room temperature for about 30-60 minutes, or until the hydrogen evolution ceases, indicating the complete formation of the sodium salt.

  • Etherification:

    • Cool the reaction mixture back to 0 °C.

    • Add benzyl bromide (1.05-1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (typically 2-18 hours). The reaction progress can be monitored by TLC or HPLC.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of isopropanol or ethanol, followed by water.

    • Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., ethyl acetate) and water.

    • Wash the organic layer sequentially with water and brine to remove DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.

Diagram 2: Troubleshooting Workflow for Williamson Ether Synthesis

G start Low Yield or Incomplete Reaction q1 Was the starting material fully deprotonated? (No more H2 evolution) start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are all reagents and solvents anhydrous? a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the reaction temperature appropriate? a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is there evidence of E2 elimination? a4_yes Yes q4->a4_yes a4_no No q4->a4_no a1_yes->q2 sol1 Incomplete reaction. Increase reaction time or use slight excess of NaH. a1_no->sol1 a2_yes->q3 sol2 NaH quenched by water. Use anhydrous solvents and reagents. Flame-dry glassware. a2_no->sol2 a3_yes->q4 sol3 Reaction may be too slow. Consider gentle heating (e.g., 40-50 °C) and monitor for side products. a3_no->sol3 sol4 Side reaction. Lower reaction temperature. Use a less hindered base if possible. a4_yes->sol4 end Consult further literature or re-evaluate synthetic strategy. a4_no->end

Caption: Decision tree for troubleshooting low yields.

Troubleshooting Guide: Step 2
Observed Issue Potential Cause Recommended Solution
Low or no product formation Incomplete deprotonation of the starting hydroxypyridine.Ensure the NaH is fresh and active. Use a slight excess (1.1-1.2 eq.). Allow sufficient time for complete hydrogen evolution before adding the benzyl bromide.
Presence of water in the reaction, which quenches the NaH.Use anhydrous solvents and reagents. Flame-dry all glassware before use and conduct the reaction under an inert atmosphere.
Benzyl bromide has degraded.Use fresh, high-purity benzyl bromide. Store it properly, protected from light and moisture.
Formation of dibenzyl ether Benzyl bromide reacting with benzyl alcohol formed from hydrolysis.This is more likely if there is water contamination. Ensure anhydrous conditions.
Presence of unreacted starting material Insufficient reaction time or temperature.Increase the reaction time. Gentle heating (e.g., to 40-50 °C) can accelerate the reaction, but monitor for side products.
Formation of a significant amount of elimination product (stilbene from benzyl bromide) This is less common with primary halides like benzyl bromide but can be promoted by high temperatures.Maintain a moderate reaction temperature.
Difficult work-up (emulsions) Residual DMF or fine solids.Add brine during the aqueous wash to help break emulsions. A filtration step before the work-up can remove insoluble materials.
FAQs: Step 2

Q1: What are the key safety considerations when working with sodium hydride (NaH) on a large scale? A1: Sodium hydride is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite. It should be handled under an inert atmosphere (nitrogen or argon). When quenching excess NaH, use a less reactive alcohol like isopropanol or ethanol slowly at 0 °C before adding water. For larger scales, specialized handling techniques, such as using NaH in dissolvable bags, can improve safety.

Q2: Can I use a different base instead of sodium hydride? A2: Yes, other strong bases can be used, such as potassium tert-butoxide (t-BuOK) or sodium hexamethyldisilazide (NaHMDS). However, NaH is often preferred because the byproduct of deprotonation is hydrogen gas, which simply evolves from the reaction mixture. Weaker bases like potassium carbonate may also work but might require higher temperatures and longer reaction times.

Q3: My reaction is very slow at room temperature. Can I heat it? A3: Yes, gentle heating can often accelerate Williamson ether syntheses. However, be aware that higher temperatures can also promote side reactions, such as elimination. It is recommended to increase the temperature incrementally (e.g., to 40-50 °C) and monitor the reaction closely by TLC or HPLC for the formation of byproducts.

Q4: How do I effectively remove DMF during the work-up? A4: DMF is a high-boiling, water-miscible solvent. To remove it, perform multiple aqueous washes of the organic layer. Washing with a brine solution can also help to draw the DMF into the aqueous phase.

IV. Analytical Characterization

Ensuring the purity and identity of the final product and intermediates is crucial. A combination of analytical techniques should be employed.

Technique Purpose Expected Observations for this compound
TLC/HPLC Monitor reaction progress and assess purity.A single spot/peak for the pure product with a different Rf/retention time from the starting materials.
¹H NMR Structural elucidation.Signals corresponding to the methyl group, the aromatic protons on the pyridine and benzyl rings, and the benzylic CH₂ group.
¹³C NMR Confirm the carbon framework.Peaks for all unique carbon atoms in the molecule.
Mass Spectrometry Determine molecular weight and fragmentation pattern.A molecular ion peak corresponding to the expected mass of the product.
FTIR Identify functional groups.Characteristic C-O-C stretching vibrations for the ether linkage, and aromatic C-H and C=C stretching.

V. References

  • Kalatzis, E., & Mastrokalos, C. (1977). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. DOI: 10.1039/P29770001830. [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

  • Chemjobber. (2011). Process Wednesday: "The Safe Use of Sodium Hydride on Scale". Chemjobber. [Link]

  • ResearchGate. (2014). Is it essential to quench NaH after the completion of a reaction?. [Link]

  • Wikipedia. (2023). Sandmeyer reaction. [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 2-(Benzyloxy)-5-bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling catalyst poisoning issues when using 2-(Benzyloxy)-5-bromo-3-methylpyridine in cross-coupling reactions. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed cross-coupling reaction with this compound failing or giving low yields?

A1: Low yields or reaction failure with this substrate are commonly linked to catalyst poisoning. The primary culprit is the nitrogen atom within the pyridine ring. This nitrogen acts as a Lewis base, coordinating strongly to the palladium metal center. This coordination occupies the active sites required for the catalytic cycle, effectively deactivating or "poisoning" the catalyst.[1][2][3] Additionally, the methyl group at the 3-position is electron-donating, which increases the electron density and Lewis basicity of the pyridine nitrogen, potentially worsening the poisoning effect compared to an unsubstituted bromopyridine.[3]

Q2: What are the visible signs of catalyst deactivation in my reaction?

A2: A common visual indicator of catalyst deactivation is the formation of palladium black.[3] This is finely divided, catalytically inactive palladium metal that precipitates out of the solution. It signals that the catalyst has decomposed, which can be caused by excessively high temperatures or an inappropriate ligand-to-metal ratio that fails to stabilize the catalytic species.[3] Other signs include a stalled reaction (no further consumption of starting materials) as monitored by TLC, GC-MS, or LC-MS, and the prevalence of side reactions like dehalogenation or homocoupling.[1]

Q3: Can impurities in my starting material or reagents cause these issues?

A3: Absolutely. Palladium catalysts are sensitive to a variety of impurities. Sulfur compounds, even at trace levels, are potent catalyst poisons.[4] Ensure your this compound, coupling partner (e.g., boronic acid), and solvents are of high purity. Water and oxygen can also be detrimental; water can lead to side reactions like protodeboronation of boronic acids, while oxygen can oxidize phosphine ligands and the active Pd(0) catalyst, rendering them inactive.[1][3][5] Therefore, using anhydrous solvents and thorough degassing are critical steps.[3][6]

Q4: Are certain types of cross-coupling reactions more susceptible to poisoning with this substrate?

A4: While poisoning is a general concern for N-heterocyclic substrates, reactions that require higher temperatures or longer reaction times can be more susceptible because the prolonged exposure to reaction conditions increases the likelihood of catalyst decomposition.[3] However, the fundamental issue of the pyridine nitrogen coordinating to the palladium center is present across different cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered when using this compound.

Issue 1: Low or No Product Yield with No Obvious Catalyst Decomposition

If your reaction is clean but shows little to no conversion, the catalyst is likely inhibited but not fully decomposed. The pyridine nitrogen is binding reversibly or irreversibly to the palladium center, preventing the catalytic cycle from proceeding efficiently.

Root Cause Analysis & Solution Workflow

cluster_0 Troubleshooting: Low Yield Start Low or No Yield Observed Catalyst Is the Catalyst System Potent Enough? Start->Catalyst Conditions Are Reaction Conditions Optimal? Catalyst->Conditions Yes Ligand Switch to Bulky, Electron-Rich Ligands (e.g., Buchwald Ligands: SPhos, XPhos) Catalyst->Ligand No Base Screen Bases (K3PO4, Cs2CO3 are often effective) Conditions->Base No Success Improved Yield Conditions->Success Yes Precatalyst Use a Pd(0) Source or a Modern Precatalyst (e.g., G3/G4 Buchwald Precatalysts) Ligand->Precatalyst Precatalyst->Conditions Solvent Screen Anhydrous, Degassed Solvents (e.g., Dioxane, Toluene, 2-MeTHF) Base->Solvent Solvent->Conditions

Caption: Workflow for troubleshooting low reaction yield.

Step-by-Step Methodologies
  • Enhance Catalyst and Ligand Potency: The coordination of the pyridine nitrogen slows down the crucial oxidative addition step. To overcome this, a more reactive catalyst is required.

    • Expertise & Experience: Standard catalysts like Pd(PPh₃)₄ may not be active enough. The key is to use a combination of a palladium source and a ligand that creates a highly electron-rich, sterically hindered metal center. This electronic character accelerates the oxidative addition of the C-Br bond, while the steric bulk can disfavor the binding of the pyridine nitrogen.

    • Protocol: Switch from simple phosphine ligands to bulky, electron-rich Buchwald-type ligands.[7][8] Good starting points are SPhos or XPhos. Use a reliable palladium source like Pd₂(dba)₃ or, preferably, a modern, air-stable precatalyst (e.g., XPhos Pd G3) which ensures efficient generation of the active Pd(0) species.[9][10]

  • Optimize the Base and Solvent System:

    • Trustworthiness: The choice of base and solvent is not arbitrary; it directly influences the solubility of reagents and the rate of key steps like transmetalation (in Suzuki coupling) and reductive elimination. For substrates prone to side reactions like protodeboronation, anhydrous conditions are essential.[1]

    • Protocol: Start with a robust base like K₃PO₄ or Cs₂CO₃.[1][3] Screen anhydrous, degassed solvents such as 1,4-dioxane, toluene, or 2-MeTHF.[3][8] Ensure all reagents are added to a dry reaction flask under an inert atmosphere (Argon or Nitrogen) before adding the degassed solvents.[6]

Issue 2: Rapid Catalyst Deactivation and Formation of Palladium Black

The appearance of palladium black indicates that the catalytically active species is not stable under the reaction conditions.

Root Cause Analysis & Solution Workflow

cluster_1 Troubleshooting: Catalyst Decomposition Start Palladium Black Observed Temp Is Temperature Too High? Start->Temp LigandRatio Is Ligand Ratio Sufficient? Temp->LigandRatio No ReduceTemp Lower Reaction Temperature (Screen 80-100 °C) Temp->ReduceTemp Yes IncreaseLigand Increase Ligand:Pd Ratio (e.g., from 1:1 to 2:1) LigandRatio->IncreaseLigand No CheckPurity Check Reagent Purity (Recrystallize substrate, use fresh solvents) LigandRatio->CheckPurity Yes Success Stable Catalyst, Improved Yield ReduceTemp->Success IncreaseLigand->Success CheckPurity->Success

Caption: Workflow for troubleshooting catalyst decomposition.

Step-by-Step Methodologies
  • Adjust Ligand-to-Metal Ratio: Insufficient ligand can leave the palladium center coordinatively unsaturated and prone to aggregation into palladium black.

    • Expertise & Experience: While a 1:1 ligand-to-palladium ratio is often used with precatalysts, increasing this to 2:1 can sometimes provide extra stability, especially at high temperatures. The excess ligand helps to keep the palladium in its active, monomeric state.

    • Protocol: If using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand, ensure the ligand:Pd ratio is at least 2:1.

  • Moderate Reaction Temperature: High temperatures accelerate not only the desired reaction but also catalyst decomposition pathways.[3]

    • Trustworthiness: A systematic temperature screen is a reliable way to find the "sweet spot" where the reaction proceeds at a reasonable rate without significant catalyst death.

    • Protocol: If you are running the reaction at >110 °C and observing decomposition, try lowering the temperature in 10 °C increments (e.g., 100 °C, 90 °C, 80 °C) and monitor the reaction progress and stability. A more active catalyst system (see Issue 1) will often allow for effective coupling at lower temperatures.

  • Ensure Reagent and Solvent Purity:

    • Authoritative Grounding: As previously mentioned, impurities are a well-documented cause of catalyst deactivation.[3] Rigorous purification of starting materials and solvents is a cornerstone of successful cross-coupling chemistry.

    • Protocol: If decomposition persists, consider recrystallizing the this compound. Use freshly opened, anhydrous-grade solvents or purify them using a solvent purification system. Ensure thorough degassing by using techniques like freeze-pump-thaw (for smaller scales) or by bubbling an inert gas through the solvent for an extended period.[6]

Data Summary & Recommended Protocols

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale / Comment
Substrate This compound1.0 equiv
Boronic Acid/Ester Arylboronic Acid or Pinacol Ester1.1 - 1.5 equiv
Palladium Source XPhos Pd G32 - 5 mol%
Base K₃PO₄ (Potassium Phosphate)2.0 - 3.0 equiv; must be finely ground and anhydrous.
Solvent 1,4-Dioxane or 2-MeTHFAnhydrous, degassed. Reaction concentration 0.1 - 0.5 M.
Temperature 80 - 110 °CStart at 100 °C and adjust as needed based on stability.
Atmosphere Argon or NitrogenMaintain inert atmosphere throughout the reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and the XPhos Pd G3 precatalyst (5 mol%).[3]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three to five times to ensure all oxygen is removed.[1][6]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[1]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base.[1] Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References
  • BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • Daugulis, O., et al. (2011). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Accounts of Chemical Research, 44(5), 334-346.
  • Grushin, V. V., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(17), 5842-5855. Retrieved from [Link]

  • BenchChem. (n.d.). Overcoming poor reactivity in Suzuki coupling of 6-Bromo-N,N-dimethylpyridazin-3-amine.
  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • BenchChem. (n.d.). Minimizing Catalyst Poisoning in Reactions with 2,3-Dihydrofuro[2,3-c]pyridine.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in 2-Bromo-4-methylpyridine Reactions.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Overcoming Catalyst Poisoning in Pyridine Hydrogenation.

Sources

Validation & Comparative

A Comparative Guide to Analytical Techniques for Confirming the Purity of 2-(Benzyloxy)-5-bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the purity of intermediates is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. 2-(Benzyloxy)-5-bromo-3-methylpyridine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity can significantly influence the outcome of subsequent synthetic steps and the impurity profile of the final drug substance. This guide provides a comprehensive comparison of analytical methodologies for the robust characterization and purity confirmation of this critical intermediate.

The Imperative of Purity in Pharmaceutical Intermediates

The presence of impurities in a pharmaceutical intermediate like this compound can have cascading effects on the entire drug development process.[1] Unidentified or unquantified impurities can lead to:

  • Altered Reaction Pathways: Impurities can interfere with downstream reactions, leading to the formation of new, unexpected byproducts, reducing the yield and purity of the final API.

  • Safety Concerns: Impurities may be toxic or lead to the formation of toxic byproducts, posing a direct risk to patient safety.

  • Reduced Efficacy: A lower purity of the intermediate can result in a lower concentration of the active ingredient in the final drug product, diminishing its therapeutic effect.

  • Regulatory Hurdles: Regulatory agencies like the FDA and EMA have stringent requirements for the characterization and control of impurities in drug substances.[2][3][4]

Therefore, a multi-pronged analytical approach is essential to ensure the identity and purity of this compound.

A Multi-Technique Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is necessary for unambiguous identification, structural elucidation, and the quantification of impurities. The primary techniques for analyzing this compound are:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity and impurity profiling of non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for the separation and identification of volatile and thermally stable compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unparalleled for definitive structural elucidation and can be used for quantitative analysis (qNMR).

  • Mass Spectrometry (MS): Provides crucial information on molecular weight and fragmentation patterns, aiding in structural confirmation.

  • Elemental Analysis (EA): Confirms the empirical formula of the compound.

The logical workflow for a comprehensive analysis involves a combination of these techniques to build a complete profile of the compound's identity and purity.

cluster_0 Sample of this compound cluster_1 Primary Purity & Impurity Profiling cluster_2 Structural Confirmation & Identification cluster_3 Final Purity Confirmation Sample Sample HPLC HPLC (Purity, Impurities) Sample->HPLC GCMS GC-MS (Volatile Impurities) Sample->GCMS NMR NMR Spectroscopy (¹H, ¹³C, qNMR) Sample->NMR MS Mass Spectrometry (Molecular Weight) Sample->MS EA Elemental Analysis (Empirical Formula) Sample->EA Purity Confirmed Purity >99% HPLC->Purity GCMS->Purity NMR->Purity MS->Purity EA->Purity

A general workflow for the analytical characterization of this compound.

In-Depth Comparison of Key Analytical Techniques

The choice of analytical technique is dictated by the physicochemical properties of this compound and its potential impurities.

Technique Principle Applicability to this compound Strengths Limitations
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.Highly suitable due to the compound's polarity and non-volatility. Reverse-phase chromatography is the preferred mode.High resolution for separating closely related impurities, excellent quantitative accuracy and precision, versatile for various detectors (UV, DAD, MS).May not be suitable for highly volatile impurities.
GC-MS Separation of volatile compounds in the gas phase followed by mass analysis.Suitable for analyzing volatile starting materials or byproducts. The target compound may require high temperatures, risking thermal degradation.Excellent for separating and identifying volatile and semi-volatile compounds, provides structural information from mass spectra.Potential for thermal degradation of the analyte, may require derivatization for less volatile compounds.
NMR Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Essential for unambiguous structural confirmation. ¹H and ¹³C NMR provide a detailed map of the molecule. qNMR can be used for purity determination without a specific reference standard for each impurity.Provides definitive structural information, can identify and quantify impurities without chromatographic separation, non-destructive.Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures, requires a relatively pure sample for straightforward analysis.
MS Measures the mass-to-charge ratio of ionized molecules.Crucial for confirming the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) provides a characteristic signature.High sensitivity, provides molecular weight information, fragmentation patterns aid in structural elucidation.Does not separate isomers, ionization process can sometimes be complex.
EA Combustion of the sample to convert elements into simple gases for quantification.Provides the percentage composition of C, H, N, and Br, confirming the empirical formula.Confirms the elemental composition and provides a fundamental check of purity.Does not provide information on the nature of impurities, requires a relatively pure sample for accurate results.

Experimental Protocols: A Practical Guide

The following protocols are representative methodologies for the analysis of this compound, adapted from established methods for similar compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the cornerstone for assessing the purity of this compound and quantifying any non-volatile impurities. A reverse-phase method is generally suitable.

Instrumentation:

  • HPLC system with a UV detector or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions (Representative):

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 40
    20 90
    25 90
    26 40

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm (to be determined by UV scan of the analyte)

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates should be not less than 2000.

Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage purity by the area normalization method, assuming all impurities have a similar response factor to the main component. For higher accuracy, a relative response factor for each known impurity should be determined.

cluster_0 HPLC Analysis Workflow A Sample & Standard Preparation B HPLC System Setup (Column, Mobile Phase, etc.) A->B C System Suitability Test (Inject Standard 5x) B->C D Sample Analysis (Inject Sample) C->D E Data Processing (Peak Integration, Purity Calculation) D->E F Purity Report E->F

Workflow for HPLC Purity Determination.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is ideal for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual starting materials or solvents.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

  • A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating pyridine derivatives.

GC-MS Conditions (Representative):

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 300°C at a rate of 20°C/min.

    • Final hold: Hold at 300°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

Sample Preparation:

  • Dissolve a small aliquot (approx. 1 mg) of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Filter the sample through a 0.22 µm syringe filter into a GC vial.

Data Interpretation: The total ion chromatogram (TIC) will show the separation of different components. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification. The presence of a bromine atom will be indicated by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) for bromine-containing fragments.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is the most powerful technique for the definitive structural confirmation of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H NMR Acquisition (Expected Signals):

  • Aromatic protons of the pyridine ring.

  • Aromatic protons of the benzyl group.

  • Methylene protons of the benzyloxy group (-OCH₂-).

  • Methyl protons on the pyridine ring.

¹³C NMR Acquisition:

  • Will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

Quantitative NMR (qNMR): For purity assessment, a known amount of an internal standard is added to a precisely weighed sample. By comparing the integral of a specific proton signal from the analyte to a signal from the internal standard, the absolute purity of the sample can be determined.[7][8][9] This method is particularly valuable as it does not require a reference standard for each impurity.

Potential Impurities and Their Detection

A thorough understanding of the synthetic route is crucial for predicting potential impurities. A likely synthesis involves the Williamson ether synthesis between 5-bromo-3-methyl-2-hydroxypyridine and benzyl bromide, or the bromination of 2-(benzyloxy)-3-methylpyridine.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 5-bromo-3-methyl-2-hydroxypyridine or 2-(benzyloxy)-3-methylpyridine.

  • Reagents: Residual benzyl bromide or brominating agent.

  • Byproducts:

    • Isomeric products: Bromination at other positions on the pyridine or benzyl ring.

    • Over-benzylation or N-benzylation: Formation of a quaternary pyridinium salt.[10]

    • Debenzylation product: 5-bromo-3-methyl-2-hydroxypyridine.

    • Dibrominated products: Introduction of a second bromine atom.

Analytical Strategy for Impurity Detection:

  • HPLC: Can separate most of the non-volatile impurities, including starting materials, isomeric byproducts, and degradation products.

  • GC-MS: Effective for detecting volatile starting materials and smaller byproducts.

  • NMR: Can help identify the structure of unknown impurities if they are present in sufficient concentration.

Conclusion: A Triad of Analytical Excellence

Confirming the purity of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. A comprehensive analytical strategy, leveraging the strengths of multiple techniques, is non-negotiable.

  • HPLC stands as the primary tool for quantitative purity assessment and impurity profiling due to its high resolution and applicability to the non-volatile nature of the compound.

  • GC-MS serves as an essential complementary technique for the detection of volatile impurities and starting materials.

  • NMR Spectroscopy provides the definitive structural confirmation and offers a powerful method for absolute quantitative purity determination (qNMR).

By integrating these techniques into a robust analytical workflow, researchers and drug development professionals can confidently establish the purity of this compound, ensuring the integrity of their synthetic processes and the quality of the final active pharmaceutical ingredient.

References

  • PubChem. (n.d.). 2-(Benzyloxy)-3-bromo-5-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharma Beginners. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • PubChem. (n.d.). 2-Benzyloxy-5-bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Pauli, G. F., Chen, S.-N., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7–15. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Pro-Analitica. (2022, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Benzyloxy)-5-bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Clariant. (n.d.). Elemental Analysis and Chemical Properties. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • SciSpec. (n.d.). Elemental Analysis in Action. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from [Link]

  • Black, S., & Williams, A. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Retrieved from [Link]

  • Kudaibergenov, S., et al. (2022). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). The 13C-NMR spectrum of compound[2]. Retrieved from [Link]

  • McQuade, T. J., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Omega. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. Retrieved from [Link]

  • Al-Ghamdi, A. A., & Al-Zahrani, A. Y. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-5-bromo-3-benzoyl-aminopyridine. Retrieved from [Link]

  • Nakano, R., et al. (2021). Water-promoted dehydrative coupling of 2-aminopyridines in heptane via a borrowing hydrogen strategy. RSC Advances. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromo-5-nitropyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Arctom Scientific. (n.d.). CAS NO. 1289270-73-0 | this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Bromo-5-methylpyridine. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 2-(Benzyloxy)-5-bromo-3-methylpyridine and its Chloro Analogue

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and pharmaceutical development, substituted pyridines represent a cornerstone scaffold, integral to the structure of numerous therapeutic agents. Among the vast array of available building blocks, 2-(benzyloxy)-5-bromo-3-methylpyridine and its 5-chloro counterpart are pivotal intermediates. Their utility stems from the strategic placement of a halogen atom, which serves as a versatile handle for introducing molecular complexity through various synthetic transformations.

This guide provides an in-depth, objective comparison of the reactivity of these two analogues. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings that govern their differential reactivity in key bond-forming reactions. By synthesizing fundamental principles with practical, field-proven insights, this document aims to empower researchers to make informed decisions in catalyst selection, reaction design, and strategic synthesis planning, ultimately accelerating the drug discovery process.

The Theoretical Bedrock: Why Halogen Choice Matters

The seemingly minor substitution of a bromine atom for a chlorine atom instigates significant changes in the chemical behavior of the pyridine ring. This divergence in reactivity is primarily rooted in the fundamental properties of the carbon-halogen bond.

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond. The average bond energy for a C-Br bond is approximately 276 kJ/mol, whereas for a C-Cl bond, it is significantly higher at around 339 kJ/mol.[1][2] This disparity is a critical determinant in reactions where the cleavage of the C-X bond is the rate-determining step, most notably in the oxidative addition phase of palladium-catalyzed cross-coupling reactions.[3]

  • Electronegativity and Polarity: Chlorine is more electronegative than bromine. This leads to a more polarized C-Cl bond, rendering the attached carbon atom more electrophilic. This property becomes the dominant factor in reactions where the initial step is a nucleophilic attack on that carbon, such as in Nucleophilic Aromatic Substitution (SNAr).

These two factors—bond strength and polarity—are often in opposition, creating a fascinating dichotomy in reactivity that we will explore in the context of specific reaction classes.

I. Palladium-Catalyzed Cross-Coupling Reactions: The Workhorses of C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds.[4][5][6] In this arena, the difference between the bromo and chloro analogues is stark, with the general reactivity trend being I > OTf > Br >> Cl .[6][7] This trend is almost entirely dictated by the ease of the initial oxidative addition step.

A. The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used cross-coupling reaction in pharmaceutical synthesis due to its mild conditions and the commercial availability of a vast library of boronic acids.[5][6][8]

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species.[3] The weaker C-Br bond of this compound allows this step to proceed under much milder conditions (lower temperatures, less activated catalysts) than for the chloro analogue.[4] Activating the more robust C-Cl bond requires more energy and typically necessitates the use of highly electron-rich and sterically hindered phosphine ligands.

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L₂ pd0->oa_complex Ar-X (Oxidative Addition) RATE DETERMINING C-Br: Faster, Milder Conditions C-Cl: Slower, Harsher Conditions trans_complex Transmetalation Complex (Ar-Pd(II)-R)L₂ oa_complex->trans_complex R-B(OR)₂ (Transmetalation) re_point trans_complex->re_point Reductive Elimination product Ar-R re_point->pd0 re_point->product oa_point ar_x Ar-X (Bromo or Chloro Pyridine) ar_x->pd0 boronic R-B(OR)₂ boronic->oa_complex Buchwald_Hartwig_Cycle cluster_reactants Reactants pd0 Pd(0)L oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L pd0->oa_complex Ar-X (Oxidative Addition) C-Br >> C-Cl amine_complex Amine Coordination & Deprotonation (Ar-Pd(II)-NR₂)L oa_complex->amine_complex + HNR₂ - Base-HX re_point amine_complex->re_point Reductive Elimination product Ar-NR₂ re_point->pd0 re_point->product ar_x Ar-X (Bromo or Chloro Pyridine) ar_x->pd0 amine HNR₂ amine->oa_complex SNAr_Mechanism start Ar-X meisenheimer Meisenheimer Complex (Anionic Intermediate) start->meisenheimer Step 1: Nucleophilic Attack RATE DETERMINING Cl > Br (due to electronegativity) product Ar-Nu meisenheimer->product Step 2: Elimination nucleophile + Nu⁻ leaving_group - X⁻

Sources

A Comparative Guide to the Synthetic Strategies for 2-(Benzyloxy)-5-bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-5-bromo-3-methylpyridine is a versatile intermediate valued for its role in the synthesis of complex heterocyclic scaffolds. The strategic placement of the benzyloxy, bromo, and methyl functionalities on the pyridine ring allows for a variety of subsequent chemical transformations, making it a crucial component in the development of novel therapeutic agents. The selection of an optimal synthetic route is paramount and is often dictated by factors such as precursor availability, scalability, overall yield, and the specific requirements of the research program. This guide will explore and compare two primary synthetic strategies: a classical Williamson ether synthesis approach and a route based on the selective substitution of a dihalo-pyridine precursor.

Route 1: Williamson Ether Synthesis from 2-Hydroxy-5-bromo-3-methylpyridine

This well-established route involves the O-alkylation of a hydroxypyridine precursor with a benzyl halide. The success of this approach hinges on the efficient synthesis of the starting hydroxypyridine and the optimization of the etherification step to maximize yield and purity.

Synthesis of the Precursor: 2-Hydroxy-5-bromo-3-methylpyridine

The synthesis of the requisite 2-hydroxy-5-bromo-3-methylpyridine can be accomplished from commercially available 2-amino-3-methylpyridine through a two-step sequence involving bromination followed by diazotization and hydrolysis.

Step 1a: Synthesis of 2-Amino-5-bromo-3-methylpyridine

The initial step involves the regioselective bromination of 2-amino-3-methylpyridine.

Experimental Protocol: To a solution of 2-amino-3-methylpyridine (10.8 g, 0.1 mol) in acetic anhydride (15.3 g, 0.15 mol) in a 250 mL four-necked flask, the mixture is heated to reflux. The reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to 20-25 °C. Liquid bromine (17.6 g, 0.11 mol) is added dropwise, and the reaction is maintained at 55 °C for 2.5 hours. Water is then added to dissolve all solids, followed by the dropwise addition of a 40% sodium hydroxide solution (40 mL). The reaction is stirred for an additional 30 minutes. The resulting precipitate is collected by vacuum filtration, dried, and recrystallized to afford 2-amino-5-bromo-3-methylpyridine. A molar yield of 68% has been reported for this step.[1]

Step 1b: Synthesis of 2-Hydroxy-5-bromo-3-methylpyridine

The subsequent conversion of the amino group to a hydroxyl group is achieved through a Sandmeyer-type reaction.

Experimental Protocol: 2-Amino-5-bromo-3-methylpyridine (7.6 g, 0.04 mol) is added to a 48% hydrobromic acid solution (50 mL) in a 250 mL three-necked flask equipped with a stirrer and thermometer, with the temperature maintained at -5 °C using an ice-water bath. A saturated solution of sodium nitrite (4.8 mL) is then added dropwise, and the reaction is stirred for 2 hours. The reaction mixture is neutralized to a pH of 7-8 with a 40% sodium hydroxide solution. The product is isolated by distillation under reduced pressure.

Benzylation via Williamson Ether Synthesis

The final step in this route is the formation of the target molecule through a Williamson ether synthesis, where the hydroxyl group of the precursor reacts with benzyl bromide in the presence of a base.

Mechanism: The Williamson ether synthesis is a classic SN2 reaction. A base is used to deprotonate the hydroxyl group of the 2-hydroxypyridine, forming a more nucleophilic pyridinoxide anion. This anion then attacks the electrophilic carbon of benzyl bromide, displacing the bromide and forming the desired ether linkage.[2][3][4]

dot graph "Williamson_Ether_Synthesis" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="2-Hydroxy-5-bromo-3-methylpyridine"]; B [label="Base (e.g., NaH, K2CO3)"]; C [label="Pyridinoxide Anion (Nucleophile)"]; D [label="Benzyl Bromide (Electrophile)"]; E [label="this compound"]; F [label="Byproduct (e.g., NaBr)"];

A -> C [label="Deprotonation"]; B -> C; C -> E [label="SN2 Attack"]; D -> E; E -> F [style=invis]; } Williamson Ether Synthesis of this compound.

Experimental Protocol: To a solution of 2-hydroxy-5-bromo-3-methylpyridine in a suitable polar aprotic solvent such as DMF or THF, a slight excess of a base (e.g., sodium hydride or potassium carbonate) is added at 0 °C under an inert atmosphere. The mixture is stirred for a short period to ensure complete deprotonation. Benzyl bromide (1.1-1.5 equivalents) is then added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Route 2: Selective Substitution of 2,5-Dibromo-3-methylpyridine

An alternative approach begins with a dihalogenated pyridine and relies on the selective substitution of one of the bromine atoms with a benzyloxy group. The regioselectivity of this reaction is a key consideration.

Synthesis of the Precursor: 2,5-Dibromo-3-methylpyridine

This precursor can be synthesized from 2-amino-5-bromo-3-methylpyridine via a Sandmeyer reaction.

Experimental Protocol: 2-Amino-3-methyl-5-bromopyridine (7.6 g, 0.04 mol) is added to a 48% hydrobromic acid solution (50 mL) containing cuprous bromide (6.9 g, 0.048 mol) at -5 °C. A saturated solution of sodium nitrite (4.8 mL) is then added dropwise, and the reaction is stirred for 2 hours. The reaction mixture is neutralized with a 40% sodium hydroxide solution, and the product is obtained by distillation under reduced pressure. A yield of 64% has been reported for this transformation.[1]

Selective Substitution with Benzyl Alcohol

The final step involves the nucleophilic substitution of one of the bromine atoms. The bromine at the 2-position of the pyridine ring is generally more susceptible to nucleophilic attack than the bromine at the 5-position due to the electron-withdrawing nature of the ring nitrogen.[5][6][7][8]

Mechanism: This reaction can proceed through a direct nucleophilic aromatic substitution (SNAr) pathway or be facilitated by a palladium catalyst in a Buchwald-Hartwig type C-O coupling reaction. In the SNAr mechanism, the benzyloxide anion attacks the electron-deficient C2 position of the pyridine ring, forming a Meisenheimer complex, which then expels the bromide ion to yield the product. Palladium-catalyzed coupling involves an oxidative addition of the bromopyridine to a Pd(0) species, followed by reaction with the alcohol and reductive elimination.

dot graph "Selective_Substitution" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="2,5-Dibromo-3-methylpyridine"]; B [label="Benzyl Alcohol + Base\nor Pd Catalyst"]; C [label="this compound"]; D [label="Byproducts"];

A -> C [label="Selective Substitution at C2"]; B -> C; C -> D [style=invis]; } Selective Substitution of 2,5-Dibromo-3-methylpyridine.

Experimental Protocol (SNAr): To a solution of benzyl alcohol in a polar aprotic solvent like DMF, a strong base such as sodium hydride is added at 0 °C to form sodium benzyloxide. 2,5-Dibromo-3-methylpyridine is then added, and the reaction mixture is heated. The progress of the reaction is monitored by TLC. After completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent. Purification is typically achieved by column chromatography.

Experimental Protocol (Palladium-Catalyzed C-O Coupling): A mixture of 2,5-dibromo-3-methylpyridine, benzyl alcohol, a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or XPhos), and a base (e.g., Cs₂CO₃ or K₃PO₄) in an anhydrous solvent such as toluene or dioxane is heated under an inert atmosphere.[9] The reaction is monitored by TLC or GC-MS. After completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

Comparison of the Synthetic Routes

FeatureRoute 1: Williamson Ether SynthesisRoute 2: Selective Substitution
Starting Materials 2-Amino-3-methylpyridine2-Amino-3-methylpyridine
Number of Steps 32
Key Reactions Bromination, Diazotization, Williamson Ether SynthesisBromination, Diazotization, Nucleophilic Aromatic Substitution or Pd-catalyzed C-O Coupling
Potential Advantages Utilizes a classic and well-understood reaction (Williamson ether synthesis). The synthesis of the hydroxypyridine precursor is established.Potentially shorter route. May offer higher overall yield if the selective substitution is efficient.
Potential Challenges The diazotization step can sometimes lead to side products and requires careful temperature control. The overall yield is dependent on three sequential steps.Achieving high regioselectivity in the substitution step can be challenging, potentially leading to a mixture of isomers. Palladium-catalyzed methods can be expensive and require careful optimization of ligands and conditions.

Conclusion

Both the Williamson ether synthesis and the selective substitution of a dihalopyridine offer viable pathways to this compound. The choice between these routes will depend on the specific capabilities and priorities of the laboratory.

The Williamson ether synthesis (Route 1) is a more traditional and perhaps more predictable route, with each step being a well-documented transformation. However, it is a longer sequence, and the overall yield may be impacted by the efficiency of each of the three steps.

The selective substitution route (Route 2) is more convergent and potentially more efficient if high regioselectivity can be achieved. The development of modern cross-coupling reactions provides powerful tools to facilitate the key C-O bond formation. However, this route may require more extensive optimization to ensure selective reaction at the C2 position and to minimize the formation of isomeric byproducts.

For process development and scale-up, the two-step selective substitution route might be more attractive due to its brevity. However, for smaller-scale laboratory synthesis where reliability and predictability are paramount, the three-step Williamson ether synthesis approach may be preferred. Ultimately, the optimal choice will be guided by experimental validation of yields, purity, and scalability for the specific application.

References

  • ResearchGate. Selective monolithiation of 2,5-dibromopyridine with butyllithium. [Link]

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  • YouTube. in the chemical literature: Williamson ether synthesis. [Link]

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  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • PrepChem.com. Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. [Link]

  • ResearchGate. Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. [Link]

  • Chemical Communications (RSC Publishing). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. [Link]

  • PMC - NIH. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. [Link]

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  • SpringerLink. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]

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  • PubChem. 2-(Benzyloxy)-3-bromo-5-methylpyridine. [Link]

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  • Google Patents. CN105061301A - Synthesis method of 2,5-dibromopyridine.
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A Comparative Guide to the Mass Spectrometry Analysis of 2-(Benzyloxy)-5-bromo-3-methylpyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of 2-(Benzyloxy)-5-bromo-3-methylpyridine and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of ionization methods, predictable fragmentation patterns, and data interpretation, supported by detailed experimental protocols. Our focus is on providing actionable insights to guide your analytical choices, ensuring both accuracy and efficiency in your research.

Introduction: The Analytical Challenge

This compound is a heterocyclic compound featuring a bromine atom, a methyl group, and a benzyloxy substituent on a pyridine core. This combination of functionalities presents a unique analytical challenge. The benzyloxy group is a common protecting group in organic synthesis, and its facile cleavage under certain conditions can dominate the mass spectrum. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), provides a distinct signature for fragment ions containing this halogen. Understanding the interplay of these structural features is paramount for accurate mass spectrometric analysis.

This guide will compare three principal ionization techniques: Electron Impact (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI), providing a framework for selecting the optimal method based on the analytical objective, be it simple molecular weight confirmation or detailed structural elucidation.

Comparison of Ionization Techniques

The choice of ionization technique is critical and dictates the nature of the resulting mass spectrum. For a molecule like this compound, the options range from "hard" ionization, which induces extensive fragmentation, to "soft" ionization, which primarily yields the intact molecular ion.

Ionization TechniquePrincipleTypical Outcome for this compoundBest For
Electron Impact (EI) High-energy electrons bombard the sample, causing ionization and extensive fragmentation.[1][2]"Hard" ionization leads to numerous fragment ions and potentially a weak or absent molecular ion peak.[1]Structural elucidation through detailed fragmentation analysis and library matching.
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample, creating an aerosol of charged droplets.[3][4]"Soft" ionization results in a prominent protonated molecule, [M+H]+.[3][5]Accurate molecular weight determination and analysis of complex mixtures when coupled with liquid chromatography (LC-MS).
Matrix-Assisted Laser Desorption/Ionization (MALDI) The analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization.[6][7][8]"Soft" ionization, similar to ESI, produces primarily the molecular ion, often as [M+H]+ or [M+Na]+.[7]High-throughput screening and analysis of samples that are challenging to dissolve in common ESI solvents.

Predicted Fragmentation Pathways

A deep understanding of fragmentation patterns is essential for structural confirmation and identification of unknown derivatives. Below, we predict the primary fragmentation pathways for this compound under both hard (EI) and soft (ESI-MS/MS) ionization conditions.

Electron Impact (EI) Fragmentation

Under EI conditions, the high energy input leads to the formation of a radical cation (M+•) that undergoes a cascade of fragmentation reactions.[2][9][10] The benzylic C-O bond is particularly susceptible to cleavage.

A primary fragmentation event is the cleavage of the benzylic bond, leading to the formation of a stable tropylium ion (m/z 91) and a brominated methyl-pyridinol radical. Alternatively, the pyridine-containing fragment can retain the charge. The presence of bromine will result in characteristic isotopic peaks for any bromine-containing fragments.

Caption: Predicted EI fragmentation pathway for this compound.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In ESI, the molecule is typically observed as the protonated species, [M+H]+. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation. The fragmentation of the [M+H]+ ion will likely also be dominated by the cleavage of the benzylic C-O bond.

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]+ ion.

Experimental Protocols

The following are detailed protocols for the analysis of this compound using the discussed mass spectrometry techniques.

Protocol 1: GC-EI-MS Analysis

This protocol is designed for the structural elucidation of volatile derivatives.

1. Sample Preparation:

  • Dissolve 1 mg of the compound in 1 mL of dichloromethane or another suitable volatile solvent.

  • If necessary, perform derivatization (e.g., silylation) to increase volatility, although this is generally not required for the parent compound.

2. Gas Chromatography (GC) Conditions:

  • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electron Impact (EI).

  • Ionization Energy: 70 eV.[2]

  • Source Temperature: 230 °C.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-500.

4. Data Analysis:

  • Identify the molecular ion peak (if present) and characteristic fragment ions.

  • Utilize the isotopic pattern of bromine to confirm bromine-containing fragments.

  • Compare the obtained spectrum with spectral libraries (e.g., NIST) for potential matches with related compounds.[11]

Protocol 2: LC-ESI-MS Analysis

This protocol is ideal for accurate mass determination and for analyzing reaction mixtures or less volatile derivatives.

1. Sample Preparation:

  • Dissolve 1 mg of the compound in 1 mL of a methanol/water (1:1) mixture.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Temperature: 325 °C.

  • Drying Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Mass Analyzer: TOF or Orbitrap for high-resolution mass measurement.

  • Scan Range: m/z 100-1000.

4. Data Analysis:

  • Extract the accurate mass of the [M+H]+ ion and calculate the elemental composition.

  • For MS/MS analysis, select the [M+H]+ ion for collision-induced dissociation (CID) and analyze the resulting fragment ions.

Protocol 3: MALDI-TOF-MS Analysis

This protocol is suitable for rapid screening and analysis of samples that may be difficult to ionize by ESI.

1. Sample and Matrix Preparation:

  • Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in acetonitrile/water (1:1) with 0.1% trifluoroacetic acid.

  • Sample Solution: Dissolve the analyte in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL.

2. Target Plate Spotting:

  • Mix the sample and matrix solutions in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: MALDI.

  • Laser: Nitrogen laser (337 nm).

  • Mode: Positive ion, reflectron mode for higher resolution.

  • Acceleration Voltage: 20 kV.

  • Mass Analyzer: Time-of-Flight (TOF).

4. Data Analysis:

  • Identify the molecular ion species ([M+H]+, [M+Na]+, or [M+K]+).

  • The low background in the higher mass range of MALDI can be advantageous for small molecules.[12][13]

Workflow Visualization

The following diagram illustrates a generalized workflow for the mass spectrometric analysis of a novel pyridine derivative.

Mass_Spec_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Method cluster_data Data Interpretation Prep Dissolve/Dilute Sample GCMS GC-EI-MS Prep->GCMS LCMS LC-ESI-MS Prep->LCMS MALDI MALDI-TOF-MS Prep->MALDI Frag Fragmentation Analysis GCMS->Frag AccurateMass Accurate Mass Determination LCMS->AccurateMass Screening High-Throughput Screening MALDI->Screening AccurateMass->Frag

Caption: General workflow for mass spectrometry analysis.

Conclusion and Recommendations

The optimal mass spectrometry technique for the analysis of this compound and its derivatives is contingent upon the analytical goal.

  • For unambiguous structural elucidation , GC-EI-MS is the method of choice, provided the analyte is sufficiently volatile. The rich fragmentation pattern offers a detailed fingerprint of the molecule.

  • For accurate molecular weight determination and the analysis of complex mixtures, such as reaction monitoring, LC-ESI-MS is superior. Its soft ionization preserves the molecular ion, and high-resolution mass analyzers can provide elemental composition.

  • For rapid screening of multiple samples or for compounds that are not amenable to ESI, MALDI-TOF-MS offers a robust and high-throughput alternative.

By understanding the principles behind each technique and the predictable fragmentation behavior of this class of compounds, researchers can confidently select the most appropriate analytical strategy to achieve their objectives.

References

  • PubMed. (n.d.). Chemical and biochemical applications of MALDI TOF-MS based on analyzing the small organic compounds.
  • ACS Publications. (n.d.). A novel strategy for MALDI-TOF MS analysis of small molecules. Journal of the American Society for Mass Spectrometry.
  • Creative Proteomics. (n.d.). MALDI-TOF Mass Spectrometry.
  • Gu, H., Ma, K., Zhao, W., Qiu, L., & Xu, W. (2021). A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. RSC Publishing.
  • News-Medical.Net. (n.d.). MALDI-TOF in Organic Chemistry.
  • PubMed. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
  • ResearchGate. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry | Request PDF.
  • (2026).
  • R Discovery. (2014). Analysis of sesquiterpene pyridine alkaloids using ESI–MS/MS: The product ion at m/z 310 formed by an ion–dipole intermediate.
  • MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances.
  • AZoM. (2024). Electron Impact or Chemical Ionization for Mass Spectrometry.
  • LCGC International. (n.d.). Introduction to Electron Impact Ionization for GC–MS.
  • PubMed. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. J Mass Spectrom.
  • National Institute of Standards and Technology. (n.d.). Pyridine, 4-benzyl-. NIST WebBook.
  • Majer, J. R., & Patrick, C. R. (1962). Electron impact on some halogenated aromatic compounds. Transactions of the Faraday Society.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra.

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A Comparative Guide to the X-ray Crystallographic Analysis of 2-(Benzyloxy)-5-bromo-3-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of Structural Analysis for Pyridine Derivatives

Pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals. The precise three-dimensional arrangement of atoms within these molecules, which can be definitively determined by single-crystal X-ray diffraction, governs their biological activity. Understanding the molecular geometry, conformational preferences, and intermolecular interactions is paramount for rational drug design and the development of new therapeutic agents. For substituted pyridines like 2-(benzyloxy)-5-bromo-3-methylpyridine, X-ray crystallography can reveal the influence of various functional groups on the overall structure and crystal packing, providing invaluable insights for structure-activity relationship (SAR) studies.

Experimental Workflow: A Step-by-Step Protocol

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. Here, we outline a self-validating protocol for the X-ray crystallographic analysis of a novel compound such as this compound.

Part 1: Crystal Growth – The Foundation of Quality Data

The primary and often most challenging step is obtaining high-quality single crystals suitable for diffraction.[1] For small organic molecules like pyridine derivatives, several techniques can be employed.[2][3]

Recommended Protocol: Slow Evaporation

  • Purification: Begin with a highly pure sample of this compound. Impurities can impede crystal nucleation and growth.[4]

  • Solvent Screening: Dissolve a small amount of the compound in a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water) to find one in which it is moderately soluble.

  • Saturated Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent.

  • Filtration: Filter the solution through a syringe filter into a clean, small vial to remove any particulate matter.

  • Slow Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

Causality: Slow evaporation allows for the gradual increase in concentration necessary for the ordered arrangement of molecules into a crystal lattice, minimizing the formation of defects.

Part 2: Data Collection – Capturing the Diffraction Pattern

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data.[5][6]

Data Collection Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.

  • Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector (e.g., a CCD or CMOS detector).

  • Preliminary Screening: Initial diffraction images are collected to assess the crystal quality and determine the unit cell parameters.

  • Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections by rotating the crystal.[7]

  • Data Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections.[5][8]

Part 3: Structure Solution and Refinement – From Data to a 3D Model

The collected data is then used to solve and refine the crystal structure, often using software packages like SHELX.[9][10][11]

Structure Solution and Refinement Protocol:

  • Space Group Determination: The symmetry of the crystal is determined from the diffraction pattern, leading to the assignment of a space group.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.[10]

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using a least-squares method.[11][12] Hydrogen atoms are typically placed in calculated positions.[13]

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality.

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystal_Growth Slow Evaporation Solvent_Screening->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., SHELXS) Data_Processing->Structure_Solution Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Refinement Validation Validation & Deposition Refinement->Validation

Caption: A generalized workflow for the X-ray crystallographic analysis of a small organic molecule.

Comparative Analysis: Expected vs. Known Structures

While the crystal structure of this compound is not available, we can anticipate some of its structural features by comparing it to simpler, related pyridine derivatives for which crystallographic data exists.

CompoundKey Structural Features / Intermolecular InteractionsReference
2-Bromo-5-methylpyridine Planar molecule lying on a crystallographic plane of symmetry. Weak C-H...N interactions form chains. No π-π stacking observed.[9]
3-(Benzyloxy)pyridin-2-amine The dihedral angle between the pyridine and benzene rings is 35.94(12)°. Molecules form dimers through N-H...N hydrogen bonds.[6]
2-Amino-5-methylpyridinium 3-aminobenzoate N-H...O hydrogen bonds form a two-dimensional network. Crystal structure is further stabilized by π-π stacking interactions.
Expected for this compound The bulky benzyloxy group is expected to be non-coplanar with the pyridine ring. The bromine atom may participate in halogen bonding. π-π stacking between the phenyl and/or pyridine rings is possible.N/A

Discussion: The Influence of Substituents

The introduction of the benzyloxy and bromo substituents to the 3-methylpyridine core is expected to have a significant impact on the crystal packing.

  • The Benzyloxy Group: This bulky group will likely adopt a conformation where the phenyl ring is twisted out of the plane of the pyridine ring, similar to what is observed in 3-(benzyloxy)pyridin-2-amine.[6] This will influence how the molecules pack in the crystal lattice and could lead to the formation of hydrophobic pockets.

  • The Bromo Substituent: The bromine atom is a potential halogen bond donor, which could lead to the formation of specific intermolecular interactions with Lewis basic sites on neighboring molecules, such as the pyridine nitrogen or the oxygen of the benzyloxy group.

  • π-π Stacking: The presence of both a pyridine and a phenyl ring increases the likelihood of π-π stacking interactions, which could play a significant role in stabilizing the crystal structure, as seen in 2-amino-5-methylpyridinium 3-aminobenzoate.

Data Deposition: Ensuring Scientific Integrity

Upon successful structure determination, it is crucial to deposit the crystallographic data in a public repository such as the Cambridge Crystallographic Data Centre (CCDC).[14][15][16][17][18] This ensures the data is preserved, publicly accessible, and can be used by other researchers to advance scientific knowledge.

Conclusion

The X-ray crystallographic analysis of this compound derivatives, while not yet reported, can be systematically approached using established protocols. By understanding the experimental workflow and comparing with known structures of related compounds, researchers can anticipate key structural features and their implications for medicinal chemistry and materials science. This guide provides a foundational framework to aid in the successful structural elucidation of this important class of molecules.

References

  • The Biochemist. (2021, May 28). A beginner's guide to X-ray data processing. Portland Press. [Link]

  • Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. IUCrData, 1(2), x160090. [Link]

  • MIT OpenCourseWare. The SHELX package. [Link]

  • OlexSys. Structure Refinement. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm, 23(34), 5857-5864. [Link]

  • Mycroft, P. M., & Ashton, A. W. (2016). X-ray data processing. Essays in Biochemistry, 60(2), 157–167. [Link]

  • Carleton University. (2007, May 17). Single-crystal X-ray Diffraction. [Link]

  • Fun, H.-K., et al. (2008). 3-Benzyloxypyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1846. [Link]

  • ResearchGate. (2021, May 29). A beginner's guide to X-ray data processing. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. [Link]

  • Hemamalini, M., & Fun, H.-K. (2010). 2-Amino-5-methylpyridinium 3-aminobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o544. [Link]

  • Yahia, H. B., et al. (2020). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. ACS Omega, 5(43), 27756–27765. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2095-2115. [Link]

  • ACS Axial. (2022, March). Crystal Growth & Design introduces 3D structure viewers on its articles. [Link]

  • Cambridge Crystallographic Data Centre. Deposit. [Link]

  • Bethune, S. J., et al. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design, 14(3), 1333–1443. [Link]

  • Creative BioMart. X-ray Crystallography. [Link]

  • ResearchGate. Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. [Link]

  • University of Rochester. How To: Grow X-Ray Quality Crystals. [Link]

  • Cambridge Crystallographic Data Centre. Deposit a Structure in the CSD. [Link]

  • Deacon, A. M. (1997). x Ray crystallography. Journal of Clinical Pathology: Clinical Molecular Pathology, 50(6), 281–287. [Link]

  • Cambridge Crystallographic Data Centre. (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. YouTube. [Link]

  • DATACC. Cambridge Crystallographic Data Centre (CCDC). [Link]

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Navigating the Synthetic Landscape of 2-(Benzyloxy)-5-bromo-3-methylpyridine: A Comparative Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the substituted pyridine scaffold remains a cornerstone for the development of novel molecular entities. Among these, 2-(benzyloxy)-5-bromo-3-methylpyridine stands out as a versatile and highly valuable intermediate. Its unique arrangement of a benzyloxy protecting group, a reactive bromine atom, and a directing methyl group offers a powerful handle for a diverse array of chemical transformations.

This guide provides an in-depth, objective comparison of the key reactions involving this compound, supported by experimental data and mechanistic insights. We will explore its performance in pivotal cross-coupling reactions, delve into the nuances of its deprotection, and compare its reactivity profile with relevant alternatives, empowering researchers to make informed decisions in their synthetic strategies.

The Strategic Advantage of this compound

The utility of this reagent stems from the orthogonal reactivity of its functional groups. The bromine atom at the 5-position is primed for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of carbon and heteroatom substituents. The benzyloxy group at the 2-position serves a dual purpose: it activates the pyridine ring for certain transformations and acts as a stable protecting group for the corresponding pyridone, which can be unmasked under specific conditions. The methyl group at the 3-position provides steric and electronic influence, guiding the regioselectivity of certain reactions.

Performance in Key Synthetic Transformations: A Comparative Analysis

The true value of a synthetic intermediate is demonstrated by its performance in a variety of chemical reactions. Here, we compare the utility of this compound in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceuticals.[1][2] The reactivity of this compound in this transformation is generally high, attributable to the electronic properties of the substituted pyridine ring.

Mechanistic Rationale: The catalytic cycle, illustrated below, commences with the oxidative addition of the palladium(0) catalyst to the C-Br bond. The electron-donating nature of the benzyloxy and methyl groups can enhance the electron density on the pyridine ring, potentially facilitating this initial step. Subsequent transmetalation with a boronic acid derivative and reductive elimination yields the desired coupled product and regenerates the active catalyst.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Reductive Elimination Coupled Product Coupled Product Reductive Elimination Complex->Coupled Product Aryl-Br 2-(BnO)-5-Br-3-Me-Py Aryl-Br->Oxidative Addition Complex Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Transmetalation Complex Base Base Base->Transmetalation Complex

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison:

EntryAryl HalideCoupling PartnerCatalyst SystemYield (%)Reference
12-(BnO)-5-Br-3-Me-PyPhenylboronic acidPd(PPh₃)₄, K₃PO₄Expected High[2]
22-Amino-5-bromo-4-methylpyridinePhenylboronic acidPd(PPh₃)₄, K₃PO₄85[2]
35-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄, K₃PO₄Moderate to Good[3]
4Benzyl bromidePotassium phenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂Good[4]

Note: Direct experimental data for this compound was not available in the initial search, yields are predicted based on structurally similar compounds.

The data on analogous compounds suggests that this compound is a highly effective substrate for Suzuki-Miyaura couplings. Its reactivity is comparable to other electron-rich bromopyridines. The choice of catalyst, ligand, and base is crucial for optimizing the reaction yield and minimizing side products.[2] For instance, using bulky, electron-rich phosphine ligands can often enhance the rate of both oxidative addition and reductive elimination.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as K₃PO₄ or K₂CO₃ (2-3 eq).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Seal the flask and heat the mixture with vigorous stirring to 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components in many biologically active molecules.[6][7] This palladium-catalyzed reaction provides a direct route to couple amines with aryl halides.

Mechanistic Rationale: The catalytic cycle shares similarities with the Suzuki-Miyaura coupling, involving oxidative addition, but is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the C-N bond.[6] The choice of a strong, non-nucleophilic base like sodium tert-butoxide is often critical for the deprotonation step.[8]

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add Aryl Halide, Amine, Base, Catalyst, and Ligand to Flask B Evacuate and Backfill with Inert Gas (3x) A->B C Add Degassed Solvent B->C D Heat Reaction Mixture C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT and Quench E->F G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Purify by Chromatography H->I

Caption: A typical experimental workflow for the Buchwald-Hartwig amination reaction.[7]

Performance Comparison:

EntryAryl HalideAmineCatalyst SystemYield (%)Reference
12-Bromo-5-chloro-3-methylpyrazineAnilinePd precatalyst, phosphine ligand, base85[7]
23-Bromo-5-(benzyloxy)pyridineBenzophenone iminePd catalyst, BINAP, NaOtBuHigh (not specified)[8]
3Aryl HalidesPrimary/Secondary AminesPd(0)/Ligand, BaseGeneral High Yields[5]

Note: Direct experimental data for this compound was not available in the initial search, yields are predicted based on structurally similar compounds.

The benzyloxy group, being electronically similar to other alkoxy groups, is expected to render this compound a suitable substrate for Buchwald-Hartwig amination. The reaction's success is highly dependent on the catalyst-ligand system, with bulky, electron-rich phosphine ligands often being essential for high yields, especially with less reactive amines.[7][8]

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq) in a dry reaction vessel.

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Seal the vessel and heat the reaction mixture to 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

The Critical Step: Deprotection of the Benzyloxy Group

A key transformation in the synthetic utility of this compound is the cleavage of the benzyl ether to unmask the 2-pyridone functionality. This deprotection is most commonly achieved through palladium-catalyzed hydrogenation.[9][10]

Mechanistic Considerations: The mechanism involves the oxidative addition of hydrogen to the palladium catalyst, followed by coordination of the benzyl ether and subsequent hydrogenolysis of the C-O bond. A potential challenge with pyridine-containing substrates is the poisoning of the palladium catalyst by the basic nitrogen atom.[9] This can often be overcome by using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) or by adding a small amount of acid to protonate the pyridine nitrogen.[9]

Alternative Deprotection Strategies:

MethodReagentsConditionsAdvantagesDisadvantagesReference
HydrogenationPd/C, H₂Room temperature, atmospheric pressureMild, cleanCatalyst poisoning, sensitive to other reducible groups[9][10]
Strong AcidsHBr in Acetic AcidElevated temperaturesEffective for stubborn ethersHarsh, low functional group tolerance[9]
Lewis AcidsBBr₃Low temperaturePotentRequires stoichiometric amounts, moisture sensitive[11]
Oxidative CleavageDDQPhotoirradiationChemoselectiveRequires specific activating groups on the benzyl ring[10][12]

The choice of deprotection method must be carefully considered based on the other functional groups present in the molecule. For sensitive substrates, catalytic hydrogenolysis remains the method of choice due to its mild conditions.

Experimental Protocol: Hydrogenolytic Debenzylation

  • Dissolve the benzyloxy-protected pyridine in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Carefully add a palladium catalyst (e.g., 10% Pd/C or 20% Pd(OH)₂/C, 5-10 mol%) under an inert atmosphere.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Pd/C can be pyrophoric and should not be allowed to dry in the air.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification may be necessary.

Beyond Cross-Coupling: Exploring Other Reactive Pathways

While cross-coupling reactions are the most prominent applications, the structure of this compound allows for other transformations.

  • Lithiation and Grignard Formation: The bromine atom can be exchanged with lithium or magnesium via metal-halogen exchange to form the corresponding organometallic reagents. These can then be reacted with a variety of electrophiles to introduce new functional groups at the 5-position. However, the presence of the acidic benzylic protons could potentially lead to side reactions. Careful control of temperature and reaction time is crucial.

  • C-H Activation: The methyl group at the 3-position presents an opportunity for benzylic C-H activation, although this is a more advanced and less commonly employed strategy for this particular substrate.[13][14]

Conclusion: A Versatile Building Block with Broad Applicability

This compound is a highly valuable and versatile building block in organic synthesis. Its predictable reactivity in key cross-coupling reactions, coupled with the reliable deprotection of the benzyloxy group, makes it an attractive starting material for the synthesis of complex substituted pyridones. By understanding the mechanistic underpinnings of its reactions and carefully selecting the appropriate conditions, researchers can effectively leverage this reagent to construct diverse molecular architectures for applications in drug discovery and materials science. This guide serves as a foundational resource for navigating the rich and varied chemistry of this important synthetic intermediate.

References

  • Benchchem. (n.d.). 5-(Benzyloxy)pyridine-2-carboxylic acid reaction mechanism and kinetics.
  • ACS Publications. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones.
  • ResearchGate. (2023, June). Polyfluoroarylation of 2‐alkoxy‐pyridines/pyrimidine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • Benchchem. (n.d.). Application Notes & Protocols: Synthesis of 5-(Benzyloxy)pyridin-3-amine via Buchwald-Hartwig Amination.
  • Semantic Scholar. (1985, October 22). Regioselective synthesis of 2-substituted pyridines via grignard addition to 1-(alkoxycarboxy)-pyridinium salts.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (2014, November 1). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?
  • HETEROCYCLES. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • NIH. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.
  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Benchchem. (n.d.). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • ResearchGate. (n.d.). Lateral Lithiation Reactions Promoted by Heteroatomic Substituents.
  • Benchchem. (n.d.). Reactivity Face-Off: 2-Amino-5-bromo-4 - methylpyridine.
  • ResearchGate. (2025, August 6). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.
  • ResearchGate. (n.d.). C–H bond activation of 2-methylquinolines and 2-methylpyridine.
  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • University of West Florida Research Portal. (n.d.). ChemInform Abstract: Benzylic C-H Activation and C-O Bond Formation via Aryl to Benzylic 1,4-Palladium Migrations.

Sources

A Senior Application Scientist's Guide to the Efficient Synthesis of 2-(Benzyloxy)-5-bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyridine derivatives hold a place of prominence due to their prevalence in a vast array of bioactive molecules. This guide provides an in-depth technical comparison of synthesis methods for a key building block, 2-(benzyloxy)-5-bromo-3-methylpyridine. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the underlying chemical principles and provide a framework for rational method selection based on efficiency, scalability, and purity considerations.

The Strategic Importance of this compound

This compound is a versatile intermediate. The pyridine core, substituted with a bulky benzyloxy group at the 2-position, a reactive bromine atom at the 5-position, and a methyl group at the 3-position, offers multiple points for synthetic diversification. The benzyloxy group can act as a protecting group for the 2-hydroxypyridine tautomer, while the bromo-substituent is primed for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the introduction of a wide range of molecular fragments.

Comparative Analysis of Synthetic Methodologies

The primary and most direct route to this compound is the Williamson ether synthesis. This classical and reliable method involves the O-alkylation of a corresponding pyridinol with a benzyl halide. While the fundamental transformation is straightforward, the efficiency of the synthesis is highly dependent on the choice of base, solvent, and reaction conditions. Below, we will dissect two representative protocols, highlighting the critical parameters that influence yield and purity.

Method 1: The Classical Approach with a Strong Base in an Aprotic Polar Solvent

This method represents a robust and widely applicable protocol for the Williamson ether synthesis, particularly for heterocyclic systems. The choice of sodium hydride, a strong, non-nucleophilic base, ensures the complete deprotonation of the hydroxyl group of the starting material, 2-hydroxy-5-bromo-3-methylpyridine, to form the corresponding alkoxide. The use of an aprotic polar solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation, leaving a highly reactive, "naked" pyridinolate anion. This heightened nucleophilicity facilitates a rapid and efficient SN2 reaction with benzyl bromide.

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): Its high basicity ensures a quantitative conversion of the pyridinol to the nucleophilic pyridinolate. The byproduct, hydrogen gas, is easily removed from the reaction mixture, simplifying workup.

  • N,N-Dimethylformamide (DMF): As a polar aprotic solvent, DMF accelerates SN2 reactions by solvating cations but not anions, thereby increasing the effective nucleophilicity of the alkoxide.

  • Benzyl Bromide: A highly reactive alkylating agent, ensuring a facile SN2 displacement.

Method 2: Phase-Transfer Catalysis - A Greener and Milder Alternative

While effective, the use of strong bases like sodium hydride can present challenges in terms of handling and moisture sensitivity, especially on a larger scale. Phase-transfer catalysis (PTC) offers a milder and often more environmentally friendly alternative. In this approach, the reaction occurs in a biphasic system, typically an aqueous base and an organic solvent. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the hydroxide or alkoxide ion from the aqueous phase to the organic phase where the reaction with the benzyl halide takes place.

Causality Behind Experimental Choices:

  • Potassium Carbonate (K2CO3) in Water: A less hazardous and more economical base compared to sodium hydride. The aqueous phase provides the source of the hydroxide for deprotonation.

  • Toluene: An organic solvent that dissolves the starting pyridinol and the benzyl halide.

  • Tetrabutylammonium Bromide (TBAB): The phase-transfer catalyst. Its lipophilic cation pairs with the pyridinolate anion, shuttling it into the organic phase to react with benzyl bromide. This avoids the need for a homogeneous reaction in a polar aprotic solvent.

Quantitative Data Summary

ParameterMethod 1: Strong BaseMethod 2: Phase-Transfer Catalysis
Starting Material 2-Hydroxy-5-bromo-3-methylpyridine2-Hydroxy-5-bromo-3-methylpyridine
Base Sodium Hydride (NaH)Potassium Carbonate (K2CO3)
Solvent N,N-Dimethylformamide (DMF)Toluene/Water
Benzylating Agent Benzyl Bromide (BnBr)Benzyl Bromide (BnBr)
Catalyst NoneTetrabutylammonium Bromide (TBAB)
Temperature Room Temperature80 °C
Reaction Time 2 - 4 hours8 - 12 hours
Typical Yield > 90%80 - 85%
Purity High, requires simple workupGood, may require chromatographic purification
Safety & Handling Requires careful handling of NaHMilder and safer conditions
Scalability Good, with appropriate safety measuresExcellent

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Hydride

Materials:

  • 2-Hydroxy-5-bromo-3-methylpyridine

  • Sodium Hydride (60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Benzyl Bromide

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 2-hydroxy-5-bromo-3-methylpyridine (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of this compound using Phase-Transfer Catalysis

Materials:

  • 2-Hydroxy-5-bromo-3-methylpyridine

  • Potassium Carbonate (K2CO3)

  • Toluene

  • Water

  • Benzyl Bromide

  • Tetrabutylammonium Bromide (TBAB)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxy-5-bromo-3-methylpyridine (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq) in a mixture of toluene and water (1:1 v/v).

  • Add benzyl bromide (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_method1 Method 1: Strong Base cluster_method2 Method 2: Phase-Transfer Catalysis start1 2-Hydroxy-5-bromo-3-methylpyridine product1 This compound start1->product1 1. Deprotonation 2. SN2 Reaction reagent1 NaH, DMF reagent1_2 Benzyl Bromide start2 2-Hydroxy-5-bromo-3-methylpyridine product2 This compound start2->product2 Phase-Transfer Catalyzed SN2 reagent2 K2CO3, Toluene/H2O, TBAB reagent2_2 Benzyl Bromide

Caption: Comparative workflow of the two primary synthesis methods.

Conclusion and Recommendations

Both the classical strong base method and the phase-transfer catalysis approach are effective for the synthesis of this compound.

  • For high-yield, rapid synthesis on a laboratory scale , Method 1 using sodium hydride in DMF is the superior choice. The reaction proceeds quickly at room temperature and typically results in a higher yield of a clean product. However, careful handling of sodium hydride is paramount.

  • For larger-scale synthesis where safety, cost, and environmental impact are primary concerns , Method 2 utilizing phase-transfer catalysis is highly recommended. While the reaction times are longer and yields may be slightly lower, the use of a milder base and less hazardous solvents makes it a more practical and scalable option for industrial applications.

Ultimately, the optimal choice of synthetic route will depend on the specific requirements of the research or production campaign, balancing the need for efficiency with practical considerations of safety and scale.

References

  • Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Phase Transfer Catalysis. Organic Chemistry Portal. [Link]

  • Patents Citing this compound.
  • Holladay, M. W., et al. (1998). Identification of a potent and selective non-opioid analgesic acting at nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 8(23), 3409-3414. (This reference, while not directly on the target molecule, provides context for the synthesis of related benzyloxypyridine derivatives in drug discovery). [Link]

Spectroscopic comparison of 2-(Benzyloxy)-5-bromo-3-methylpyridine with starting materials

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of the etherification product, 2-(Benzyloxy)-5-bromo-3-methylpyridine, with its direct precursors, 2-hydroxy-5-bromo-3-methylpyridine and benzyl bromide. The following sections detail the characteristic spectroscopic signatures that signify the successful conversion of the starting materials to the final product, underpinned by the principles of the Williamson ether synthesis. This document is intended for researchers, scientists, and professionals in drug development to aid in the characterization and verification of this important synthetic transformation.

The Synthetic Pathway: A Williamson Ether Synthesis Approach

The synthesis of this compound from 2-hydroxy-5-bromo-3-methylpyridine and benzyl bromide is a classic example of the Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of the hydroxyl group on the pyridine ring to form a nucleophilic alkoxide, which then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion to form the desired ether linkage.[1][2]

To ensure the efficacy of this synthesis, a moderately strong base is required to deprotonate the phenolic hydroxyl group of the pyridine derivative. The choice of a primary alkyl halide, benzyl bromide, is ideal for an S(_N)2 reaction, minimizing the potential for competing elimination reactions.[3]

Williamson Ether Synthesis cluster_product Product 2_hydroxy 2-Hydroxy-5-bromo-3-methylpyridine benzyl_bromide Benzyl Bromide solvent Solvent (e.g., DMF, Acetone) product This compound base base

Caption: Reaction workflow for the Williamson ether synthesis of this compound.

Spectroscopic Analysis of Starting Materials

A thorough understanding of the spectroscopic characteristics of the starting materials is paramount for confirming the identity and purity of the final product.

2-Hydroxy-5-bromo-3-methylpyridine

Molecular Formula: C(_6)H(_6)BrNO

Molecular Weight: 188.02 g/mol

Predicted Spectroscopic Data:

Spectroscopy Characteristic Features
¹H NMR - A broad singlet in the downfield region (δ 9.0-11.0 ppm) corresponding to the hydroxyl proton.- Two aromatic protons on the pyridine ring, appearing as distinct signals.- A singlet for the methyl group protons (δ 2.2-2.5 ppm).
¹³C NMR - A carbon signal in the range of δ 160-170 ppm for the carbon bearing the hydroxyl group (C-OH).- A signal for the carbon attached to the bromine atom (C-Br) would be observed, typically in the range of δ 110-120 ppm.- A signal for the methyl carbon in the aliphatic region (δ 15-20 ppm).
FTIR (cm⁻¹) - A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group.- C-H stretching vibrations of the aromatic ring and methyl group just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively.- C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.- A C-O stretching vibration around 1200-1250 cm⁻¹.
Mass Spec (m/z) - A molecular ion peak [M]⁺ and [M+2]⁺ with approximately equal intensity, characteristic of a bromine-containing compound, at m/z 188 and 190.
Benzyl Bromide

Molecular Formula: C(_7)H(_7)Br

Molecular Weight: 171.03 g/mol

Experimental Spectroscopic Data:

Spectroscopy Characteristic Features
¹H NMR - A singlet for the benzylic protons (-CH₂Br) at approximately δ 4.5 ppm.[4]- A multiplet in the aromatic region (δ 7.2-7.4 ppm) corresponding to the five protons of the phenyl group.[5]
¹³C NMR - A signal for the benzylic carbon (-CH₂Br) around δ 33 ppm.[6]- Signals for the aromatic carbons in the range of δ 128-138 ppm.[6]
FTIR (cm⁻¹) - Aromatic C-H stretching vibrations just above 3000 cm⁻¹.- Aliphatic C-H stretching vibrations of the methylene group just below 3000 cm⁻¹.- C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.- A characteristic C-Br stretching vibration in the fingerprint region, typically around 600-700 cm⁻¹.[7][8]
Mass Spec (m/z) - Molecular ion peaks [M]⁺ and [M+2]⁺ with nearly equal intensity at m/z 170 and 172, confirming the presence of one bromine atom.[9]- A prominent base peak at m/z 91, corresponding to the stable tropylium cation ([C₇H₇]⁺) formed by the loss of the bromine radical.[10][11]

Spectroscopic Characterization of the Product: this compound

The formation of the ether linkage in this compound leads to distinct and predictable changes in its spectroscopic profile compared to the starting materials.

Molecular Formula: C({13})H({12})BrNO[12]

Molecular Weight: 278.14 g/mol [12]

Predicted Spectroscopic Data:

Spectroscopy Characteristic Features
¹H NMR - Disappearance of the broad hydroxyl proton signal from 2-hydroxy-5-bromo-3-methylpyridine.- Appearance of a new singlet for the benzylic protons (-OCH₂-) around δ 5.3-5.5 ppm.- The aromatic protons of the phenyl group will appear as a multiplet in the δ 7.2-7.5 ppm region.- The two aromatic protons on the pyridine ring will show distinct signals.- The methyl group protons will remain as a singlet around δ 2.3-2.6 ppm.
¹³C NMR - Disappearance of the C-OH signal and appearance of a new signal for the benzylic carbon (-OCH₂-) in the range of δ 65-75 ppm.- The carbon attached to the ether oxygen on the pyridine ring (C-O) will shift to a different chemical shift compared to the C-OH in the starting material, typically in the δ 160-165 ppm range.- Signals for the phenyl group carbons will be present in the aromatic region.
FTIR (cm⁻¹) - Disappearance of the broad O-H stretching band from the 2-hydroxy-5-bromo-3-methylpyridine spectrum.- Appearance of a new, strong C-O-C stretching vibration (asymmetric stretch) in the region of 1200-1275 cm⁻¹.- The C-Br stretch will remain in the fingerprint region.
Mass Spec (m/z) - Molecular ion peaks [M]⁺ and [M+2]⁺ with approximately equal intensity at m/z 278 and 280.- A significant fragment ion peak at m/z 91, corresponding to the tropylium cation, resulting from the cleavage of the benzylic ether bond.

Comparative Analysis and Confirmation of Synthesis

The successful synthesis of this compound can be unequivocally confirmed by observing the following key spectroscopic changes:

  • In the ¹H NMR spectrum: The most definitive evidence is the disappearance of the broad hydroxyl proton signal of the starting pyridine and the concurrent appearance of a new singlet for the benzylic protons of the benzyl group.

  • In the ¹³C NMR spectrum: The key change is the appearance of the benzylic carbon signal and the shift of the pyridine carbon that was attached to the hydroxyl group.

  • In the FTIR spectrum: The disappearance of the broad O-H stretching band and the emergence of a strong C-O-C ether linkage absorption are clear indicators of product formation.

  • In the Mass Spectrum: The molecular ion peaks corresponding to the mass of the product and the persistent presence of the m/z 91 fragment confirm the incorporation of the benzyl group.

Spectroscopic_Comparison cluster_sm Starting Materials cluster_prod Product SM_HNMR ¹H NMR: - Broad OH singlet - Benzyl CH₂ singlet (~4.5 ppm) Transformation Williamson Ether Synthesis SM_HNMR->Transformation Disappearance & Appearance SM_FTIR FTIR: - Broad O-H stretch (3200-3600 cm⁻¹) - C-Br stretch SM_FTIR->Transformation Disappearance & Appearance Prod_HNMR ¹H NMR: - No OH signal - Benzyloxy CH₂ singlet (~5.4 ppm) Prod_FTIR FTIR: - No O-H stretch - Strong C-O-C stretch (~1250 cm⁻¹) Transformation->Prod_HNMR Transformation->Prod_FTIR

Caption: Key spectroscopic transformations observed during the synthesis.

Experimental Protocols

General Synthesis of this compound
  • To a solution of 2-hydroxy-5-bromo-3-methylpyridine (1.0 eq) in a suitable aprotic polar solvent such as DMF or acetone, add a base (1.1 - 1.5 eq) such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Add benzyl bromide (1.0-1.2 eq) dropwise to the reaction mixture.

  • The reaction is then heated to a temperature between 50-80 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature, quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • FTIR Spectroscopy: Infrared spectra are recorded on an FTIR spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Mass Spectrometry: Mass spectra are typically obtained using an electron ionization (EI) source. The fragmentation pattern provides valuable information about the molecular structure.

Conclusion

The transformation of 2-hydroxy-5-bromo-3-methylpyridine and benzyl bromide into this compound is accompanied by a clear and predictable set of changes in their respective spectroscopic profiles. By carefully analyzing the ¹H NMR, ¹³C NMR, FTIR, and mass spectra, researchers can confidently verify the successful formation of the desired ether product and ensure its purity. This guide provides a foundational framework for the spectroscopic characterization of this important synthetic reaction.

References

  • Brainly. (2023, August 25). The base peak in the mass spectrum of benzyl bromide (PhCH₂Br) has am/z of 91. Draw the structure of this fragment ion. Retrieved from [Link]

  • Calistry. Mass Spectroscopy Fragment Finder Calculator. Retrieved from [Link]

  • CD ComputaBio. IR Spectrum Prediction Service. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Illustrated Glossary of Organic Chemistry. Fragment ion. Retrieved from [Link]

  • JEOL. Accurate NMR spectrum predictionsoftware "NMRPredict". Retrieved from [Link]

  • Mestrelab. Download NMR Predict. Retrieved from [Link]

  • MLatom. (2024, June 19). Molecular IR spectra simulations online!. Retrieved from [Link]

  • nmrdb.org. Simulate and predict NMR spectra. Retrieved from [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Organic Syntheses. 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, December 5). Mass spectroscopy...........bromomethyl benzene (benzyl bromide). Retrieved from [Link]

  • PubChem. Benzyl Bromide. Retrieved from [Link]

  • PubChem. 2-(Benzyloxy)-3-bromo-5-methylpyridine. Retrieved from [Link]

  • ResearchGate. (2023, July 15). How to predict IR Spectra?. Retrieved from [Link]

  • Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

  • SpectraBase. Benzylbromide. Retrieved from [Link]

  • SpectraBase. Benzylbromide - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • SpectraBase. Benzylbromide - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • University of Wisconsin-Madison. Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Retrieved from [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Retrieved from [Link]

  • Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • YouTube. (2019, October 25). in the chemical literature: Williamson ether synthesis. Retrieved from [Link]

  • YouTube. (2021, October 13). IRcalc: Predicting #IR spectra tool #infrared #spectroscopy. Retrieved from [Link]

  • YouTube. (2023, December 9). IR Spectra Predicting Tools. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 2-(Benzyloxy)-5-bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of key intermediates is a cornerstone of efficient drug discovery and development. 2-(Benzyloxy)-5-bromo-3-methylpyridine is a valuable building block, and the selection of its synthetic pathway can significantly impact project timelines and budgets. This guide provides an in-depth evaluation of the most practical synthetic routes to this compound, offering a comparative analysis of their cost-effectiveness, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Strategic Importance of this compound

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The benzyloxy group acts as a protecting group for the pyridinol moiety and can be readily removed in later synthetic steps. The bromo- and methyl-substituents on the pyridine ring provide handles for further functionalization, making this a versatile scaffold for constructing complex molecular architectures. The choice of synthetic route to this intermediate is therefore a critical decision, balancing factors of yield, purity, scalability, and cost. This guide will focus on two primary and highly viable synthetic strategies: the classic Williamson Ether Synthesis and the more modern Palladium-Catalyzed C-O Cross-Coupling.

Pathway 1: The Classic Approach - Williamson Ether Synthesis

The Williamson ether synthesis is a robust and well-established method for the formation of ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[1] In the context of our target molecule, this involves the deprotonation of 2-hydroxy-5-bromo-3-methylpyridine to form the corresponding pyridinolate, which then acts as a nucleophile to displace the bromide from benzyl bromide.

Mechanistic Overview

The reaction proceeds in two key steps:

  • Deprotonation: A base is used to abstract the acidic proton from the hydroxyl group of the 2-hydroxypyridine tautomer, forming a pyridinolate anion. Common bases for this step include sodium hydride (NaH) or potassium carbonate (K₂CO₃).

  • Nucleophilic Attack: The resulting pyridinolate anion, a potent nucleophile, attacks the electrophilic benzylic carbon of benzyl bromide in a concerted SN2 fashion, leading to the formation of the desired ether and a halide salt as a byproduct.[2]

Experimental Protocol (Proposed)

This protocol is based on established Williamson ether synthesis procedures and may require optimization.

Materials:

  • 2-Hydroxy-5-bromo-3-methylpyridine (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq) OR Potassium carbonate (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxy-5-bromo-3-methylpyridine.

  • Add anhydrous DMF to dissolve the starting material.

  • If using sodium hydride: Cool the solution to 0 °C and carefully add sodium hydride portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • If using potassium carbonate: Add potassium carbonate to the solution and stir at room temperature.

  • Slowly add benzyl bromide to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Visualization of the Williamson Ether Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 2-hydroxy-5-bromo-3-methylpyridine 2-hydroxy-5-bromo-3-methylpyridine Deprotonation Deprotonation 2-hydroxy-5-bromo-3-methylpyridine->Deprotonation Benzyl Bromide Benzyl Bromide Nucleophilic Attack (SN2) Nucleophilic Attack (SN2) Benzyl Bromide->Nucleophilic Attack (SN2) Base (NaH or K2CO3) Base (NaH or K2CO3) Base (NaH or K2CO3)->Deprotonation Anhydrous DMF Anhydrous DMF Anhydrous DMF->Deprotonation Deprotonation->Nucleophilic Attack (SN2) Quenching Quenching Nucleophilic Attack (SN2)->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying & Concentration Drying & Concentration Washing->Drying & Concentration Purification Purification Drying & Concentration->Purification Final Product Final Product Purification->Final Product G cluster_start Starting Materials cluster_reaction Catalytic Cycle cluster_workup Workup & Purification 2-chloro-5-bromo-3-methylpyridine 2-chloro-5-bromo-3-methylpyridine Oxidative Addition Oxidative Addition 2-chloro-5-bromo-3-methylpyridine->Oxidative Addition Benzyl Alcohol Benzyl Alcohol Ligand Exchange & Deprotonation Ligand Exchange & Deprotonation Benzyl Alcohol->Ligand Exchange & Deprotonation Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Oxidative Addition Base (NaOtBu) Base (NaOtBu) Base (NaOtBu)->Ligand Exchange & Deprotonation Anhydrous Toluene Anhydrous Toluene Anhydrous Toluene->Oxidative Addition Oxidative Addition->Ligand Exchange & Deprotonation Reductive Elimination Reductive Elimination Ligand Exchange & Deprotonation->Reductive Elimination Filtration Filtration Reductive Elimination->Filtration Extraction Extraction Filtration->Extraction Washing Washing Extraction->Washing Drying & Concentration Drying & Concentration Washing->Drying & Concentration Purification Purification Drying & Concentration->Purification Final Product Final Product Purification->Final Product

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Benzyloxy)-5-bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 2-(Benzyloxy)-5-bromo-3-methylpyridine (CAS No. 1289270-73-0). As a halogenated aromatic pyridine, this compound requires specific handling procedures to mitigate risks to personnel and the environment. This guide is intended for laboratory professionals engaged in research and development who handle this or structurally similar chemicals.

Core Principle: Hazard-Aware Waste Management

The foundation of any chemical disposal protocol is a thorough understanding of the substance's intrinsic hazards. This compound is not a benign reagent; its disposal pathway is dictated by its toxicological and chemical properties. Improper disposal, such as drain disposal or mixing with incompatible waste streams, can lead to regulatory violations, environmental contamination, and immediate safety incidents.

Hazard Profile of this compound

Before handling waste, it is critical to recognize the specific risks. The primary hazards associated with this compound are summarized below, based on Globally Harmonized System (GHS) classifications.

Hazard ClassificationGHS Hazard StatementImplication for Handling and Disposal
Acute Toxicity, Oral (Category 3) H301: Toxic if swallowedAccidental ingestion is a significant risk. Strict hygiene practices are mandatory. Waste containers must be clearly labeled to prevent accidental contact.
Acute Toxicity, Dermal (Category 2) H310: Fatal in contact with skinSkin contact must be avoided at all costs. This dictates the mandatory use of chemically resistant gloves and lab coats. Contaminated PPE is considered hazardous waste.
Skin Irritation (Category 2) H315: Causes skin irritationReinforces the need for robust skin protection. Any contaminated surface poses a contact hazard.[1][2]
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritationChemical splash goggles or a face shield are essential. Waste handling should not be performed without proper eye protection.[1][2]
Specific Target Organ Toxicity - Single Exposure (Category 3) H335: May cause respiratory irritationAll handling, including waste consolidation, must occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][2]
Combustible Liquid (Category 4) H227: Combustible liquidWhile not highly flammable, it can ignite if exposed to high temperatures or ignition sources. Waste should be stored away from heat.

Pre-Disposal Safety and Spill Management

Proper disposal begins with safe handling during use. The following engineering and personal protective measures are mandatory.

  • Engineering Controls : Always handle this compound, including any waste products, inside a properly functioning and certified laboratory chemical fume hood.[3] An emergency eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles and/or a full-face shield.

    • Skin Protection : A fully buttoned, long-sleeved lab coat is required.

    • Hand Protection : Wear chemically resistant gloves (e.g., Butyl rubber). Nitrile gloves may offer insufficient protection for prolonged contact and should be avoided or double-gloved. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[3]

  • Accidental Release Measures : In the event of a spill, evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, Chemizorb®, or dry sand). Collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container for disposal.[4] Do not allow the chemical to enter drains or waterways.

Step-by-Step Disposal Protocol

This protocol ensures that waste containing this compound is handled in a manner that is safe, compliant, and logical.

Step 1: Waste Identification and Segregation

This compound is classified as a halogenated organic waste. It is imperative to segregate it correctly at the point of generation.

  • DO NOT mix this waste with non-halogenated organic solvents.

  • DO NOT mix with aqueous waste, acids, or bases.

  • DO NOT dispose of it down the drain.

Step 2: Containerization
  • Primary Container : Use only a designated, chemically compatible hazardous waste container that is in good condition with a secure, vapor-tight lid.

  • Content Management : Do not fill the container to more than 80% capacity to allow for vapor expansion. Keep the container closed at all times except when adding waste.

Step 3: Labeling

Proper labeling is a critical compliance and safety step.

  • As soon as the first quantity of waste is added, affix a completed hazardous waste label to the container.

  • The label must include:

    • The full chemical name: "Waste this compound" and any other components in the waste mixture.

    • The words "Hazardous Waste".

    • Appropriate GHS hazard pictograms (e.g., Skull and Crossbones, Exclamation Mark).

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

Step 4: Temporary Storage (Satellite Accumulation)
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory.

  • The storage location must be a cool, dry, and well-ventilated area, away from heat, open flames, or sparks.[4][5]

  • Ensure the container is stored within secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.

Step 5: Final Disposal
  • Professional Disposal : The final disposal of halogenated pyridines must be conducted by a licensed and approved environmental waste management company.[6] Do not attempt to treat or dispose of this chemical yourself.

  • Regulatory Framework : In the United States, halogenated pyridines are subject to specific disposal requirements under the Toxic Substances Control Act (TSCA), as outlined in the Code of Federal Regulations (CFR). Specifically, 40 CFR § 721.8675 mandates disposal via chemical destruction (such as high-temperature incineration) and, where necessary, subsequent carbon adsorption to ensure complete destruction.[7] Incineration is the standard and required method for this class of chemical to prevent the release of persistent and toxic compounds into the environment.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Storage & Transfer cluster_2 Phase 3: Final Disposition (Authorized Personnel Only) A Waste Generation (e.g., residual material, contaminated PPE) B Hazard Assessment (Halogenated, Toxic, Combustible) A->B C Segregate as 'Halogenated Organic Waste' B->C D Containerize & Label (Compatible container, full hazardous waste label) C->D E Store in Satellite Accumulation Area (Cool, dry, secondary containment) D->E F Schedule Pickup Request (Contact EHS or Waste Coordinator) E->F G Transfer to Central Storage Facility F->G H Manifest & Transport (Licensed Waste Hauler) G->H I Final Disposal Method: High-Temperature Incineration (per 40 CFR § 721.8675) H->I J J

Caption: Disposal workflow for this compound.

References

  • PubChem Compound Summary for CID 54176016, 2-(Benzyloxy)-3-bromo-5-methylpyridine. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 11108191, 2-Benzyloxy-5-bromopyridine. National Center for Biotechnology Information. [Link]

  • Pyridine for Synthesis Safety Data Sheet. Loba Chemie. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Standard Operating Procedure for Pyridine. Washington State University. [Link]

  • PubChem Compound Summary for CID 15389198, 3-(Benzyloxy)-5-bromopyridine. National Center for Biotechnology Information. [Link]

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Navigating the Safe Handling of 2-(Benzyloxy)-5-bromo-3-methylpyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and manipulation of novel chemical entities are paramount. Among these, pyridine derivatives play a crucial role as versatile building blocks. This guide provides an in-depth, procedural framework for the safe handling of a specific substituted pyridine, 2-(Benzyloxy)-5-bromo-3-methylpyridine. Our focus extends beyond mere compliance, aiming to instill a deep-seated understanding of the principles of chemical safety, thereby fostering a secure and efficient research environment.

Hazard Identification and Risk Assessment: Understanding the Compound

While a specific Safety Data Sheet (SDS) for every novel compound may not be universally available, a thorough risk assessment can be conducted by examining the hazards associated with its parent structures and functional groups. In the case of this compound, the primary hazards are inferred from the pyridine core and the bromo- and benzyloxy- substituents.

Pyridine and its derivatives are known to be potentially harmful if inhaled, ingested, or absorbed through the skin.[1][2] They can cause irritation to the skin and eyes, and in some cases, may have effects on the central nervous system.[1] The presence of a bromine atom suggests that the compound may be a skin and eye irritant. Therefore, a comprehensive personal protective equipment (PPE) plan is the foundational element of safe handling.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE, with a rationale rooted in the potential hazards.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.Protects against accidental splashes and potential vapors that can cause serious eye irritation.
Hand Protection Chemically resistant gloves are required. Butyl rubber or neoprene gloves are recommended for handling pyridine and its derivatives. Nitrile gloves may offer limited splash protection but should be changed frequently.[1][3] Always inspect gloves for any signs of degradation or perforation before use.Provides a critical barrier against dermal absorption, which is a potential route of exposure for pyridine compounds.[1] Glove compatibility charts indicate that nitrile has poor resistance to pyridine, making it unsuitable for prolonged handling.[4][5]
Body Protection A flame-retardant lab coat, fully buttoned, is the minimum requirement. For larger quantities or operations with a higher risk of splashing, chemically resistant aprons or coveralls should be worn over the lab coat.Protects the skin on the arms and torso from contact with the chemical.
Respiratory Protection All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation of any potential vapors or aerosols.Pyridine derivatives can be volatile, and inhalation of fumes may lead to respiratory irritation.[1]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key stages, from preparation to disposal.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area within a laboratory, clearly marked with appropriate hazard signs.

  • Chemical Fume Hood: Ensure the chemical fume hood is functioning correctly and has a current certification. The sash should be kept at the lowest possible height while maintaining effective containment.

  • Gather Materials: Before starting, ensure all necessary equipment, including the chemical container, reaction vessels, spatulas, and waste containers, are within the fume hood to minimize movement in and out of the containment area.

  • Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and unobstructed.[6]

Handling and Experimental Procedures
  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer: If weighing the solid compound, do so within the fume hood. Use a disposable weighing boat to prevent contamination of balances. When transferring the compound, use a spatula and avoid creating dust.

  • In Solution: When working with the compound in solution, use a syringe or a cannula for transfers to minimize the risk of spills and splashes.

  • Heating and Reactions: If the experimental procedure requires heating, use a well-controlled heating mantle and a condenser to prevent the release of vapors.

Decontamination and Spill Response
  • Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. This can typically be done with a suitable laboratory detergent and water, followed by a solvent rinse (e.g., ethanol or acetone), all of which should be collected as hazardous waste.

  • Spill Response: In the event of a small spill within the fume hood, absorb the material with an inert absorbent such as vermiculite or sand.[7] Place the absorbed material in a sealed container for hazardous waste disposal. For larger spills, or any spill outside of a fume hood, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any contaminated materials is a critical final step.

  • Waste Segregation: All waste containing this compound, including excess material, contaminated consumables (e.g., gloves, weighing boats, absorbent materials), and rinse solutions, must be collected in a dedicated and clearly labeled hazardous waste container.[8]

  • Container Requirements: The waste container must be made of a compatible material, be kept securely closed, and be stored in a designated satellite accumulation area.

  • Disposal Route: The disposal of chemical waste must be handled by a licensed and certified hazardous waste disposal contractor.[3] Adhere to all local, state, and federal regulations governing chemical waste disposal. Never dispose of this compound down the drain or in the regular trash.

Workflow Visualization

The following diagram provides a visual representation of the safe handling workflow for this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Work Area prep_hood Verify Fume Hood Function prep_area->prep_hood prep_materials Gather All Materials prep_hood->prep_materials prep_emergency Check Emergency Equipment prep_materials->prep_emergency handle_ppe Don Appropriate PPE prep_emergency->handle_ppe handle_transfer Weigh and Transfer in Hood handle_ppe->handle_transfer handle_solution Use Safe Transfer Methods for Solutions handle_transfer->handle_solution post_decon Decontaminate Surfaces & Equipment handle_solution->post_decon post_spill Follow Spill Response Protocol handle_solution->post_spill If Spill Occurs post_disposal Segregate and Dispose of Waste post_decon->post_disposal post_spill->post_disposal

Caption: A logical workflow for the safe handling of this compound.

Conclusion: A Culture of Safety

The responsible handling of chemical compounds like this compound is not merely a set of rules but a mindset that prioritizes the well-being of researchers and the integrity of the scientific process. By understanding the potential hazards, diligently using the appropriate personal protective equipment, and adhering to a systematic operational plan, you contribute to a robust culture of safety within your laboratory. This commitment not only ensures personal safety but also upholds the highest standards of scientific and ethical conduct.

References

  • OSHA. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • OSHA. (n.d.). Hazard Communication. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • U.S. Department of Labor. (n.d.). OSHA's Hazard Communication Standard. Retrieved from [Link]

  • GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]

  • PubChem. (2025, December 27). 2-(Benzyloxy)-3-bromo-5-methylpyridine. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR HPLC / UV SPECTROSCOPY. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2019, February). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.